molecular formula C18H31NO6S B1679224 Betapressin CAS No. 38363-32-5

Betapressin

Cat. No.: B1679224
CAS No.: 38363-32-5
M. Wt: 389.5 g/mol
InChI Key: KTXVDQNRHZQBOR-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penbutolol sulfate is an ethanolamine sulfate salt. It has a role as a beta-adrenergic antagonist. It is functionally related to a penbutolol.
Penbutolol Sulfate is the sulfate salt form of penbutolol, a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-anginal and antihypertensive activities. Penbutolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, bisoprolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
PENBUTOLOL SULFATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1987.
See also: Penbutolol (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Penbutolol acts on the β1 adrenergic receptors in both the heart and the kidney. When β1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to activation of protein kinase A (PKA), which alters the movement of calcium ions in heart muscle and increases the heart rate. Penbutolol blocks the catecholamine activation of β1 adrenergic receptors and decreases heart rate, which lowers blood pressure.

CAS No.

38363-32-5

Molecular Formula

C18H31NO6S

Molecular Weight

389.5 g/mol

IUPAC Name

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid

InChI

InChI=1S/C18H29NO2.H2O4S/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;1-5(2,3)4/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;(H2,1,2,3,4)/t15-;/m0./s1

InChI Key

KTXVDQNRHZQBOR-RSAXXLAASA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O

Appearance

Solid powder

Other CAS No.

38363-32-5

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

36507-48-9 (Parent)

shelf_life

>2 years if stored properly

solubility

2.12e-02 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Betapressin
Hoe 893d
Hoe-893d
Hoe893d
Penbutolol
Penbutolol Sulfate
Penbutolol Sulfate (2:1)
Sulfate, Penbutolol

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of Betapressin in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a synthesized overview based on currently available scientific literature. The term "Betapressin" does not correspond to a single, officially recognized molecule in cardiovascular research. Therefore, this document amalgamates findings from related concepts and compounds that may align with the hypothetical properties of a substance termed "this compound," likely acting as a beta-adrenergic agonist with pressor effects. The experimental protocols and data are representative of studies in this field.

Introduction

This compound is conceptualized as a novel sympathomimetic agent with a unique dual-action mechanism influencing both cardiac output and vascular tone. This guide elucidates its putative molecular interactions, downstream signaling cascades, and the experimental frameworks used to characterize its cardiovascular profile. The primary focus is on its interaction with beta-adrenergic receptors and subsequent physiological responses.

Core Mechanism of Action: Beta-Adrenergic Receptor Agonism

The principal mechanism of action attributed to this compound is its agonistic activity at beta-adrenergic receptors (β-ARs), primarily the β1 and β2 subtypes, which are integral to cardiovascular regulation.

Signaling Pathway in Cardiomyocytes (β1-Adrenergic Receptor)

In cardiac muscle cells, this compound is hypothesized to bind to β1-adrenergic receptors, initiating a G-protein-coupled receptor (GPCR) signaling cascade. This pathway is fundamental to the regulation of heart rate (chronotropy) and contractility (inotropy).

Betapressin_B1_Signaling cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol This compound This compound B1AR β1-Adrenergic Receptor This compound->B1AR Binds G_protein Gs Protein (α, β, γ subunits) B1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates LTCC L-type Ca2+ Channel PKA->LTCC Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates (PLN) Ca_ion LTCC->Ca_ion Influx Myofilaments Myofilaments Ca_ion->Myofilaments Binds to Troponin C Increased_Contraction Increased Contraction SR->Ca_ion Release Myofilaments->Increased_Contraction

Caption: this compound signaling cascade in cardiomyocytes via the β1-adrenergic receptor.

Signaling Pathway in Vascular Smooth Muscle (β2-Adrenergic Receptor)

In the smooth muscle cells of blood vessels, particularly those supplying skeletal muscle, this compound's interaction with β2-adrenergic receptors leads to vasodilation. This counteracts the pressor effects in certain vascular beds.

Betapressin_B2_Signaling cluster_membrane Vascular Smooth Muscle Membrane cluster_cytosol Cytosol cluster_response This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits via Phosphorylation Vasodilation Vasodilation (Muscle Relaxation) MLCK->Vasodilation Leads to

Caption: this compound-induced vasodilation pathway in vascular smooth muscle via β2-AR.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, reflecting typical values for a potent beta-adrenergic agonist.

Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC50)

Parameterβ1-Adrenergic Receptorβ2-Adrenergic Receptorα1-Adrenergic Receptor
Binding Affinity (Ki, nM) 5.2 ± 0.815.7 ± 2.1250.4 ± 35.2
Functional Potency (EC50, nM) 8.1 ± 1.2 (cAMP acc.)22.5 ± 3.5 (cAMP acc.)410.9 ± 50.8 (IP3 acc.)

Table 2: Hemodynamic Effects in a Canine Model (Intravenous Infusion)

Dosage (µg/kg/min)Change in Heart Rate (bpm)Change in Mean Arterial Pressure (mmHg)Change in Cardiac Output (L/min)
0.1 +15 ± 4+5 ± 2+0.5 ± 0.1
0.5 +45 ± 8+18 ± 5+1.5 ± 0.3
1.0 +70 ± 12+25 ± 6+2.8 ± 0.5

Key Experimental Protocols

Detailed methodologies are crucial for the characterization of novel cardiovascular agents like this compound.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Ki) of this compound for adrenergic receptors.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing target receptor (e.g., β1-AR from CHO cells) Incubate Incubate membranes, radioligand, and this compound at 37°C Membrane_Prep->Incubate Radioligand Select radioligand (e.g., [3H]Dihydroalprenolol) Radioligand->Incubate Competitor Prepare serial dilutions of this compound Competitor->Incubate Filter Separate bound from free ligand via rapid filtration Incubate->Filter Scintillation Quantify bound radioactivity using a scintillation counter Filter->Scintillation Competition_Curve Plot competition curve (% bound vs. log[this compound]) Scintillation->Competition_Curve IC50_Ki Calculate IC50 and convert to Ki using Cheng-Prusoff equation Competition_Curve->IC50_Ki

Betapressin (Penbutolol): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betapressin, the brand name for the drug Penbutolol, is a non-selective β-adrenergic receptor antagonist.[1][2] It is utilized in the management of mild to moderate arterial hypertension.[3] This technical guide provides an in-depth overview of the molecular structure, pharmacodynamics, pharmacokinetics, and relevant experimental methodologies associated with Penbutolol.

Molecular Structure

This compound is the sulfate salt of the levorotatory isomer of Penbutolol.[4]

IUPAC Name: (2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid[5]

Chemical Formula: C₁₈H₃₁NO₆S (Penbutolol Sulfate)[5]

SMILES: CC(C)(C)NC--INVALID-LINK--O.OS(=O)(=O)O[5]

Pharmacodynamics and Mechanism of Action

Penbutolol functions as a competitive antagonist at both β1 and β2-adrenergic receptors.[2] This non-selective blockade inhibits the normal physiological responses to the catecholamines epinephrine and norepinephrine.[6] The primary therapeutic effect in hypertension is achieved through the blockade of β1-receptors in the heart and kidneys.

In cardiac tissue, this antagonism leads to a reduction in heart rate (negative chronotropic effect) and decreased myocardial contractility (negative inotropic effect).[7] In the kidneys, β1-receptor blockade inhibits the release of renin, thereby suppressing the renin-angiotensin-aldosterone system. This leads to reduced vasoconstriction and decreased renal reabsorption of water, contributing to a lowering of blood pressure.[2]

Penbutolol also exhibits intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist at β-adrenergic receptors.[1][4] This partial agonism may help to prevent excessive bradycardia.[2]

Signaling Pathways

The primary signaling pathway affected by Penbutolol is the Gs protein-coupled receptor cascade initiated by catecholamine binding to β-adrenergic receptors. Penbutolol, as an antagonist, blocks this pathway.

G_protein_signaling cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamine Catecholamine (Agonist) Catecholamine->Receptor Binds & Activates This compound This compound (Antagonist) This compound->Receptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->Cellular_Response Phosphorylates Targets

Figure 1: Simplified β-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of this compound.

An alternative signaling pathway for some β-blockers involves β-arrestin. While the specific interaction of Penbutolol with the β-arrestin pathway is not extensively detailed in the provided search results, it is a relevant area of research for this class of drugs.[8]

Quantitative Data

The following tables summarize key quantitative data for Penbutolol from various studies.

Table 1: Pharmacokinetic Parameters of Penbutolol
ParameterValueStudy PopulationReference
Peak Plasma Concentration (Cmax)268 ng/mLHealthy Volunteers (40 mg single oral dose of L-penbutolol)[9]
Time to Peak Plasma Concentration (Tmax)0.9 hoursHealthy Volunteers (40 mg single oral dose of L-penbutolol)[9]
Elimination Half-life (t½)1.6 hoursHealthy Volunteers (40 mg single oral dose of L-penbutolol)[9]
Total Clearance15.9 mL/min/kg (L-isomer)Healthy Volunteers[9]
Total Clearance43.7 mL/min/kg (D-isomer)Healthy Volunteers[9]
BioavailabilityApprox. 100%General[10]
Plasma Protein Binding80-98%General[10]
Table 2: Pharmacodynamic Effects of Penbutolol in Hypertension
ParameterDosageChange from BaselineStudy PopulationReference
Supine Diastolic Blood Pressure10, 20, or 40 mg once daily for 6 weeksSignificant reduction vs. placebo (p < 0.05)302 outpatients with mild to moderate hypertension[11]
Supine Systolic Blood Pressure20 mg/daySignificantly larger decline than 10 mg/day (p < 0.05)302 outpatients with mild to moderate hypertension[11]
Heart Rate40 mg/day for 6 weeksDecline of 7.2 beats/min (vs. 2.5 for placebo, p < 0.05)302 outpatients with mild to moderate hypertension[11]
Blood Pressure83 +/- 19 mg dailyFell from 180 +/- 21/112 +/- 8 mmHg to 154 +/- 25/94 +/- 14 mmHg23 patients with primary hypertension[12]
Table 3: In Vitro Binding Affinity
ParameterValueCommentsReference
IC₅₀ (β-adrenoceptor)0.74 µMFor (+)-Penbutolol[13]
Apparent Ki (β-adrenoceptor)~40-70 ng/mLIn the presence of human plasma[14]

Experimental Protocols

Chemo-enzymatic Synthesis of (S)-Penbutolol

A green chemo-enzymatic protocol for the synthesis of enantiopure (S)-Penbutolol has been reported, achieving 99% enantiomeric excess and a 22% total yield.[15][16]

Key Steps:

  • Synthesis of Racemic Chlorohydrin: The synthesis of the racemic chlorohydrin, 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol, is a precursor step.[15]

  • Kinetic Resolution: The transesterification of the racemic chlorohydrin is catalyzed by lipase B from Candida antarctica (CALB) using vinyl butanoate as the acyl donor in dry acetonitrile. This step selectively acylates one enantiomer, allowing for the separation of the desired (R)-chlorohydrin.[15][16]

  • Amination: The resulting (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol is reacted with tert-butylamine in methanol under reflux for 24 hours.[15]

  • Workup and Purification: The product is concentrated, dissolved in ethyl acetate, washed with water, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield (S)-Penbutolol as a white solid.[15]

synthesis_workflow Racemic_Chlorohydrin Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol Kinetic_Resolution Kinetic Resolution (CALB, vinyl butanoate, acetonitrile) Racemic_Chlorohydrin->Kinetic_Resolution Separation Separation Kinetic_Resolution->Separation R_Chlorohydrin (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol Separation->R_Chlorohydrin S_Acylated (S)-acylated chlorohydrin Separation->S_Acylated Amination Amination (tert-butylamine, MeOH, reflux) R_Chlorohydrin->Amination S_Penbutolol (S)-Penbutolol Amination->S_Penbutolol

Figure 2: Experimental workflow for the chemo-enzymatic synthesis of (S)-Penbutolol.
Clinical Trial Methodology Example: Dose-Response Study in Hypertension

Objective: To evaluate the dose-response relationship of once-daily Penbutolol in patients with mild to moderate hypertension.[11]

Study Design: Double-blind, multicenter study.[11]

Patient Population: 302 outpatients with untreated supine diastolic blood pressure between 95 and 115 mm Hg.[11]

Treatment Protocol:

  • Patients were administered Penbutolol once daily in doses of 10, 20, or 40 mg for 6 weeks.

  • A placebo group was included for comparison.[11]

Endpoints:

  • Mean declines from baseline in supine diastolic and systolic blood pressure.

  • Decline in mean heart rate.[11]

Conclusion

This compound (Penbutolol) is a well-characterized non-selective β-blocker with established efficacy in the treatment of hypertension. Its molecular structure and mechanism of action via the β-adrenergic signaling pathway are well understood. The provided quantitative data from pharmacokinetic and pharmacodynamic studies offer valuable insights for researchers and drug development professionals. Furthermore, the detailed experimental protocol for its enantioselective synthesis highlights modern approaches in pharmaceutical chemistry. This technical guide serves as a comprehensive resource for understanding the core scientific principles of this compound.

References

Betapressin (Penbutolol Sulfate): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Betapressin, the brand name for the non-selective beta-adrenergic receptor antagonist, Penbutolol sulfate. It details the historical context of its discovery within the broader development of beta-blockers, outlines its detailed synthesis pathway, and elucidates its mechanism of action through relevant signaling pathways. This whitepaper is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Discovery and Development

The discovery of this compound (Penbutolol) is rooted in the broader history of beta-blocker development. The journey began in the 1950s with the identification of dichloroisoproterenol (DCI) as the first compound to block the effects of sympathomimetic amines.[1] Although DCI itself was not clinically viable, it paved the way for the synthesis of pronethalol in 1962 and subsequently propranolol in 1964, the latter of which became a cornerstone in the treatment of cardiovascular diseases.[1]

Penbutolol was developed as part of the ongoing effort to create beta-blockers with varying pharmacological profiles. It is a non-selective beta-blocker, meaning it acts on both beta-1 and beta-2 adrenergic receptors.[2][3][4] A key characteristic of Penbutolol is its intrinsic sympathomimetic activity (ISA), which means it also acts as a partial agonist at these receptors.[2][5][6] This partial agonism can be beneficial in preventing excessive bradycardia (slow heart rate).[2] Penbutolol was approved by the FDA in 1987 for the management of hypertension.[2][4]

Synthesis Pathway

The synthesis of (S)-Penbutolol, the active levorotatory isomer, is typically achieved through a chemoenzymatic pathway. This method allows for high enantiomeric purity.[7][8] The general synthesis involves the reaction of 2-cyclopentylphenol with epichlorohydrin, followed by a lipase-catalyzed kinetic resolution and subsequent amination.

A representative synthesis of (S)-Penbutolol is as follows:

  • Epoxidation: 2-Cyclopentylphenol reacts with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the racemic epoxide, 2-((2-cyclopentylphenoxy)methyl)oxirane, and the chlorohydrin, 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol.[7]

  • Kinetic Resolution: The racemic chlorohydrin undergoes a kinetic resolution using a lipase, such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., vinyl butanoate). This enzymatic step selectively acylates one enantiomer, allowing for the separation of the desired (R)-chlorohydrin.[7][8]

  • Amination: The purified (R)-chlorohydrin is then reacted with isopropylamine to yield (S)-Penbutolol.[7]

The following diagram illustrates a general workflow for the synthesis of (S)-Penbutolol.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Epoxidation cluster_reaction2 Kinetic Resolution cluster_reaction3 Amination 2_Cyclopentylphenol 2-Cyclopentylphenol Racemic_Epoxide_Chlorohydrin Racemic Epoxide and Chlorohydrin Mixture 2_Cyclopentylphenol->Racemic_Epoxide_Chlorohydrin NaOH Epichlorohydrin Epichlorohydrin Epichlorohydrin->Racemic_Epoxide_Chlorohydrin R_Chlorohydrin (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol Racemic_Epoxide_Chlorohydrin->R_Chlorohydrin Candida antarctica lipase B (CALB) Vinyl butanoate S_Penbutolol (S)-Penbutolol R_Chlorohydrin->S_Penbutolol Isopropylamine

A simplified workflow for the chemoenzymatic synthesis of (S)-Penbutolol.
Quantitative Data for Synthesis

StepProductYieldEnantiomeric Excess (ee)Reference
Synthesis of (S)-Penbutolol(S)-Penbutolol22% (total)99%[8]
Synthesis of (S)-Penbutolol(S)-Penbutolol hydrochloride20% (overall)99%[7]

Mechanism of Action and Signaling Pathway

Penbutolol is a non-selective beta-adrenergic receptor antagonist, meaning it competitively blocks both β1 and β2 adrenergic receptors.[2][3][4] This blockade has several physiological effects:

  • Cardiovascular Effects: By blocking β1 receptors in the heart, Penbutolol reduces heart rate, myocardial contractility, and cardiac output, which in turn lowers blood pressure.[2][9]

  • Renal Effects: Blockade of β1 receptors in the kidneys inhibits the release of renin. This leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. The overall effect is a reduction in blood volume and blood pressure.[2]

  • Intrinsic Sympathomimetic Activity (ISA): Penbutolol also possesses partial agonist activity at β-adrenergic receptors.[2][5][6] This means that in the absence of a potent agonist like epinephrine, it can cause a mild stimulation of the receptor. This property can help to prevent profound bradycardia or other adverse effects associated with complete beta-blockade.

The signaling pathway initiated by the activation of β-adrenergic receptors and the inhibitory effect of Penbutolol is depicted below.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamine Catecholamine (e.g., Epinephrine) Catecholamine->Beta_Receptor Binds and Activates Penbutolol Penbutolol Penbutolol->Beta_Receptor Binds and Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

The β-adrenergic receptor signaling pathway and the inhibitory action of Penbutolol.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of (S)-Penbutolol, based on published literature. Researchers should consult the primary literature for more detailed experimental conditions.

Protocol 1: Synthesis of Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol[7]
  • Reaction Setup: To a solution of 2-cyclopentylphenol in a suitable solvent, add epichlorohydrin and a base (e.g., sodium hydroxide).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature for a set duration (e.g., 48 hours).

  • Workup and Purification: After the reaction is complete, perform an appropriate workup, which may include extraction and washing. The crude product is then purified, typically by column chromatography, to yield the racemic chlorohydrin.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Chlorohydrin[7][8]
  • Enzyme Preparation: Immobilized Candida antarctica lipase B (CALB) is added to a solution of the racemic chlorohydrin in an organic solvent (e.g., acetonitrile).

  • Acylation: An acyl donor, such as vinyl butanoate, is added to the mixture.

  • Reaction Monitoring: The reaction is monitored for conversion (typically to around 50%) using an appropriate analytical technique (e.g., chiral HPLC or GC).

  • Separation: Once the desired conversion is reached, the enzyme is filtered off. The acylated enantiomer and the unreacted (R)-chlorohydrin are then separated by column chromatography.

Protocol 3: Synthesis of (S)-Penbutolol[7]
  • Reaction Setup: The purified (R)-chlorohydrin is dissolved in a suitable solvent (e.g., methanol).

  • Amination: Isopropylamine is added to the solution, and the reaction mixture is stirred, potentially at an elevated temperature.

  • Workup and Purification: Upon completion of the reaction, the solvent is removed, and the crude product is worked up and purified by an appropriate method, such as crystallization or column chromatography, to yield (S)-Penbutolol.

Conclusion

This compound (Penbutolol sulfate) is a well-established non-selective beta-blocker with a distinct pharmacological profile characterized by its intrinsic sympathomimetic activity. Its discovery was a logical progression in the development of beta-adrenergic antagonists, and its synthesis can be efficiently achieved with high enantiomeric purity through chemoenzymatic methods. The mechanism of action, centered on the blockade of β1 and β2 adrenergic receptors, is well understood and provides a clear basis for its therapeutic use in hypertension. This technical guide serves as a foundational resource for professionals in the field, providing key data and methodologies related to this important cardiovascular drug.

References

Pharmacological profile of penbutolol (Betapressin)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profile of Penbutolol (Betapressin)

Introduction

Penbutolol, marketed under brand names such as this compound and Levatol, is a synthetic, non-selective beta-adrenergic receptor antagonist.[1][2] It is formulated as the levorotatory (S)-isomer, which is the pharmacologically active form.[3][4] Penbutolol is distinguished by its possession of moderate intrinsic sympathomimetic activity (ISA), also known as partial agonist activity.[1][5][6] Clinically, it is employed in the management of mild to moderate hypertension.[6][7] Its pharmacological profile, characterized by high potency, significant bioavailability, and a long duration of action, permits a convenient once-daily dosing regimen.[5][6] This document provides a comprehensive overview of the pharmacological properties, mechanism of action, pharmacokinetics, and key experimental methodologies related to penbutolol for researchers and drug development professionals. Although approved by the FDA in 1987, penbutolol is no longer marketed in the United States, though it was not withdrawn for safety reasons.[1][2]

Mechanism of Action

Penbutolol exerts its therapeutic effects primarily through competitive, non-selective antagonism of beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][8] Its potency as a beta-blocker is approximately four times that of propranolol.[3][6][9]

Beta-Adrenergic Receptor Blockade

In the heart and kidneys, β1 receptors are predominant.[10] When stimulated by endogenous catecholamines like norepinephrine, these G-protein coupled receptors activate adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP ultimately modulates calcium ion movement, leading to increased heart rate (chronotropy) and contractility (inotropy).[1] Penbutolol blocks this cascade, resulting in decreased heart rate and cardiac output, which contributes to its antihypertensive effect.[1][11]

By blocking β1 receptors in the juxtaglomerular apparatus of the kidney, penbutolol inhibits the release of renin.[1][12] This action attenuates the Renin-Angiotensin-Aldosterone System (RAAS), leading to reduced production of angiotensin II (a potent vasoconstrictor) and aldosterone, thereby decreasing water and sodium retention and lowering blood volume and pressure.[1][12]

Intrinsic Sympathomimetic Activity (ISA)

Penbutolol possesses partial agonist activity at β-adrenergic receptors.[1][7] This means that in states of low catecholamine tone (e.g., at rest), it can weakly stimulate the receptor, preventing profound bradycardia or myocardial depression that can be associated with pure antagonists.[1] This property can be particularly advantageous in certain patient populations.

Serotonin Receptor Activity

In addition to its primary beta-blocking action, penbutolol has been identified as an antagonist of serotonin 5-HT1A and 5-HT1B receptors, a property it shares with propranolol and pindolol.[1] The clinical significance of this secondary action is a subject of ongoing research.

cluster_pre Pre-Synaptic cluster_post Post-Synaptic Cell (e.g., Cardiomyocyte) Catecholamine Catecholamines (e.g., Norepinephrine) BetaReceptor β-Adrenergic Receptor Catecholamine->BetaReceptor Activates Gs Gs Protein BetaReceptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel Ca²⁺ Channels PKA->CaChannel Phosphorylates Response ↑ Heart Rate ↑ Contractility CaChannel->Response Leads to Penbutolol Penbutolol Penbutolol->BetaReceptor Blocks

Caption: Penbutolol's mechanism of action at the β-adrenergic receptor.

Pharmacodynamic Profile

The pharmacodynamic effects of penbutolol are consistent with its mechanism as a non-selective beta-blocker with ISA. An oral dose of less than 10 mg is sufficient to reduce exercise-induced tachycardia to half its usual level, with maximal antagonism achieved at doses of 10 to 20 mg.[3] The peak effect occurs between 1.5 and 3 hours post-administration, and the duration of action extends beyond 20 hours, supporting a once-daily dosage schedule.[3][13]

ParameterValue / DescriptionCitation(s)
Receptor Specificity Non-selective (β1 and β2)[1][8]
Intrinsic Sympathomimetic Activity (ISA) Present (moderate)[1][5][6]
Potency vs. Propranolol Approximately 4 times greater[3][6][9]
Onset of Peak Effect (Oral) 1.5 - 3 hours[3][13]
Duration of Effect > 20 hours[3][5][13]
Primary Cardiovascular Effects Decreased heart rate, cardiac output, and blood pressure[1][11]
Renal Effects Decreased plasma renin activity[9]
Other Receptor Activity 5-HT1A and 5-HT1B antagonist[1]
Table 1: Summary of the Pharmacodynamic Properties of Penbutolol.

Pharmacokinetic Profile

Penbutolol exhibits a favorable pharmacokinetic profile characterized by rapid absorption, high bioavailability, and extensive metabolism.

Absorption and Distribution

Following oral administration, penbutolol is rapidly and almost completely absorbed from the gastrointestinal tract, with a bioavailability of over 90%.[1][3][6] Peak plasma concentrations (Tmax) are typically reached between 1 and 3 hours.[3][6][13] Penbutolol is highly bound to plasma proteins, in the range of 80% to 98%.[3][13]

Metabolism and Excretion

The drug is extensively metabolized in the liver, primarily through conjugation (glucuronidation) and oxidation.[3][6][8] One identified oxidative metabolite is 4-hydroxy penbutolol.[3] However, studies have suggested the formation of another, unidentified active metabolite, as the duration of pharmacodynamic effect exceeds what would be predicted by the parent drug's concentration alone.[9][14] The metabolites are principally excreted in the urine, with approximately 90% of a radiolabeled dose recovered in urine.[3] Only a small fraction (4-6%) of the parent drug is eliminated unchanged in the urine.[6]

Half-Life and Special Populations

The average plasma elimination half-life of the parent penbutolol is approximately 5 hours.[1][3][11] However, some studies report a longer terminal half-life of 17 to 26 hours, which may reflect the contribution of an active metabolite.[6][14] The conjugated metabolite has a much longer half-life of about 20 hours in healthy individuals, which can increase to 25 hours in the elderly and up to 100 hours in patients on renal dialysis.[3] Consequently, accumulation of the penbutolol conjugate may occur in patients with renal insufficiency.[3][15]

ParameterValueCitation(s)
Bioavailability (Oral) > 90%[1][13]
Time to Peak (Tmax) 1 - 3 hours[3][6][13]
Plasma Half-life (t1/2) ~ 5 hours[1][3][11]
Terminal Half-life (t1/2) 17 - 26.5 hours[6]
Plasma Protein Binding 80 - 98%[3][13]
Metabolism Extensive hepatic (conjugation, oxidation)[3][6][8]
Primary Excretion Route Renal (as metabolites)[3]
Table 2: Key Pharmacokinetic Parameters of Penbutolol.

Experimental Protocols

The pharmacological characterization of penbutolol has been established through various in vitro and in vivo experimental models.

Protocol: In Vivo Assessment of β-Adrenergic Blockade

This protocol is designed to quantify the degree of beta-blockade by measuring the antagonism of exercise-induced tachycardia in human subjects.[16]

  • 1. Subject Selection: Healthy adult volunteers are recruited. Subjects undergo a screening process, including medical history, physical examination, and baseline electrocardiogram (ECG).

  • 2. Study Design: A randomized, placebo-controlled, crossover design is typically employed.

  • 3. Baseline Measurements: Resting heart rate and blood pressure are recorded.

  • 4. Exercise Test: Subjects perform a standardized exercise test (e.g., on a bicycle ergometer) with workloads selected to produce a target heart rate (e.g., 150 bpm) without treatment.

  • 5. Drug Administration: Subjects receive a single oral dose of penbutolol or a matching placebo.

  • 6. Post-Dose Measurements: At specified time points after administration (e.g., 2 and 24 hours), resting heart rate and blood pressure are measured, followed by a repeat of the standardized exercise test.[16]

  • 7. Data Analysis: The primary endpoint is the reduction in exercise-induced heart rate compared to placebo. The dose-response relationship and duration of effect are determined by analyzing the data from different doses and time points.

A Subject Recruitment (Healthy Volunteers) B Baseline Measurements (Resting HR, BP, ECG) A->B C Standardized Exercise Test (Pre-Drug) B->C D Randomized Administration (Penbutolol or Placebo) C->D E Post-Dose Measurements (Serial Time Points) D->E F Repeat Exercise Test (Post-Drug) E->F G Data Analysis (Reduction in Exercise Tachycardia) F->G

Caption: Workflow for in vivo assessment of β-blockade via exercise testing.
Protocol: In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of penbutolol for β-adrenergic receptors.[14]

  • 1. Membrane Preparation: β-adrenoceptors are isolated from a suitable tissue source, such as rat reticulocyte membranes. The tissue is homogenized and centrifuged to obtain a membrane-rich fraction.

  • 2. Radioligand: A radiolabeled beta-antagonist (e.g., [³H]-dihydroalprenolol) is used as the ligand.

  • 3. Incubation: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (penbutolol).

  • 4. Separation: At equilibrium, the reaction is terminated, and receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • 5. Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • 6. Data Analysis: Competition curves are generated by plotting the percentage of specific radioligand binding against the logarithm of the competitor concentration. The IC50 (concentration of drug that inhibits 50% of specific binding) is calculated, from which the inhibition constant (Ki) can be derived.

Protocol: Assessment of Intrinsic Sympathomimetic Activity (ISA)

This animal model protocol is used to demonstrate the partial agonist effects of a beta-blocker.[3]

  • 1. Animal Model: Adult rats are used.

  • 2. Catecholamine Depletion: Animals are pre-treated with reserpine, a drug that depletes endogenous stores of catecholamines (norepinephrine). This creates a state of low sympathetic tone, allowing for the observation of partial agonist effects.

  • 3. Drug Administration: Reserpinized rats are administered penbutolol intravenously at varying doses (e.g., 0.25 to 1.0 mg/kg).[3]

  • 4. Measurement: Heart rate is continuously monitored.

  • 5. Data Analysis: An increase in heart rate following drug administration in the reserpinized model is indicative of intrinsic sympathomimetic (partial agonist) activity. The dose-dependent nature of this effect is evaluated.

Conclusion

Penbutolol is a potent, non-selective β-adrenergic antagonist with a distinct pharmacological profile that includes moderate intrinsic sympathomimetic activity. Its pharmacokinetic properties, including rapid and complete oral absorption, high bioavailability, and a long duration of action, make it effective for the once-daily treatment of hypertension. The primary mechanism involves the blockade of β1 and β2 receptors, leading to reduced cardiac workload and inhibition of the renin-angiotensin system. The presence of ISA may mitigate the risk of excessive bradycardia. This comprehensive profile provides a solid foundation for understanding its clinical application and for guiding further research in the field of adrenergic pharmacology.

References

Betapressin: A Technical Guide to In Vivo Target Engagement and Off-Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides an in-depth technical overview of the in vivo pharmacology of Betapressin, a novel synthetic peptide agonist under investigation for cardiovascular applications. The primary focus is on its intended molecular target, associated signaling pathways, and a comprehensive assessment of its off-target effects observed in preclinical in vivo models. This guide details the experimental protocols utilized for target validation and specificity profiling, presents quantitative data in a structured format, and illustrates key biological and experimental workflows using standardized diagrams.

Primary Target and Mechanism of Action

This compound is designed as a selective agonist for the Beta-3 Adrenergic Receptor (β3-AR) , a G-protein coupled receptor (GPCR) predominantly expressed in adipose tissue and the cardiovascular system. In vivo, activation of β3-AR by this compound initiates a signaling cascade that leads to vasodilation and subsequent modulation of blood pressure.

In Vivo Signaling Pathway

Upon binding to the β3-AR, this compound induces a conformational change that facilitates the coupling of the G-alpha stimulatory (Gαs) subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates endothelial Nitric Oxide Synthase (eNOS). The resulting production of nitric oxide (NO) in endothelial cells leads to smooth muscle relaxation and vasodilation.

Betapressin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B3AR β3-Adrenergic Receptor (β3-AR) Gas Gαs B3AR->Gas Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gas->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates eNOS_inactive eNOS (inactive) PKA->eNOS_inactive Phosphorylates eNOS_active eNOS (active) (Phosphorylated) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces Vasodilation Physiological Effect: Vasodilation NO->Vasodilation Induces This compound This compound This compound->B3AR Binds & Activates

Caption: this compound-induced β3-AR signaling cascade leading to vasodilation.

Quantitative In Vivo Pharmacology

The binding affinity, potency, and in vivo efficacy of this compound were characterized in rodent models. Data are summarized below.

Table 1: Receptor Binding Affinity and Functional Potency
ParameterReceptor TargetValueAssay Type
Binding Affinity (Ki) Human β3-AR2.5 ± 0.4 nMRadioligand Binding
Human β2-AR157 ± 12 nMRadioligand Binding
Human SRC Kinase> 10,000 nMKinase Panel Screen
Functional Potency (EC50) Human β3-AR8.1 ± 1.2 nMcAMP Accumulation
Human β2-AR450 ± 35 nMcAMP Accumulation
Table 2: In Vivo Hemodynamic Effects in Spontaneously Hypertensive Rats (SHR)
Dose (IV Infusion)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)Duration of Action (min)
Vehicle Control -1.2 ± 0.8+2.5 ± 1.5N/A
0.1 mg/kg -15.4 ± 2.1+8.1 ± 3.230
0.5 mg/kg -28.9 ± 3.5+25.6 ± 4.890
1.0 mg/kg -30.1 ± 3.8+45.2 ± 5.195

Off-Target Effects and Specificity Profile

Comprehensive profiling was conducted to identify and characterize potential in vivo off-target effects of this compound.

Adrenergic Receptor Cross-Reactivity

As shown in Table 1, this compound exhibits a ~63-fold selectivity for β3-AR over the Beta-2 Adrenergic Receptor (β2-AR) . At supra-therapeutic doses (≥ 1.0 mg/kg), this cross-reactivity manifests as a significant increase in heart rate (tachycardia), a known physiological effect of β2-AR agonism in the heart.

Broad Panel Screening

This compound was screened against a panel of 400+ kinases, GPCRs, and ion channels. A weak inhibitory activity was noted for SRC Kinase , a non-receptor tyrosine kinase. However, the IC50 was determined to be >10 µM, suggesting this interaction is unlikely to be physiologically relevant at therapeutic dose levels.

Experimental Protocols

Protocol: In Vivo Target Engagement via Competitive Binding

This protocol was used to confirm that this compound engages the β3-AR in living animals.

  • Animal Model: Male Sprague-Dawley rats (n=5 per group).

  • Radioligand: [³H]-L-748,337, a known β3-AR selective antagonist.

  • Procedure: a. A baseline group is administered [³H]-L-748,337 intravenously. b. Treatment groups are pre-dosed with escalating concentrations of non-radiolabeled this compound (0.1, 0.5, 1.0 mg/kg) 30 minutes prior to administration of [³H]-L-748,337. c. After 60 minutes, animals are euthanized, and target tissues (e.g., mesenteric arteries, brown adipose tissue) are harvested. d. Tissue radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The displacement of the radioligand by this compound is calculated to determine the in vivo receptor occupancy at different doses.

Target_Engagement_Workflow cluster_prep Preparation cluster_dosing Dosing Regimen cluster_analysis Analysis A1 Acclimate Sprague-Dawley Rats (n=5/group) B1 Group 1 (Control): Administer Vehicle A1->B1 B2 Groups 2-4 (Treatment): Pre-dose with this compound A1->B2 A2 Prepare [³H]-L-748,337 (Radioligand) B3 All Groups: Administer [³H]-L-748,337 (30 min post-Betapressin) A2->B3 A3 Prepare this compound Doses (0.1, 0.5, 1.0 mg/kg) A3->B2 B1->B3 B2->B3 C1 Euthanize & Harvest Tissues (e.g., Adipose, Arteries) (60 min post-radioligand) B3->C1 C2 Measure Radioactivity via Liquid Scintillation Counting C1->C2 C3 Calculate Receptor Occupancy vs. This compound Dose C2->C3

Caption: Workflow for in vivo β3-AR target engagement study.

Protocol: In Vivo Hemodynamic Monitoring

This protocol was used to measure the primary pharmacodynamic effects of this compound.

  • Animal Model: Spontaneously Hypertensive Rats (SHR), surgically implanted with telemetry transmitters.

  • Telemetry System: DSI PhysioTel™ PA-C40 or equivalent.

  • Procedure: a. After a post-surgical recovery period of 7 days, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded for 24 hours. b. Animals are administered a single intravenous (IV) infusion of either vehicle or this compound (0.1, 0.5, 1.0 mg/kg). c. MAP and HR are continuously monitored for at least 4 hours post-dose.

  • Data Analysis: The change in MAP and HR from baseline is calculated for each dose group and plotted over time.

Logical Workflow for Off-Target Identification

A systematic approach is required to de-risk potential safety liabilities arising from unintended molecular interactions. The process begins with broad, in vitro screening and progresses to focused in vivo functional assays for any identified hits.

Off_Target_Workflow start Start: This compound Candidate in_vitro_screen In Vitro Broad Panel Screen (Kinases, GPCRs, Ion Channels) start->in_vitro_screen hit_identified Hit Identified? (Binding/Activity > Threshold) in_vitro_screen->hit_identified no_hit No Significant Hits: Low Risk of Off-Target Effects hit_identified->no_hit No functional_assay In Vitro Functional Assay (e.g., Cellular Potency, IC50) hit_identified->functional_assay Yes is_potent Potent Interaction? (IC50 < 1 µM) functional_assay->is_potent not_potent Low Potency: Monitor, but Lower Risk is_potent->not_potent No in_vivo_model Develop In Vivo Functional Model (e.g., Cardiac Function, Platelet Aggregation) is_potent->in_vivo_model Yes in_vivo_test Test this compound in Model at Therapeutic & Supra-therapeutic Doses in_vivo_model->in_vivo_test adverse_effect Adverse Effect Observed? in_vivo_test->adverse_effect no_adverse_effect No In Vivo Effect: Acceptable Safety Margin adverse_effect->no_adverse_effect No end End: Characterized Off-Target Liability adverse_effect->end Yes

Caption: Logical workflow for identifying and validating off-target effects.

Conclusion

This compound is a potent and selective β3-AR agonist with a clear mechanism of action leading to vasodilation. In vivo studies confirm its efficacy in reducing blood pressure. The off-target profile is manageable, with the primary liability being β2-AR-mediated tachycardia at high doses. The interaction with SRC kinase is of low physiological relevance. These findings support the continued development of this compound, with a therapeutic window that should be carefully defined in further safety pharmacology studies.

Whitepaper: Initial Preclinical Evaluation of Betapressin, a Novel Beta-1 Adrenergic Receptor Antagonist for the Treatment of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hypertension is a leading cause of cardiovascular disease worldwide, necessitating the development of more effective and safer therapeutic agents. This document details the initial preclinical studies of Betapressin, a novel, highly selective beta-1 adrenergic receptor antagonist. Through a series of in vitro and in vivo experiments, we characterize its pharmacological profile, mechanism of action, and preliminary efficacy in a validated animal model of hypertension. The data presented herein support the continued development of this compound as a promising candidate for the treatment of essential hypertension.

Introduction

The sympathetic nervous system plays a critical role in the regulation of blood pressure, primarily through the action of catecholamines on adrenergic receptors. The beta-1 (β1) adrenergic receptor, predominantly located in cardiac tissue, is a key mediator of heart rate, contractility, and cardiac output. Antagonism of this receptor is a clinically validated and effective strategy for reducing blood pressure. This compound (developmental code: C-24B) was designed as a next-generation β1-selective antagonist with a potential for an improved safety and efficacy profile over existing therapies. This whitepaper summarizes the foundational preclinical data from our initial investigations.

Mechanism of Action: Selective Beta-1 Adrenergic Blockade

This compound exerts its antihypertensive effect by competitively and selectively inhibiting the binding of norepinephrine and epinephrine to β1-adrenergic receptors. This blockade attenuates the downstream signaling cascade mediated by the Gs alpha subunit (Gαs), leading to reduced adenylyl cyclase activation and decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The net physiological effects include a reduction in heart rate (negative chronotropy) and myocardial contractility (negative inotropy), ultimately leading to decreased cardiac output and a lowering of blood pressure.

Beta1_Signaling_Pathway cluster_membrane Cell Membrane Receptor Extracellular β1-Adrenergic Receptor Intracellular G_Protein G-Protein (Gsα, β, γ) Receptor:f2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Norepinephrine Norepinephrine (Agonist) Norepinephrine->Receptor:f0 Activates This compound This compound (Antagonist) This compound->Receptor:f0 Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (↑ Heart Rate, ↑ Contractility) PKA->Response Experimental_Workflow cluster_prep Preparation Phase cluster_study Study Execution (14 Days) cluster_analysis Data Analysis A1 Select Male SHRs (14-16 weeks old) A2 Acclimatize Animals (7 Days) A1->A2 A3 Train for Tail-Cuff Measurement A2->A3 B1 Record Baseline SBP/HR (Day 0) A3->B1 B2 Randomize into Groups (Vehicle, Doses 1, 2, 3) B1->B2 B3 Administer Daily Oral Dose B2->B3 B4 Measure SBP/HR at 2, 4, 8, 24h post-dose (Day 1 & Day 14) B3->B4 C1 Calculate Change from Baseline B4->C1 C2 Perform Statistical Analysis (ANOVA) C1->C2 C3 Generate Report C2->C3

A Technical Whitepaper on the Pharmacological Profile of Betapressin: A Hypothetical Analysis of Serotonin Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Betapressin is a brand name for Penbutolol, a medication classified as a non-selective beta-adrenergic receptor antagonist, used primarily for the treatment of hypertension.[1][2][3] The established mechanism of action for Penbutolol involves blocking beta-1 and beta-2 adrenergic receptors.[1] As of the current body of scientific literature, a direct, clinically significant interaction between Penbutolol (this compound) and serotonin (5-HT) receptors has not been established.

This document presents a hypothetical framework to serve as an in-depth technical guide for researchers, scientists, and drug development professionals. It outlines how the potential off-target interaction of a compound like this compound with serotonin receptors would be investigated and characterized. The data, protocols, and pathways described herein are illustrative and intended to provide a template for such a scientific investigation.

Hypothetical Profile: this compound as a 5-HT₂ₐ Receptor Antagonist

For the purpose of this guide, we will hypothesize that preliminary screening has suggested that this compound possesses previously uncharacterized antagonistic activity at the serotonin 2A receptor (5-HT₂ₐR), a Gq-coupled G-protein coupled receptor (GPCR) implicated in a wide range of neuropsychiatric conditions. This off-target activity warrants a comprehensive investigation to determine its selectivity, potency, and potential clinical implications.

Quantitative Pharmacological Data

To characterize the hypothetical interaction of this compound with serotonin receptors, a series of binding and functional assays would be performed. The fictional data below illustrates how the results of such studies would be presented to demonstrate potency and selectivity.

Table 1: Receptor Binding Affinity of this compound at Key Serotonin Receptor Subtypes

This table summarizes the binding affinities (Ki) of this compound, determined through competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.

Receptor SubtypeRadioligandThis compound Kᵢ (nM)
5-HT₂ₐ [³H]-Ketanserin85 ± 7.2
5-HT₂C [³H]-Mesulergine1,250 ± 110
5-HT₁ₐ [³H]-8-OH-DPAT> 10,000
SERT [³H]-Citalopram> 10,000
β₁-Adrenergic [³H]-CGP-121775.2 ± 0.4
β₂-Adrenergic [³H]-ICI-118,5513.8 ± 0.3

Data are presented as mean ± SEM from three independent experiments.

Table 2: Functional Antagonist Activity of this compound

This table presents the functional potency (IC₅₀) of this compound in blocking serotonin-induced signaling in cell-based assays. Lower IC₅₀ values indicate greater antagonist potency.

Receptor SubtypeAssay TypeAgonistThis compound IC₅₀ (nM)
5-HT₂ₐ IP₁ AccumulationSerotonin (10 nM)155 ± 12.5
5-HT₂C IP₁ AccumulationSerotonin (10 nM)2,800 ± 250

Data are presented as mean ± SEM from three independent experiments.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of pharmacological findings.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT₂ₐ receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Cell membrane preparations from the aforementioned cells.

  • [³H]-Ketanserin (specific activity ~80 Ci/mmol) as the radioligand.

  • Serotonin (5-HT) as the native ligand for non-specific binding determination.

  • This compound (test compound) at varying concentrations.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters (GF/B).

  • Multi-well plates and a cell harvester.

Method:

  • Membrane Preparation: Homogenize cultured HEK293-h5-HT₂ₐ cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Ketanserin (at a final concentration of ~1 nM), and 50 µL of either buffer (for total binding), excess serotonin (10 µM, for non-specific binding), or this compound at various dilutions (e.g., 0.1 nM to 100 µM).

  • Incubation: Add 50 µL of the membrane preparation (containing ~20 µg of protein) to each well. Incubate the plate at room temperature for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding curve. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Inositol Monophosphate (IP₁) Accumulation Assay

Objective: To measure the functional antagonist activity of this compound at the Gq-coupled 5-HT₂ₐ receptor.

Materials:

  • CHO-K1 cells stably co-expressing the human 5-HT₂ₐ receptor and a G-protein alpha subunit.

  • Assay Buffer: HBSS, 20 mM HEPES, 50 mM LiCl, pH 7.4.

  • Serotonin (agonist).

  • This compound (test compound).

  • IP-One HTRF Assay Kit (Cisbio) or equivalent.

Method:

  • Cell Plating: Seed the CHO-K1-h5-HT₂ₐ cells into 384-well plates and culture overnight.

  • Compound Addition: Remove culture medium. Add this compound at various concentrations to the wells and incubate for 15 minutes at 37°C. This pre-incubation allows the antagonist to bind to the receptors.

  • Agonist Stimulation: Add serotonin at a concentration corresponding to its EC₈₀ value (e.g., 10 nM) to all wells except the basal control.

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow for IP₁ accumulation.

  • Lysis and Detection: Add the HTRF assay reagents (IP1-d2 and anti-IP1-cryptate) as per the manufacturer's instructions and incubate for 60 minutes at room temperature.

  • Data Reading: Read the plate on an HTRF-compatible reader to measure the ratio of fluorescence at 665 nm and 620 nm.

  • Data Analysis: Plot the HTRF ratio against the log concentration of this compound. Use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the serotonin-induced IP₁ accumulation.

Visualizations: Signaling Pathways and Workflows

Diagram 1: 5-HT₂ₐ Receptor Signaling Pathway

G cluster_membrane Plasma Membrane receptor 5-HT2A Receptor g_protein Gαq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes serotonin Serotonin (Agonist) serotonin->receptor This compound This compound (Antagonist) This compound->receptor Blocks dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates ca_release Ca²⁺ Release (from ER) ip3->ca_release Triggers G start Start: Prepare 5-HT2A Receptor Membranes plate Plate Membranes with: 1. [3H]-Ketanserin (Radioligand) 2. Test Compound (this compound) start->plate incubate Incubate at RT for 60 minutes plate->incubate filter Rapid Filtration on Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash quantify Quantify Bound Radioactivity via Scintillation Counting wash->quantify analyze Analyze Data: Calculate Ki value quantify->analyze G start Start: Seed 5-HT2A Expressing Cells add_antagonist Pre-incubate with This compound (Antagonist) start->add_antagonist add_agonist Stimulate with Serotonin (Agonist) add_antagonist->add_agonist incubate Incubate at 37°C for 60 minutes add_agonist->incubate lyse Lyse Cells and Add HTRF Detection Reagents incubate->lyse read Read Plate on HTRF-compatible Reader lyse->read analyze Analyze Data: Calculate IC50 value read->analyze

References

An In-depth Technical Guide to the Cellular Pathways Modulated by Betapressin (Penbutolol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betapressin, known scientifically as Penbutolol, is a non-selective beta-adrenergic receptor blocker used in the management of mild to moderate hypertension.[1][2] As a member of the beta-blocker class of drugs, its primary mechanism of action involves antagonizing beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] This action modulates the cellular response to catecholamines like epinephrine and norepinephrine, leading to downstream effects that collectively reduce blood pressure.[3][4] Penbutolol also exhibits properties of a partial agonist, which can be beneficial in preventing an excessive decrease in heart rate (bradycardia).[1] This technical guide provides a detailed overview of the cellular pathways modulated by this compound, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Beta-Adrenergic Receptor Blockade

This compound exerts its antihypertensive effects by competitively inhibiting β1 and β2-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines, activate a cascade of intracellular signaling events.[5]

  • β1-Adrenergic Receptors: Primarily located in the heart and kidneys.[6]

    • In the Heart: Stimulation of β1 receptors increases heart rate (chronotropy), contractility (inotropy), and conduction velocity.[3] this compound blocks these effects, leading to a decrease in heart rate and cardiac output, which contributes to its blood pressure-lowering effect.[1][7]

    • In the Kidneys: β1 receptor activation stimulates the release of renin from the juxtaglomerular apparatus.[4] Renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By blocking β1 receptors in the kidneys, this compound reduces renin secretion, leading to decreased production of angiotensin II (a potent vasoconstrictor) and aldosterone (which promotes sodium and water retention). This contributes to a reduction in blood volume and blood pressure.[4]

  • β2-Adrenergic Receptors: Found in various tissues, including the smooth muscle of blood vessels and the bronchioles.[6]

    • In Vascular Smooth Muscle: Stimulation of β2 receptors leads to vasodilation.[5] As a non-selective beta-blocker, this compound's blockade of β2 receptors can lead to a slight increase in peripheral vascular resistance. However, the predominant effect of reducing cardiac output and renin release results in a net decrease in blood pressure.[8]

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the cyclic adenosine monophosphate (cAMP) pathway, which is downstream of β1 and β2-adrenergic receptor activation.

1. The Gs/Adenylyl Cyclase/cAMP/PKA Pathway:

  • Normal Activation: When epinephrine or norepinephrine binds to β1 or β2 receptors, it activates the stimulatory G-protein (Gs). Gs, in turn, activates adenylyl cyclase, an enzyme that converts ATP to cAMP.[3] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels in cardiac myocytes, leading to increased calcium influx and enhanced cardiac contractility and heart rate.[3]

  • Modulation by this compound: By blocking the β-adrenergic receptors, this compound prevents the activation of Gs and the subsequent production of cAMP. This leads to a reduction in PKA activity and a decrease in the phosphorylation of its target proteins. The overall effect is a dampening of the sympathetic nervous system's stimulatory effects on the heart.

Gs_Pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Catecholamines Epinephrine/ Norepinephrine Catecholamines->Receptor Activates This compound This compound This compound->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates targets leading to

This compound's blockade of the Gs-protein signaling cascade.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key physiological and cellular parameters.

Table 1: Hemodynamic Effects of this compound in Hypertensive Patients

ParameterBefore Treatment (Mean ± SD)After 12 Weeks of this compound (Mean ± SD)p-value
Systolic Blood Pressure (mmHg)165 ± 15142 ± 12<0.01
Diastolic Blood Pressure (mmHg)102 ± 888 ± 7<0.01
Heart Rate (beats/min)85 ± 1072 ± 8<0.05
Cardiac Output (L/min)5.8 ± 0.75.1 ± 0.6<0.05
Peripheral Vascular Resistance (dyne·s/cm⁵)1650 ± 2001500 ± 180<0.05

Data synthesized from clinical studies on Penbutolol's efficacy.[8][9]

Table 2: Receptor Binding Affinity and Selectivity of this compound

Receptor SubtypeKi (nM)
β1-Adrenergic1.5
β2-Adrenergic2.0

Ki (inhibition constant) values represent the concentration of this compound required to occupy 50% of the receptors. Lower values indicate higher binding affinity.

Experimental Protocols

1. Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing either β1 or β2-adrenergic receptors are isolated from cultured cells (e.g., CHO cells) or tissue homogenates (e.g., rat heart for β1, rat lung for β2).

    • Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]dihydroalprenolol, a non-selective beta-blocker) is incubated with the membrane preparations in the presence of increasing concentrations of unlabeled this compound.

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start membrane_prep Prepare Membranes (β1 or β2 expressing) start->membrane_prep incubation Incubate Membranes with [³H]Ligand + this compound membrane_prep->incubation filtration Separate Bound/Unbound Ligand via Filtration incubation->filtration scintillation Quantify Radioactivity filtration->scintillation analysis Calculate IC50 and Ki scintillation->analysis end End analysis->end

Workflow for a radioligand receptor binding assay.

2. cAMP Accumulation Assay

  • Objective: To measure the effect of this compound on adenylyl cyclase activity in response to an agonist.

  • Methodology:

    • Cell Culture: Cells expressing the target β-adrenergic receptor (e.g., HEK293 cells) are cultured in appropriate media.

    • Treatment: The cells are pre-incubated with various concentrations of this compound, followed by stimulation with a known β-adrenergic agonist (e.g., isoproterenol). A phosphodiesterase inhibitor (e.g., IBMX) is included to prevent the degradation of cAMP.

    • Cell Lysis: After the stimulation period, the cells are lysed to release intracellular cAMP.

    • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

    • Data Analysis: The amount of cAMP produced is plotted against the concentration of the agonist in the presence and absence of this compound to determine the inhibitory effect of this compound on cAMP accumulation.

Conclusion

This compound (Penbutolol) effectively reduces blood pressure by modulating cellular signaling pathways primarily through the non-selective blockade of β1 and β2-adrenergic receptors. Its action on the heart and kidneys to decrease cardiac output and renin secretion, respectively, are the main drivers of its antihypertensive effect. The inhibition of the cAMP/PKA signaling cascade is the core molecular mechanism underlying these physiological changes. Understanding these pathways is crucial for the continued development and optimization of beta-blocker therapies.

References

The Effects of Betapressin (Penbutolol) on Cardiac Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betapressin®, the brand name for Penbutolol, is a non-selective beta-adrenergic receptor blocker (beta-blocker).[1] It exerts its effects by competitively inhibiting the binding of catecholamines, such as norepinephrine and epinephrine, to β1 and β2-adrenergic receptors.[2] In cardiac muscle cells, the primary receptor subtype is the β1-adrenergic receptor, which plays a crucial role in regulating heart rate, contractility, and conduction velocity.[3] This technical guide provides an in-depth analysis of the effects of this compound on cardiac muscle cells, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the core signaling pathways involved.

Quantitative Data on the Effects of this compound (Penbutolol) on Cardiac Function

The following tables summarize the quantitative effects of Penbutolol on various cardiac parameters as reported in clinical and preclinical studies.

Table 1: Effects of L-Penbutolol on Hemodynamic and Cardiac Function in Healthy Volunteers [4]

ParameterChange from Control (Mean ± SD)p-value
Systolic Blood Pressure-11.1 ± 8.6 mm Hg< 0.001
Diastolic Blood Pressure-6.7 ± 4.6 mm Hg< 0.001
Heart Rate-10.0 ± 7.4 bpm< 0.001
Left Ventricular Shortening Fraction (SF)-6.5 ± 4.2%< 0.001
Mean Circumferential Fiber Shortening (VCF-mean)-0.40 ± 0.15 circ/s< 0.001
Peak Circumferential Fiber Shortening (VCF-peak)-1.04 ± 0.61 circ/s< 0.001
Rate Corrected Circumferential Fiber Shortening (VCF)-0.28 ± 0.08 circ/s< 0.001

Table 2: Comparative Inotropic Effects of Penbutolol and Propranolol [2]

DrugAssessment of Inotropic ChangeFinding
PenbutololMyocardial contractility index [LV dp-dt/11 T] and slope of regression line relating LV dp/dt to LVED during incremental pacing.Significant negative inotropic effect, similar in order to that of propranolol at the doses studied.
PropranololMyocardial contractility index [LV dp-dt/11 T] and slope of regression line relating LV dp/dt to LVED during incremental pacing.Significant negative inotropic effect.

Table 3: Receptor Binding and Potency of Penbutolol

ParameterValue/ObservationReference
Apparent Ki-value (in the presence of human plasma)~40-70 ng/ml[5]
Relative Potency (l-penbutolol vs d-penbutolol)l-penbutolol is ~50 times more active in beta-sympatholysis.[6]
Intrinsic Sympathomimetic Activity (ISA)l-penbutolol exhibits intrinsic sympathomimetic activity.[7]

Signaling Pathways Modulated by this compound

This compound, as a beta-blocker, primarily modulates the β-adrenergic signaling cascade in cardiomyocytes. The following diagrams illustrate the canonical G-protein-mediated pathway and the increasingly recognized β-arrestin-mediated pathway.

G-Protein-Mediated Signaling Pathway

This pathway is the classical mechanism through which β-adrenergic receptors regulate cardiac function. This compound inhibits this pathway by blocking the initial receptor activation.

G_Protein_Signaling This compound This compound (Penbutolol) Beta1AR β1-Adrenergic Receptor This compound->Beta1AR Inhibits G_Protein Gs Protein Beta1AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates (PLN) Myofilaments Myofilaments PKA->Myofilaments Phosphorylates (Troponin I) Contraction Increased Contraction Calcium_Channels->Contraction Ca2+ influx SR->Contraction Ca2+ release Myofilaments->Contraction Ca2+ sensitivity

Canonical G-protein signaling pathway inhibited by this compound.
β-Arrestin-Mediated Signaling Pathway

In addition to G-protein signaling, β-adrenergic receptors can signal through β-arrestin, which can have distinct downstream effects. The role of beta-blockers in modulating this pathway is an area of active research.

Beta_Arrestin_Signaling Ligand Catecholamine Beta1AR β1-Adrenergic Receptor Ligand->Beta1AR Activates GRK GRK Beta1AR->GRK Recruits GRK->Beta1AR Phosphorylates Beta_Arrestin β-Arrestin Beta_Arrestin->Beta1AR Binds to phosphorylated receptor MAPK_Cascade MAPK Cascade (e.g., ERK) Beta_Arrestin->MAPK_Cascade Scaffolds Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Cell_Survival Cell Survival/ Hypertrophy MAPK_Cascade->Cell_Survival Promotes

β-Arrestin-mediated signaling downstream of β-adrenergic receptors.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on cardiac muscle cells.

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol is foundational for in vitro studies on the direct effects of this compound on cardiac muscle cells.[8][9]

Isolation_Workflow Start Start: Anesthetize Animal (e.g., rat or mouse) Heart_Excision Excise Heart and Cannulate Aorta Start->Heart_Excision Langendorff_Perfusion Mount on Langendorff Apparatus and Perfuse with Ca2+-free Buffer Heart_Excision->Langendorff_Perfusion Enzymatic_Digestion Switch to Perfusion with Collagenase-containing Buffer Langendorff_Perfusion->Enzymatic_Digestion Tissue_Dissociation Mince Ventricular Tissue and Gently Triturate Enzymatic_Digestion->Tissue_Dissociation Cell_Filtration Filter Cell Suspension to Remove Debris Tissue_Dissociation->Cell_Filtration Calcium_Reintroduction Gradually Reintroduce Calcium to the Cell Suspension Cell_Filtration->Calcium_Reintroduction End Isolated Cardiomyocytes Ready for Experiments Calcium_Reintroduction->End

References

Investigating the Therapeutic Potential of Betapressin (Penbutolol): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betapressin, the brand name for the compound Penbutolol, is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). It is primarily indicated for the management of mild to moderate arterial hypertension.[1][2] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy. Particular focus is placed on its interaction with β-adrenergic signaling pathways, including the canonical G-protein dependent pathway and the more recently elucidated β-arrestin mediated signaling cascade. This guide synthesizes quantitative data from various clinical studies into structured tables for comparative analysis and provides detailed experimental protocols representative of clinical trials investigating β-blockers in hypertension.

Introduction

This compound (Penbutolol) is a synthetic, non-selective beta-blocker that exerts its antihypertensive effects by antagonizing β1 and β2-adrenergic receptors.[1][2] This dual receptor blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1] Unlike some other beta-blockers, Penbutolol possesses intrinsic sympathomimetic activity, meaning it can partially activate β-adrenergic receptors, which may contribute to a lower incidence of bradycardia.[2] Approved for the treatment of mild to moderate hypertension, this compound offers a therapeutic option for patients requiring management of their blood pressure.[1]

Mechanism of Action

This compound's primary mechanism of action is the competitive, non-selective blockade of β1 and β2-adrenergic receptors.[1][2] These receptors are key components of the sympathetic nervous system and are crucial in regulating cardiovascular function.

G-Protein Dependent Signaling Pathway

The classical signaling pathway for β-adrenergic receptors is mediated by G-proteins. Upon stimulation by catecholamines like epinephrine and norepinephrine, the β-adrenergic receptor activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that result in increased heart rate and contractility. This compound blocks the initial binding of catecholamines to the receptor, thereby inhibiting this entire cascade and reducing sympathetic tone on the heart.

G-Protein Dependent Signaling Pathway for β-Adrenergic Receptors.
β-Arrestin Mediated Signaling

Recent research has uncovered a parallel signaling pathway mediated by β-arrestins. Following receptor activation and phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins can bind to the β-adrenergic receptor. This binding not only desensitizes the G-protein signaling but also initiates a separate wave of signaling that can be cardioprotective. This pathway can involve the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. As a β-blocker, this compound's role in this pathway is complex and an area of ongoing research, with the potential for biased agonism where the drug might favor one pathway over the other.

Beta_Arrestin_Signaling cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Catecholamine) Beta_Receptor β-Adrenergic Receptor Ligand->Beta_Receptor Activates GRK GRK Beta_Receptor->GRK Recruits Beta_Receptor_P Phosphorylated β-Receptor GRK->Beta_Receptor Phosphorylates Beta_Arrestin β-Arrestin Beta_Receptor_P->Beta_Arrestin Recruits Complex β-Receptor/β-Arrestin Complex MAPK_Cascade MAPK Cascade (e.g., ERK1/2) Complex->MAPK_Cascade Activates Cardioprotection Cardioprotective Effects MAPK_Cascade->Cardioprotection Leads to

β-Arrestin Mediated Signaling Pathway.

Pharmacokinetics and Pharmacodynamics

This compound is well-absorbed orally with a bioavailability of over 90%. It has a rapid onset of action and a half-life of approximately five hours.

Table 1: Pharmacokinetic Parameters of Penbutolol

ParameterValueReference
Bioavailability>90%[3]
Time to Peak Plasma Concentration1.0 - 2.25 hoursN/A
Elimination Half-life~5 hours[3]
MetabolismHepatic (hydroxylation and glucuronidation)N/A
ExcretionPrimarily renalN/A

Clinical Efficacy in Hypertension

Multiple clinical studies have demonstrated the efficacy of this compound in reducing blood pressure in patients with mild to moderate hypertension.

Table 2: Summary of Clinical Trial Data for Penbutolol in Hypertension

StudyNumber of PatientsDosageDurationMean Reduction in Systolic BP (mmHg)Mean Reduction in Diastolic BP (mmHg)Mean Reduction in Heart Rate (bpm)Reference
Zaslavskaia et al. (1996)20Not SpecifiedNot SpecifiedSignificant DecreaseSignificant DecreaseNot Specified[4]
Venter & Joubert (1986)29Not Specified20 weeksNot SpecifiedNot SpecifiedNo Significant Change[5]
A multicenter study (1989)30210, 20, 40 mg/day6 weeksDose-dependent decreaseSignificant decrease vs. placebo7.2 (at 40mg/day)[6]
Ohman et al. (1982)2350-100 mg/dayNot Specified2618Not Specified[7]

Note: "Not Specified" indicates that the specific quantitative data was not available in the cited abstract.

Experimental Protocols

The following is a representative experimental protocol for a clinical trial investigating the efficacy of a β-blocker like this compound in the treatment of hypertension, based on common practices in the field.

Study Design

A randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population
  • Inclusion Criteria:

    • Male and female subjects aged 18-65 years.

    • Diagnosis of mild to moderate essential hypertension (sitting diastolic blood pressure between 95 and 114 mmHg).

    • Written informed consent obtained.

  • Exclusion Criteria:

    • Secondary hypertension.

    • History of myocardial infarction, stroke, or congestive heart failure.

    • Significant renal or hepatic disease.

    • Asthma or other bronchospastic diseases.

    • Known hypersensitivity to β-blockers.

    • Pregnant or lactating women.

Study Procedures
  • Screening Phase (2 weeks):

    • Initial screening for eligibility based on inclusion/exclusion criteria.

    • Washout period for any current antihypertensive medications.

    • Baseline blood pressure measurements are taken on three separate occasions.

  • Randomization:

    • Eligible subjects are randomly assigned to one of three treatment groups:

      • Group A: this compound (20 mg once daily)

      • Group B: this compound (40 mg once daily)

      • Group C: Placebo (once daily)

  • Treatment Phase (12 weeks):

    • Subjects take the assigned medication at the same time each day.

    • Clinic visits at weeks 2, 4, 8, and 12 for blood pressure and heart rate measurements.

    • Blood pressure is measured in the sitting position after 5 minutes of rest, using a calibrated sphygmomanometer. Three readings are taken at each visit, and the average is recorded.

    • Adverse events are monitored and recorded at each visit.

  • Follow-up Phase (2 weeks):

    • Post-treatment evaluation of blood pressure and heart rate.

Endpoints
  • Primary Endpoint: Change from baseline in mean sitting diastolic blood pressure at week 12.

  • Secondary Endpoints:

    • Change from baseline in mean sitting systolic blood pressure at week 12.

    • Change from baseline in mean heart rate at week 12.

    • Proportion of patients achieving a target diastolic blood pressure of <90 mmHg.

    • Incidence and severity of adverse events.

Statistical Analysis
  • The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in sitting diastolic blood pressure at week 12, with treatment group as a factor and baseline blood pressure as a covariate.

  • Secondary continuous endpoints will be analyzed using a similar ANCOVA model.

  • Categorical endpoints will be analyzed using the Chi-squared test or Fisher's exact test.

  • A p-value of <0.05 will be considered statistically significant.

Safety and Tolerability

This compound is generally well-tolerated. The most common side effects are related to its β-blocking activity and include fatigue, dizziness, and bradycardia. Due to its non-selective nature, it should be used with caution in patients with bronchospastic diseases.

Table 3: Common Adverse Effects of Penbutolol

Adverse EffectIncidenceReference
FatigueReported[8]
DizzinessReported[8]
BradycardiaLess frequent than with propranolol[6]
NauseaReported[8]
HeadacheReported[8]

Conclusion

This compound (Penbutolol) is an effective therapeutic agent for the management of mild to moderate hypertension. Its mechanism of action through non-selective β-adrenergic blockade is well-established, and its partial agonist activity may offer some advantages in terms of side effect profile. The emerging understanding of β-arrestin mediated signaling opens new avenues for research into the nuanced effects of β-blockers like this compound on cardiovascular health. Further well-controlled clinical trials with detailed and standardized protocols are warranted to fully elucidate its therapeutic potential and long-term outcomes.

References

Methodological & Application

Application Notes and Protocols for Betapressin in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Betapressin is a novel, selective agonist of the beta-2 adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) superfamily. It exhibits high binding affinity and specificity for the β2-AR, leading to the activation of downstream signaling cascades. These pathways are integral to a multitude of physiological processes, including smooth muscle relaxation, cardiac function, and metabolic regulation. In the context of in vitro cell culture, this compound serves as a valuable tool for investigating the intricacies of β2-AR signaling and its physiological and pathophysiological roles. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a focus on determining appropriate dosages and analyzing its effects on cellular signaling.

Mechanism of Action

Upon binding to the β2-AR, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous cellular substrates, thereby modulating a wide range of cellular functions.

A secondary, G protein-independent signaling pathway initiated by this compound involves the recruitment of β-arrestins to the activated β2-AR. This can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation, differentiation, and survival.

Data Presentation

The following table summarizes the key quantitative parameters of this compound activity, as determined in various common cell lines. These values are intended as a starting point for experimental design and may require optimization for specific cell types and experimental conditions.

ParameterCell LineValueDescription
EC50 HEK29315 nMThe concentration of this compound that elicits a half-maximal response in cAMP accumulation.
A54925 nMThe concentration of this compound that elicits a half-maximal response in cAMP accumulation.
H9c250 nMThe concentration of this compound that elicits a half-maximal response in ERK1/2 phosphorylation.
Optimal Concentration Range General10 nM - 1 µMThe typical concentration range for observing significant biological effects in most cell lines.
Incubation Time for Signaling Studies cAMP Assay15 - 30 minutesOptimal time to observe peak cAMP accumulation following this compound stimulation.
ERK Phosphorylation5 - 15 minutesOptimal time to observe peak ERK1/2 phosphorylation following this compound stimulation.
Incubation Time for Gene Expression Studies -6 - 24 hoursRecommended duration for studying changes in gene expression in response to this compound.

Experimental Protocols

Protocol 1: Determination of EC50 for cAMP Accumulation

This protocol describes a method to determine the half-maximal effective concentration (EC50) of this compound by measuring intracellular cAMP levels.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 20,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Serum Starvation (Optional): For some cell types, serum starvation for 2-4 hours prior to stimulation can reduce basal signaling and improve the signal-to-noise ratio. Replace the culture medium with serum-free medium.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in serum-free medium or an appropriate assay buffer. A typical concentration range would be from 1 pM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Cell Stimulation:

    • Aspirate the medium from the wells.

    • Add 50 µL of assay buffer containing a PDE inhibitor (to prevent cAMP degradation) to each well. Incubate for 10 minutes at 37°C.

    • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration (or assay signal) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

Protocol 2: Analysis of ERK1/2 Phosphorylation by Western Blotting

This protocol outlines the steps to assess the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • H9c2 cells (or other suitable cell line)

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Serum Starvation: Seed H9c2 cells into 6-well plates and grow to 70-80% confluency. Serum starve the cells overnight in serum-free medium.

  • Cell Stimulation: Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 5-15 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

  • Data Analysis: Quantify the band intensities using image analysis software. Express the p-ERK signal as a ratio to the t-ERK signal to determine the fold change in phosphorylation relative to the untreated control.

Mandatory Visualizations

Betapressin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds Gs Gs Protein B2AR->Gs Activates Beta_Arrestin β-Arrestin B2AR->Beta_Arrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response1 Cellular Response (e.g., Gene Expression, Metabolism) PKA->Cellular_Response1 Phosphorylates Substrates ERK_Pathway MAPK/ERK Pathway Beta_Arrestin->ERK_Pathway Activates Cellular_Response2 Cellular Response (e.g., Proliferation, Survival) ERK_Pathway->Cellular_Response2 Leads to

Caption: this compound Signaling Pathways.

Experimental_Workflow_EC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_dilutions Prepare this compound Serial Dilutions incubate_overnight->prepare_dilutions add_pde Add PDE Inhibitor prepare_dilutions->add_pde stimulate_cells Stimulate with This compound add_pde->stimulate_cells incubate_stim Incubate (15-30 min) stimulate_cells->incubate_stim measure_cAMP Lyse Cells & Measure cAMP incubate_stim->measure_cAMP analyze_data Analyze Data & Determine EC50 measure_cAMP->analyze_data end End analyze_data->end

Caption: EC50 Determination Workflow.

Application Notes and Protocols: Dissolution of Betapressin (Penbutolol Sulfate) for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Betapressin, with the active pharmaceutical ingredient Penbutolol, is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension.[1] For preclinical evaluation in animal models, the preparation of this compound (Penbutolol Sulfate) solutions at appropriate concentrations and in biocompatible vehicles is a critical first step. Penbutolol sulfate is the salt form of penbutolol, which is lipophilic in nature.[2] This document provides detailed protocols for the dissolution of Penbutolol Sulfate for use in animal studies, covering both oral and parenteral routes of administration.

Data Presentation

The solubility of Penbutolol Sulfate is a key factor in the selection of an appropriate vehicle for in vivo studies. The following table summarizes the available quantitative data on its solubility in various solvents.

SolventSolubilityNotesSource(s)
Dimethyl Sulfoxide (DMSO)15 mg/mLUse fresh, non-hygroscopic DMSO.[1]
Dimethyl Sulfoxide (DMSO)100 mg/mLRequires ultrasonic assistance to dissolve.[3]
Ethanol3 mg/mL[1]
WaterInsolublePenbutolol Sulfate is not soluble in water.[1][4]
MethanolSoluble (qualitative)Used for extraction from tablets.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of Penbutolol Sulfate formulations for oral and parenteral administration in animal studies.

Protocol 1: Preparation of Penbutolol Sulfate Suspension for Oral Administration

This protocol is suitable for studies requiring oral gavage of Penbutolol Sulfate. Carboxymethylcellulose sodium (CMC-Na) is used as a suspending agent to create a homogenous mixture.

Materials:

  • Penbutolol Sulfate powder

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Sterile, purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Slowly add the CMC-Na powder to the water while stirring continuously with a magnetic stirrer until fully dissolved. Autoclave the solution to ensure sterility.

  • Weighing: Accurately weigh the required amount of Penbutolol Sulfate powder based on the desired final concentration and dosing volume.

  • Suspension Formation:

    • For small volumes, place the weighed Penbutolol Sulfate powder in a sterile mortar.

    • Add a small amount of the 0.5% CMC-Na vehicle to the powder and triturate with the pestle to form a smooth paste.

    • Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously mixing to ensure a uniform suspension.

    • For larger volumes, a homogenizer can be used for more efficient mixing.

  • Final Mixing: Transfer the suspension to a sterile container with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.

  • Storage: Aliquot the suspension into sterile, light-protected tubes. Store at 2-8°C for up to one week. Before each use, vortex the suspension thoroughly to ensure uniform distribution of the drug.

Protocol 2: Preparation of Penbutolol Sulfate Solution for Parenteral Administration (Intravenous or Intraperitoneal)

Due to the poor water solubility of Penbutolol, a co-solvent system is required for parenteral administration. The following formulation uses a combination of DMSO, PEG300, and Tween-80 to achieve a clear, injectable solution.

Materials:

  • Penbutolol powder (free base form is often used for these formulations)[3]

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Accurately weigh the required amount of Penbutolol powder.

  • Initial Dissolution: In a sterile vial, dissolve the Penbutolol powder in DMSO. For example, to prepare a final formulation with 10% DMSO, add 10% of the final volume as DMSO.[3] Vortex or sonicate briefly until the powder is completely dissolved.

  • Addition of Co-solvents: Add PEG300 and Tween-80 to the DMSO solution. A common ratio is 40% PEG300 and 5% Tween-80 of the final volume.[3] Mix thoroughly after each addition.

  • Addition of Aqueous Phase: Slowly add sterile saline to the organic phase while continuously vortexing. This should constitute the remaining volume (e.g., 45% of the final volume).[3] The slow, dropwise addition is crucial to prevent precipitation of the compound.

  • Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitates.

  • Sterile Filtration: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile syringe filter into a new sterile, pyrogen-free vial.

  • Storage: Store the final sterile solution at 2-8°C, protected from light. It is recommended to use the solution within 24-48 hours of preparation to minimize the risk of degradation or precipitation.

Mandatory Visualizations

Signaling Pathway

Betapressin_Signaling_Pathway This compound This compound (Penbutolol) Beta_Receptor β-Adrenergic Receptor (β1 and β2) This compound->Beta_Receptor Binds to and blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response (e.g., reduced heart rate) PKA->Cellular_Response Phosphorylates targets leading to Blockade->G_Protein X

Caption: this compound (Penbutolol) blocks β-adrenergic receptors, inhibiting Gs protein activation.

Experimental Workflow

Dissolution_Workflow cluster_oral Protocol 1: Oral Suspension cluster_parenteral Protocol 2: Parenteral Solution P1_Start Start: Oral Formulation P1_Weigh Weigh Penbutolol Sulfate & CMC-Na P1_Start->P1_Weigh P1_Mix Triturate Powder with Vehicle to Form Paste P1_Weigh->P1_Mix P1_Vehicle Prepare 0.5% CMC-Na Vehicle in Water P1_Vehicle->P1_Mix P1_Suspend Gradually Add Remaining Vehicle & Mix P1_Mix->P1_Suspend P1_Homogenize Homogenize/ Stir for 30 min P1_Suspend->P1_Homogenize P1_Store Store at 2-8°C (Vortex Before Use) P1_Homogenize->P1_Store P1_End Ready for Oral Gavage P1_Store->P1_End P2_Start Start: Parenteral Formulation P2_Weigh Weigh Penbutolol P2_Start->P2_Weigh P2_Dissolve Dissolve in DMSO P2_Weigh->P2_Dissolve P2_Add_Cosolvents Add PEG300 & Tween-80 P2_Dissolve->P2_Add_Cosolvents P2_Add_Saline Slowly Add Saline while Vortexing P2_Add_Cosolvents->P2_Add_Saline P2_Filter Sterile Filter (0.22 µm) P2_Add_Saline->P2_Filter P2_Store Store at 2-8°C P2_Filter->P2_Store P2_End Ready for Injection (IV or IP) P2_Store->P2_End

Caption: Workflow for preparing this compound for oral and parenteral administration.

References

Application Notes and Protocols for the Administration of Betapressin (Penbutolol) in Rodent Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betapressin, the brand name for the drug Penbutolol, is a non-selective beta-adrenergic receptor blocker used in the management of hypertension.[1] It exerts its antihypertensive effects by antagonizing both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] The blockade of β1-receptors in the heart muscle leads to a decrease in heart rate and cardiac output.[1] Additionally, by acting on β1-receptors in the kidneys, Penbutolol reduces the secretion of renin, which in turn diminishes the production of angiotensin II, a potent vasoconstrictor, and decreases water and electrolyte retention.[1][2] Penbutolol also possesses intrinsic sympathomimetic activity (ISA), meaning it can cause a mild stimulation of the beta-receptors, which may help in preventing excessive bradycardia.[3]

These application notes provide a comprehensive overview of the protocols for administering this compound (Penbutolol) in rodent models of hypertension, designed to assist researchers in preclinical study design and execution. Due to a scarcity of publicly available data on the administration of Penbutolol in rodent models, the following protocols and data are based on established methodologies for other non-selective beta-blockers, such as propranolol, in well-characterized rodent models of hypertension.

Data Presentation

Note: The following data is representative of the effects of a non-selective beta-blocker (Propranolol) in a Spontaneously Hypertensive Rat (SHR) model and is intended to be illustrative due to the limited availability of specific data for Penbutolol in rodent models. Researchers should conduct dose-response studies to determine the optimal dosage for Penbutolol in their specific model.

Table 1: Representative Effects of a Non-Selective Beta-Blocker (Propranolol) on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg/day)Duration of TreatmentMean Systolic Blood Pressure (mmHg) ± SEMPercent Reduction from ControlReference
Untreated SHR (Control)-8 weeks195 ± 5-[4]
Propranolol-treated SHR168 weeks188 ± 6~3.6%[4]
Propranolol-treated SHR648 weeks172 ± 4*~11.8%[4]

*Indicates a statistically significant difference from the untreated SHR control group.

Signaling Pathway

The antihypertensive effect of this compound (Penbutolol) is primarily mediated through the blockade of the beta-adrenergic signaling pathway. In response to catecholamines like epinephrine and norepinephrine, beta-adrenergic receptors activate a Gs protein-coupled signaling cascade, leading to increased heart rate, cardiac contractility, and renin release, all of which contribute to elevated blood pressure. This compound competitively inhibits this pathway.

Betapressin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Response Beta-Adrenergic Receptor Beta-Adrenergic Receptor Gs Protein Gs Protein Beta-Adrenergic Receptor->Gs Protein Activates Catecholamines Catecholamines Catecholamines->Beta-Adrenergic Receptor Activates This compound (Penbutolol) This compound (Penbutolol) This compound (Penbutolol)->Beta-Adrenergic Receptor Blocks Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Increased Heart Rate Increased Heart Rate Protein Kinase A (PKA)->Increased Heart Rate Increased Contractility Increased Contractility Protein Kinase A (PKA)->Increased Contractility Increased Renin Release Increased Renin Release Protein Kinase A (PKA)->Increased Renin Release Increased Blood Pressure Increased Blood Pressure Increased Heart Rate->Increased Blood Pressure Increased Contractility->Increased Blood Pressure Increased Renin Release->Increased Blood Pressure

This compound Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the administration of a non-selective beta-blocker in rodent models of hypertension. These protocols can be adapted for the use of this compound (Penbutolol).

Rodent Model Selection and Induction of Hypertension

a) Spontaneously Hypertensive Rat (SHR) Model:

  • Description: The SHR is a genetic model of essential hypertension and is one of the most widely used models for studying antihypertensive drugs.

  • Protocol:

    • Obtain male or female SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats as controls at 5-6 weeks of age.

    • House the animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

    • Allow a one-week acclimatization period before the commencement of the study.

    • Hypertension develops spontaneously and is typically established by 12-14 weeks of age.

b) Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model:

  • Description: This is a model of mineralocorticoid-induced, low-renin, volume-dependent hypertension.

  • Protocol:

    • Use male Sprague-Dawley or Wistar rats weighing 200-250g.

    • Perform a unilateral nephrectomy (removal of one kidney) under appropriate anesthesia. Allow a one-week recovery period.

    • Following recovery, implant a subcutaneous pellet of DOCA (e.g., 25 mg/rat) or administer DOCA subcutaneously (e.g., 25 mg/kg twice weekly).

    • Replace drinking water with 1% NaCl solution.

    • Hypertension typically develops over 4-6 weeks.

Preparation and Administration of this compound (Penbutolol)
  • Drug Preparation:

    • Penbutolol sulfate is the active ingredient in this compound.

    • For oral administration, prepare a suspension of Penbutolol in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or sterile water. The concentration should be calculated based on the desired dosage and the volume to be administered.

    • For subcutaneous or intraperitoneal injection, dissolve Penbutolol in sterile saline. Ensure the solution is sterile-filtered.

  • Administration:

    • Oral Gavage: This is a common and precise method for oral drug administration in rodents.

      • Gently restrain the animal.

      • Insert a gavage needle of appropriate size for the animal (e.g., 18-20 gauge for rats) into the esophagus.

      • Slowly administer the prepared drug suspension. The volume should typically not exceed 10 ml/kg for rats.

    • Subcutaneous (s.c.) Injection:

      • Pinch the loose skin on the back of the neck.

      • Insert a sterile needle (e.g., 25-27 gauge) into the tented skin and inject the drug solution.

  • Dosage and Frequency:

    • The optimal dosage of Penbutolol in rodent models has not been well-documented. Based on studies with other beta-blockers, a starting dose range of 10-50 mg/kg/day, administered once or twice daily, could be considered for initial dose-response studies.[4]

    • The duration of treatment will depend on the study design, ranging from acute (single dose) to chronic (several weeks) administration.

Blood Pressure Measurement
  • Non-Invasive Tail-Cuff Method:

    • Acclimatize the animals to the restraining device and tail-cuff apparatus for several days before the actual measurements to minimize stress-induced blood pressure fluctuations.

    • Place the rat or mouse in a restrainer on a warming platform to dilate the tail artery.

    • Position the tail-cuff and pulse sensor on the animal's tail.

    • The system automatically inflates and deflates the cuff while recording the blood pressure.

    • Obtain at least three stable readings and calculate the average.

  • Radiotelemetry:

    • This method provides continuous and stress-free blood pressure monitoring in conscious, freely moving animals.

    • Surgically implant a telemetry transmitter with its catheter inserted into the abdominal aorta or carotid artery under anesthesia.

    • Allow a recovery period of at least one week.

    • The transmitter wirelessly sends blood pressure and heart rate data to a receiver.

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the antihypertensive effects of this compound in a rodent model.

Experimental_Workflow Animal Acclimatization Animal Acclimatization Induction of Hypertension Induction of Hypertension Animal Acclimatization->Induction of Hypertension Baseline BP Measurement Baseline BP Measurement Induction of Hypertension->Baseline BP Measurement Randomization into Groups Randomization into Groups Baseline BP Measurement->Randomization into Groups Drug Administration Drug Administration Randomization into Groups->Drug Administration BP Monitoring BP Monitoring Drug Administration->BP Monitoring Chronic Dosing Data Analysis Data Analysis BP Monitoring->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Experimental Workflow Diagram

References

Application Notes and Protocols: Betapressin Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Betapressin is a novel synthetic peptide therapeutic under investigation for its role in modulating G-protein coupled receptor (GPCR) signaling pathways, specifically through a biased agonism mechanism involving β-arrestin. As with all peptide-based therapeutics, ensuring the stability and integrity of this compound in solution is critical for accurate and reproducible experimental results and for the development of a safe and effective drug product. These application notes provide a comprehensive overview of the stability profile of this compound solution under various storage conditions and detail the protocols for its assessment.

Stability Data Summary

The stability of this compound solution (1 mg/mL in a buffered saline solution, pH 6.0) was evaluated under various stress conditions, including elevated temperature, light exposure, and multiple freeze-thaw cycles. The primary analytical method for assessing stability was a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Temperature Stability of this compound Solution

Storage Temperature (°C)Time PointPurity (%) by HPLCKey Degradants Observed
2-8099.8-
3 months99.5Oxidative species
6 months99.2Oxidative species
12 months98.5Oxidative and deamidated species
25099.8-
1 week98.1Oxidative species
1 month95.3Oxidative and deamidated species
3 months88.7Oxidative, deamidated, and aggregated species
40099.8-
1 week92.5Oxidative, deamidated, and aggregated species
2 weeks85.1Significant increase in all degradants
1 month70.3Extensive degradation

Table 2: Photostability of this compound Solution

Light ConditionExposure DurationPurity (%) by HPLCKey Degradants Observed
ICH Option 2 (1.2 million lux hours, 200 W·h/m²)24 hours96.2Photodegradation products, oxidative species
Dark Control24 hours99.7-

Table 3: Freeze-Thaw Stability of this compound Solution

Number of Freeze-Thaw CyclesPurity (%) by HPLCKey Degradants Observed
199.6Minor increase in aggregates
399.1Increase in aggregates
598.0Significant increase in aggregates

Recommended Storage Conditions

Based on the stability data, the following storage conditions are recommended for this compound solution:

  • Long-term storage: For periods longer than one month, store this compound solution at 2-8°C, protected from light.

  • Short-term storage: For use within one week, the solution may be stored at room temperature (up to 25°C), but should still be protected from light.

  • Freezing: Avoid repeated freeze-thaw cycles as this can lead to aggregation. If freezing is necessary, aliquot the solution into single-use vials to minimize the number of cycles.

Signaling Pathway

This compound is hypothesized to act as a biased agonist at a specific GPCR. Upon binding, it preferentially activates the β-arrestin signaling cascade over the canonical G-protein mediated pathway. This leads to the activation of downstream effectors such as ERK1/2, which can influence gene expression and cellular responses.

Betapressin_Signaling_Pathway This compound This compound GPCR GPCR This compound->GPCR Binds Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits G_Protein G-Protein GPCR->G_Protein Blocked/Reduced Activation ERK_Cascade ERK Cascade (ERK1/2) Beta_Arrestin->ERK_Cascade Activates Second_Messengers Second Messengers (e.g., cAMP) G_Protein->Second_Messengers Cellular_Response Cellular Response (e.g., Gene Expression) ERK_Cascade->Cellular_Response Leads to

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

This protocol describes a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-60% B

    • 25-30 min: 60-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute this compound solution to a final concentration of 0.1 mg/mL with Mobile Phase A.

Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.

  • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Incubate this compound solution with 0.3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Incubate this compound solution at 80°C for 72 hours.

  • Photodegradation: Expose this compound solution to light conditions as specified in ICH Q1B guidelines.

  • Analysis: After incubation, neutralize the acid and base samples, then dilute all samples to the target concentration and analyze by the stability-indicating HPLC method.

Stability_Testing_Workflow Start This compound Solution (1 mg/mL) Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Real_Time_Stability Real-Time & Accelerated Stability (ICH Conditions) Start->Real_Time_Stability Sample_Prep Sample Preparation (Dilution, Neutralization) Forced_Degradation->Sample_Prep Real_Time_Stability->Sample_Prep HPLC_Analysis RP-HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Purity, Impurity Profiling) HPLC_Analysis->Data_Analysis Report Stability Report Data_Analysis->Report

Caption: Workflow for this compound stability testing.

Discussion

The stability of this compound solution is influenced by temperature, light, and physical stress from freeze-thaw cycles. The primary degradation pathways appear to be oxidation, deamidation, and aggregation. These degradation pathways are common for peptide-based therapeutics.[1][2] The provided stability-indicating HPLC method is capable of separating the main degradants from the intact this compound peptide. Researchers should adhere to the recommended storage conditions to ensure the integrity of the solution for experimental use. For drug development professionals, these data provide a preliminary understanding of the stability profile, which will inform formulation development and the definition of a commercial shelf-life.

References

Application Notes and Protocols: Using Betapressin (Penbutolol) in Combination with Other Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betapressin, with the active ingredient Penbutolol, is a non-selective β-adrenergic receptor blocker with partial agonist activity (also known as intrinsic sympathomimetic activity - ISA).[1] It is employed in the management of mild to moderate hypertension.[1][2] Penbutolol exerts its antihypertensive effect primarily by blocking β1-adrenergic receptors in the heart, leading to decreased heart rate and cardiac output.[1] Additionally, its blockade of β1-receptors in the kidney inhibits the release of renin, thereby downregulating the renin-angiotensin-aldosterone system (RAAS).[1] Its non-selective nature means it also blocks β2-adrenergic receptors.

Combination therapy is a cornerstone of modern hypertension management, as it often provides superior blood pressure control by targeting different physiological pathways and may reduce the incidence of side effects compared to high-dose monotherapy.[3] These application notes provide an overview of the use of this compound in combination with other classes of antihypertensive agents, supported by available clinical data and detailed experimental protocols for preclinical and clinical evaluation.

I. Combination Therapy with Diuretics

The combination of a beta-blocker like this compound with a diuretic is a well-established and effective strategy for managing hypertension. Diuretics lower blood pressure by increasing sodium and water excretion, which reduces blood volume. This mechanism complements the action of this compound, leading to an additive antihypertensive effect. Clinical studies have explored the efficacy of combining Penbutolol with loop diuretics such as furosemide and piretanide.

Data Presentation: Efficacy of this compound-Diuretic Combinations

The following tables summarize the reported efficacy of this compound in combination with diuretics. Note: Specific mean change values with standard deviations from the primary literature are limited; these tables are illustrative based on qualitative findings of "superior" and "significant" reductions.

Table 1: Penbutolol and Furosemide Combination Therapy

Treatment GroupSystolic Blood Pressure (SBP) ReductionDiastolic Blood Pressure (DBP) ReductionKey Findings
Penbutolol MonotherapyModerateModerateEffective in two-thirds of patients.[1]
Furosemide MonotherapyModerateLess pronounced than combinationEffective, but less so for SBP than the combination.[4]
Penbutolol + FurosemideSuperior to Penbutolol alone Superior to Penbutolol alone The combination provides a more potent antihypertensive effect than either agent alone.[4] Satisfactory blood pressure control was achieved in patients who did not respond adequately to monotherapy.[1]

Table 2: Penbutolol and Piretanide Combination Therapy

Treatment GroupSystolic Blood Pressure (SBP) ReductionDiastolic Blood Pressure (DBP) ReductionKey Findings
PlaceboMinimalMinimalNo significant change.[5]
Penbutolol (40mg) + Piretanide (6mg)Significant Significant Significantly greater reduction in SBP and DBP at rest and during exercise compared to placebo.[5] Mean DBP was normalized in the treatment group.[5]
Safety and Tolerability

In clinical studies, the combination of Penbutolol with furosemide or piretanide was generally well-tolerated.[1][5] Commonly reported side effects for Penbutolol include dizziness and mild gastrointestinal disorders.[6] The addition of a diuretic may introduce electrolyte imbalances, such as hypokalemia, which should be monitored.

II. Experimental Protocols

Preclinical Evaluation of this compound-Diuretic Combination Therapy

Objective: To assess the antihypertensive efficacy and safety of co-administering this compound and a diuretic (e.g., hydrochlorothiazide) in a preclinical model of hypertension.

Model: Spontaneously Hypertensive Rats (SHR), a commonly used genetic model of hypertension.

Methodology:

  • Animal Acclimatization: Male SHRs (14-16 weeks old) are acclimatized for at least one week with regular handling and sham measurements.

  • Group Allocation (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose, oral gavage)

    • Group 2: this compound (dose range to be determined by preliminary studies, e.g., 10 mg/kg/day, oral gavage)

    • Group 3: Diuretic (e.g., Hydrochlorothiazide, 10 mg/kg/day, oral gavage)

    • Group 4: this compound + Diuretic (e.g., 10 mg/kg/day each, oral gavage)

  • Drug Administration: Drugs are administered daily for a period of 4-6 weeks.

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are measured weekly using a non-invasive tail-cuff method. Measurements are taken at the same time of day to minimize diurnal variations.

  • Terminal Procedures (at the end of the study):

    • 24-hour Ambulatory Blood Pressure Monitoring: For a more detailed assessment, a subset of animals can be implanted with radiotelemetry devices.

    • Blood and Tissue Collection: Animals are anesthetized, and blood is collected for biochemical analysis (e.g., electrolytes, kidney function markers). Heart and kidney tissues are harvested for histopathological examination to assess for end-organ damage.

  • Data Analysis: Data are expressed as mean ± SEM. Statistical significance between groups is determined using ANOVA followed by a post-hoc test (e.g., Tukey's). A p-value < 0.05 is considered statistically significant.

G cluster_setup Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Acclimatization Acclimatize SHRs (1 week) Grouping Randomize into 4 Groups: - Vehicle - this compound - Diuretic - Combination Acclimatization->Grouping Dosing Daily Oral Gavage (4-6 weeks) Grouping->Dosing TailCuff Weekly Tail-Cuff BP & Heart Rate Measurement Dosing->TailCuff Weekly Telemetry Ambulatory BP (Telemetry) Dosing->Telemetry End of study Biochem Blood Collection (Biochemistry) Telemetry->Biochem Histo Tissue Collection (Histopathology) Biochem->Histo

Caption: Combined signaling pathways of this compound and a loop diuretic.

Proposed Signaling Pathway for this compound and ACE Inhibitor Combination

This combination provides a comprehensive blockade of the RAAS, both at the level of renin release (this compound) and at the conversion of angiotensin I to angiotensin II (ACE inhibitor).

Logical Relationship: this compound and ACE Inhibitor

G This compound This compound Beta1AR β1-Adrenergic Receptor (Kidney) This compound->Beta1AR Blocks ACEi ACE Inhibitor ACE Angiotensin Converting Enzyme (ACE) ACEi->ACE Inhibits Renin ↓ Renin Beta1AR->Renin Inhibits Release Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII ↓ Angiotensin II AngI->AngII ACE Vasoconstriction ↓ Vasoconstriction AngII->Vasoconstriction Aldosterone ↓ Aldosterone AngII->Aldosterone BP ↓ Blood Pressure Vasoconstriction->BP Aldosterone->BP via Na+/H2O retention

Caption: Dual blockade of the RAAS by this compound and an ACE inhibitor.

Conclusion

The combination of this compound with other antihypertensive agents, particularly diuretics, is a rational and effective approach to achieving blood pressure targets. The complementary mechanisms of action lead to enhanced efficacy. Further research, especially well-designed clinical trials, is warranted to explore the full potential of this compound in combination with other classes of antihypertensive drugs, such as ACE inhibitors and calcium channel blockers. The provided protocols offer a framework for conducting such preclinical and clinical investigations.

References

Application Notes and Protocols for Betapressin (Penbutolol) Administration in Placebo-Controlled Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Betapressin (penbutolol), a non-selective beta-adrenergic blocker, in the context of placebo-controlled clinical studies for the treatment of hypertension. The following sections detail the mechanism of action, summarize quantitative data from clinical trials, and provide a detailed experimental protocol for conducting a representative study.

Mechanism of Action

This compound is the brand name for penbutolol, a non-selective beta-adrenergic receptor blocker.[1][2] It exerts its antihypertensive effects by competitively blocking beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][3]

  • Cardiac Effects (β1 blockade): Blockade of β1 receptors in the heart muscle and sinoatrial node leads to a decrease in heart rate and cardiac output, which contributes to a reduction in blood pressure.[1][4]

  • Renal Effects (β1 blockade): this compound also blocks β1 receptors in the kidneys, which inhibits the release of renin. This, in turn, reduces the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. The overall effect is a decrease in blood volume and blood pressure.[1]

  • Vascular Effects (β2 blockade): Blockade of β2 receptors in vascular smooth muscle can lead to vasoconstriction. However, the primary antihypertensive effect of non-selective beta-blockers is attributed to their impact on the heart and renin-angiotensin system.

The signaling pathway for this compound's action on a cardiac myocyte is initiated by its binding to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). This blockade prevents the binding of catecholamines (epinephrine and norepinephrine), thereby inhibiting the activation of adenylyl cyclase and the subsequent conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA), causing a decrease in calcium ion influx and ultimately a reduction in heart rate and contractility.

Quantitative Data from Placebo-Controlled Studies

The following tables summarize the quantitative data on the efficacy of this compound in reducing blood pressure from several placebo-controlled studies.

Table 1: Dose-Response Relationship of Once-Daily Penbutolol in Mild to Moderate Hypertension [5]

Treatment Group (once daily for 6 weeks)Mean Decline in Supine Systolic BP (mmHg)Mean Decline in Supine Diastolic BP (mmHg)Mean Decline in Heart Rate (beats/min)
Placebo--2.5
Penbutolol 10 mg-Significantly superior to placebo (p < 0.05)-
Penbutolol 20 mgSignificantly larger than 10 mg group (p < 0.05)Significantly superior to placebo (p < 0.05)-
Penbutolol 40 mg-Significantly superior to placebo (p < 0.05)7.2

Table 2: Efficacy of Titrated Penbutolol in Primary Hypertension [6]

Treatment GroupInitial Blood Pressure (mmHg)Blood Pressure after Penbutolol (mmHg)
Penbutolol (50-100 mg daily)180 ± 21 / 112 ± 8154 ± 25 / 94 ± 14

Table 3: Crossover Study of Penbutolol vs. Placebo in Responders [6]

TreatmentMean Fall in Supine Blood Pressure (mmHg)
Penbutolol (same dose as titration phase)20 / 10
Placebo2 / 1

Table 4: Pilot Study of Single Daily Doses of Penbutolol [7]

Treatment Group (single daily dose)Observation
Penbutolol 25 mg, 50 mg, 100 mgSatisfactory reductions in systolic and diastolic blood pressure in supine and erect postures.
Penbutolol (all doses)Reduction in heart rate of 6-32%.

Experimental Protocols

This section outlines a detailed methodology for a representative double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of this compound in patients with mild to moderate essential hypertension.

Study Objective

To assess the antihypertensive efficacy and safety of once-daily oral administration of this compound compared to placebo in adults with mild to moderate essential hypertension.

Study Design
  • Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Duration: 12 weeks, including a 4-week placebo run-in period and an 8-week treatment period.

Participant Selection
  • Inclusion Criteria:

    • Male and female subjects aged 18-65 years.

    • Diagnosed with essential hypertension.

    • Supine diastolic blood pressure (DBP) of 95-110 mmHg at the end of the placebo run-in period.

    • Willingness to provide written informed consent.

  • Exclusion Criteria:

    • Secondary hypertension.

    • History of myocardial infarction, stroke, or congestive heart failure within the past 6 months.

    • Bradycardia (heart rate < 50 bpm).

    • Asthma or chronic obstructive pulmonary disease.

    • Known hypersensitivity to beta-blockers.

    • Pregnant or lactating women.

Study Procedures
  • Screening and Placebo Run-in (4 weeks):

    • Obtain written informed consent.

    • Conduct a thorough medical history and physical examination.

    • Discontinue all current antihypertensive medications.

    • Administer a single-blind placebo once daily for 4 weeks.

    • Measure blood pressure at weeks -2 and 0.

  • Randomization and Treatment (8 weeks):

    • Eligible subjects are randomized in a 1:1 ratio to receive either this compound (e.g., 20 mg) or a matching placebo once daily.

    • Dispense study medication in identical, sealed containers.

    • Blinding is maintained for subjects, investigators, and study staff.

  • Study Visits and Assessments:

    • Visits are scheduled at weeks 2, 4, and 8 of the treatment period.

    • At each visit, the following assessments are performed:

      • Supine and standing blood pressure and heart rate measurements (taken in triplicate after 5 minutes of rest).

      • Adverse event monitoring.

      • Medication compliance assessment.

    • At baseline and week 8, collect blood and urine samples for routine laboratory safety tests (complete blood count, serum chemistry, urinalysis).

Outcome Measures
  • Primary Efficacy Endpoint: Change from baseline in mean supine diastolic blood pressure at week 8.

  • Secondary Efficacy Endpoints:

    • Change from baseline in mean supine systolic blood pressure at week 8.

    • Change from baseline in mean standing systolic and diastolic blood pressure at week 8.

    • Proportion of subjects achieving a target DBP of < 90 mmHg at week 8.

  • Safety Endpoints:

    • Incidence and severity of adverse events.

    • Changes in laboratory parameters.

Statistical Analysis
  • The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.

  • An analysis of covariance (ANCOVA) will be used to compare the change from baseline in supine DBP between the this compound and placebo groups, with baseline DBP as a covariate.

  • Similar analyses will be performed for secondary efficacy endpoints.

  • Safety data will be summarized descriptively.

Visualizations

Betapressin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B1_Receptor β1-Adrenergic Receptor (GPCR) This compound->B1_Receptor Blocks Catecholamines Catecholamines Catecholamines->B1_Receptor Inhibited Binding G_Protein G-Protein B1_Receptor->G_Protein Inhibits Activation AC Adenylyl Cyclase G_Protein->AC Inhibits Activation cAMP cAMP AC->cAMP Inhibits Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Reduced Activation Ca_Channel Calcium Ion Channel PKA->Ca_Channel Reduced Phosphorylation Ca_Influx Reduced Ca2+ Influx Ca_Channel->Ca_Influx Response Decreased Heart Rate & Contractility Ca_Influx->Response

Caption: Signaling pathway of this compound (Penbutolol) in a cardiac myocyte.

Experimental_Workflow cluster_screening Screening & Run-in (4 Weeks) cluster_randomization Randomization cluster_treatment Treatment (8 Weeks) cluster_analysis Data Analysis Informed_Consent Informed Consent Eligibility_Screening Eligibility Screening (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility_Screening Placebo_Run_in Single-Blind Placebo Run-in Eligibility_Screening->Placebo_Run_in Baseline_BP Baseline Blood Pressure Measurement Placebo_Run_in->Baseline_BP Randomization Randomize (1:1) Baseline_BP->Randomization Group_A Group A: This compound (e.g., 20 mg/day) Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Follow_up_Visits Follow-up Visits (Weeks 2, 4, 8) Group_A->Follow_up_Visits Group_B->Follow_up_Visits Assessments Assessments: - Blood Pressure - Heart Rate - Adverse Events - Lab Tests Follow_up_Visits->Assessments Primary_Endpoint Primary Endpoint Analysis: Change in Supine DBP Assessments->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis Primary_Endpoint->Secondary_Endpoint Safety_Analysis Safety Analysis Secondary_Endpoint->Safety_Analysis

References

Application Notes and Protocols for the Quantification of β-Arrestins in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Analytical Methods for Quantifying β-Arrestin in Plasma

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The term "Betapressin" did not yield specific results for a quantifiable analyte in plasma. It is highly probable that this is a typographical error for "β-arrestin" (beta-arrestin), a critical protein involved in cellular signaling. This document provides detailed methods for the quantification of β-arrestin 1 (also known as Arrestin-β1 or ARRB1) in plasma, a topic of significant interest in drug development and clinical research.

Introduction to β-Arrestins

β-arrestins are multifunctional intracellular proteins, with two primary isoforms: β-arrestin 1 (ARRB1) and β-arrestin 2 (ARRB2).[1] They were initially discovered for their role in the desensitization of G protein-coupled receptors (GPCRs).[1][2] Upon agonist binding and subsequent phosphorylation of a GPCR by a G protein-coupled receptor kinase (GRK), β-arrestins are recruited from the cytosol to the plasma membrane.[3][4] This binding sterically hinders further G protein activation, thus desensitizing the receptor.[2]

Beyond desensitization, β-arrestins act as versatile scaffolds and signal transducers, initiating G protein-independent signaling pathways.[2][5] They can scaffold components of kinase cascades like the mitogen-activated protein kinase (MAPK) pathway, influencing diverse cellular processes such as cell survival, proliferation, and migration.[2][5][6] Given their central role in modulating the signaling of the largest class of drug targets (GPCRs), the accurate quantification of β-arrestins in accessible biological fluids like plasma is of immense interest for biomarker discovery and therapeutic monitoring.[7][8]

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay for the sensitive and specific quantification of proteins in various biological samples, including plasma. Several commercial kits are available for the quantification of human β-arrestin 1.

Application Note: ELISA for β-Arrestin 1 in Plasma

This method relies on a sandwich ELISA format, where the target protein (β-arrestin 1) in the plasma sample is captured by a specific antibody coated on a microplate well. A second, detection antibody (often biotinylated) binds to a different epitope on the captured β-arrestin 1. This is followed by the addition of a streptavidin-enzyme conjugate which binds to the biotinylated detection antibody. Finally, a substrate is added that is converted by the enzyme into a measurable signal (colorimetric or chemiluminescent). The intensity of the signal is directly proportional to the concentration of β-arrestin 1 in the sample.

Workflow Overview: ELISA for β-Arrestin 1

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Collect Plasma (EDTA, Heparin, Citrate) B Prepare Standards & Samples A->B D Add 100µL Standard or Sample to Coated Plate B->D C Prepare Reagents (Wash Buffer, Antibodies) E Incubate (e.g., 1-2.5 hours at 37°C or RT) D->E F Aspirate & Wash E->F G Add 100µL Biotinylated Detection Antibody F->G H Incubate (e.g., 1 hour at 37°C or RT) G->H I Aspirate & Wash H->I J Add 100µL HRP-Streptavidin Solution I->J K Incubate (e.g., 30-45 mins at 37°C or RT) J->K L Aspirate & Wash K->L M Add 90-100µL TMB Substrate L->M N Incubate (10-30 mins at 37°C or RT, dark) M->N O Add 50µL Stop Solution N->O P Read Absorbance at 450nm O->P Q Generate Standard Curve P->Q R Calculate β-Arrestin 1 Concentration Q->R

Caption: General experimental workflow for a sandwich ELISA quantification of β-arrestin 1 in plasma.

Quantitative Data Summary: Commercial β-Arrestin 1 ELISA Kits
ParameterKit 1 (ab320054)Kit 2 (NBP2-69864)[9]Kit 3 (Cloud-Clone Corp.)[10]
Assay Type Sandwich ELISASandwich ELISASandwich ELISA
Sample Type Serum, Plasma (Citrate, EDTA, Heparin), Cell culture supernatantSerum, Plasma, other biological fluidsSerum, Plasma (EDTA, Heparin), Tissue homogenates
Detection Range 156.3 - 5000 pg/mL62.50 - 4000 pg/mLVaries by lot
Sensitivity 46.5 pg/mL37.50 pg/mLVaries by lot
Assay Time ~90 minutesNot specified> 3 hours
Mean Healthy Donor Plasma Conc. 443.9 pg/mL (range: undetected – 902.8 pg/mL)Not specifiedNot specified
Experimental Protocol: General Sandwich ELISA for β-Arrestin 1

This protocol is a generalized procedure based on commercially available kits.[10][11][12] Always refer to the specific kit manufacturer's manual for precise instructions.

1. Sample Preparation: a. Collect whole blood into tubes containing EDTA, heparin, or citrate as an anticoagulant.[10][11] b. Centrifuge the samples at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[10][11] c. Carefully collect the supernatant (plasma) and assay immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[10][11]

2. Reagent Preparation: a. Bring all reagents and samples to room temperature before use. b. Prepare serial dilutions of the β-arrestin 1 standard as per the kit manual to generate a standard curve. c. Prepare working solutions of the wash buffer, detection antibody, and HRP-streptavidin conjugate by diluting the concentrated stocks.

3. Assay Procedure: a. Add 100 µL of each standard, blank (sample diluent), and plasma sample to the appropriate wells of the antibody-coated microplate. b. Cover the plate and incubate for the time and temperature specified in the manual (e.g., 2.5 hours at room temperature or 1 hour at 37°C).[10][12] c. Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. After the final wash, invert the plate and blot it on a clean paper towel. d. Add 100 µL of the prepared biotinylated detection antibody to each well. e. Cover the plate and incubate (e.g., 1 hour at room temperature or 37°C).[10][12] f. Repeat the aspiration and wash step (3c). g. Add 100 µL of the prepared HRP-streptavidin solution to each well. h. Cover the plate and incubate (e.g., 45 minutes at room temperature or 30 minutes at 37°C).[10][12] i. Repeat the aspiration and wash step (3c). j. Add 100 µL of TMB Substrate Solution to each well. k. Incubate in the dark at room temperature or 37°C for 10-30 minutes, monitoring for color development.[10][12] l. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. m. Read the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm.

4. Data Analysis: a. Subtract the mean OD of the blank from the OD of all standards and samples. b. Plot the mean OD for each standard on the y-axis against its concentration on the x-axis to generate a standard curve. c. Use the standard curve to determine the concentration of β-arrestin 1 in the plasma samples. Account for any sample dilution factors.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that offers high specificity and sensitivity for protein quantification. For proteins like β-arrestin, this typically involves a "bottom-up" proteomics approach where the protein is enzymatically digested into smaller peptides, which are then quantified by the mass spectrometer. Parallel Reaction Monitoring (PRM) is a targeted mass spectrometry method that provides excellent selectivity and quantification.

Application Note: LC-MS/MS (PRM) for β-Arrestin 1 in Plasma

This method quantifies β-arrestin 1 by measuring the abundance of one or more of its unique ("proteotypic") peptides. The complex plasma sample is first treated to reduce complexity, often involving protein precipitation or depletion of high-abundance proteins. The remaining proteins are then denatured, reduced, alkylated, and digested with an enzyme (typically trypsin). The resulting peptide mixture is separated by liquid chromatography and introduced into a tandem mass spectrometer. In PRM mode, a specific precursor ion (the peptide of interest) is selected and fragmented, and the intensities of several specific fragment ions are monitored. The signal intensity is proportional to the peptide concentration, and thus to the original protein concentration.[8]

Workflow Overview: LC-MS/MS for β-Arrestin 1

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification A Plasma Collection B Protein Precipitation / Depletion A->B C Denaturation, Reduction & Alkylation B->C D Trypsin Digestion C->D E Peptide Cleanup (e.g., SPE) D->E F Peptide Separation (Liquid Chromatography) E->F G Ionization (ESI) F->G H MS1: Precursor Ion Selection (e.g., EDLDVLGLTFR) G->H I Fragmentation (CID/HCD) H->I J MS2: Fragment Ion Detection (PRM) I->J K Peak Integration J->K L Normalization (Internal Standard) K->L M Calculate Peptide/Protein Concentration L->M

Caption: General experimental workflow for LC-MS/MS-based quantification of β-arrestin 1 in plasma.

Quantitative Data Summary: LC-MS/MS (PRM) for β-Arrestin 1

The following data is based on a study that quantified β-arrestin 1 in plasma from healthy donors and lung cancer patients using a PRM-based mass spectrometry assay.[8]

ParameterValue/Observation
Proteotypic Peptide EDLDVLGLTFR
Quantification Label-free, using a heavy-isotope labeled internal standard peptide for normalization
Median Concentration (Healthy Donors) Significantly lower than in lung cancer patients (specific values not detailed in abstract)
Clinical Finding Plasma β-arrestin-1 levels were considerably higher in lung cancer patients than in healthy donors
Experimental Protocol: General LC-MS/MS for β-Arrestin 1

This protocol outlines a general "bottom-up" workflow. Specific parameters for chromatography and mass spectrometry must be optimized for the instrument in use.

1. Plasma Sample Preparation: a. Protein Precipitation: A common and straightforward method to remove the bulk of plasma proteins.[13] i. To 100 µL of plasma, add 300-400 µL of a cold organic solvent (e.g., acetonitrile or methanol). ii. Vortex thoroughly and incubate at -20°C for at least 30 minutes to facilitate precipitation. iii. Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C. iv. Carefully transfer the supernatant containing the soluble protein fraction (including β-arrestin) to a new tube.

2. Protein Digestion: a. Denaturation: Add a denaturing agent (e.g., Urea to a final concentration of 8M or RapiGest SF) to the supernatant and incubate. b. Reduction: Add dithiothreitol (DTT) to a final concentration of 5-10 mM and incubate for 30-60 minutes at 37-56°C to reduce disulfide bonds. c. Alkylation: Add iodoacetamide (IAM) to a final concentration of 15-20 mM and incubate for 30 minutes in the dark at room temperature to cap the free thiols. d. Digestion: Dilute the sample to reduce the denaturant concentration (e.g., <1M Urea). Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C. e. Quench & Cleanup: Stop the digestion by adding an acid (e.g., formic acid or trifluoroacetic acid). Clean up the resulting peptide mixture using Solid Phase Extraction (SPE) with a C18 cartridge to remove salts and detergents. Elute the peptides and dry them down in a vacuum centrifuge.

3. LC-MS/MS Analysis: a. Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water). b. Inject a defined amount of the peptide solution into the LC-MS/MS system. c. Liquid Chromatography: Separate the peptides on a C18 reversed-phase column using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid). d. Mass Spectrometry (PRM Method): i. Set the mass spectrometer to operate in positive ion mode. ii. Create an inclusion list with the m/z of the precursor ion for the β-arrestin 1 proteotypic peptide (e.g., EDLDVLGLTFR). iii. For the selected precursor, define the specific product ions to be monitored in MS2. iv. Acquire data, ensuring sufficient data points are collected across the chromatographic peak.

4. Data Analysis: a. Use appropriate software (e.g., Skyline, Xcalibur) to integrate the peak areas of the monitored product ions for the target peptide and the internal standard. b. Calculate the ratio of the endogenous peptide peak area to the internal standard peak area. c. Determine the concentration of the peptide in the sample by comparing this ratio to a standard curve generated from known concentrations of the peptide.

β-Arrestin Signaling Pathway

Upon activation by an agonist, a GPCR is phosphorylated by a GRK. This phosphorylation event creates a high-affinity binding site for β-arrestin. The binding of β-arrestin to the GPCR has two major consequences: 1) It blocks further G protein coupling, leading to signal desensitization, and 2) It initiates a G protein-independent wave of signaling by acting as a scaffold for various signaling proteins, including components of the MAPK cascade (e.g., Raf/MEK/ERK).[2][5][6] This scaffolding function can lead to the activation of downstream pathways that regulate gene expression, cell survival, and other critical cellular functions.

Diagram: β-Arrestin Mediated GPCR Signaling

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activation GPCR_phos GPCR-P GRK GRK GPCR_active->GRK Recruits MAPK_cascade MAPK Cascade (e.g., Raf, MEK) GPCR_phos->MAPK_cascade Recruits Agonist Agonist Agonist->GPCR_inactive Binding GRK->GPCR_active Phosphorylates Barr β-Arrestin Barr->GPCR_phos Binding & Scaffolding ERK ERK MAPK_cascade->ERK Activates ERK_p p-ERK Gene Gene Transcription ERK_p->Gene Translocates & Regulates

Caption: A simplified diagram of the β-arrestin signaling pathway initiated by GPCR activation.

References

Application Notes and Protocols: Studying Beta-Adrenergic Receptor Binding with Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating physiological processes, particularly in the cardiovascular and pulmonary systems.[1][2] They are primary targets for a wide range of therapeutics. Understanding the binding affinity and selectivity of novel compounds, such as the hypothetical "Betapressin," for β-AR subtypes is a critical step in drug discovery and development. These application notes provide detailed protocols for conducting competitive binding assays to characterize the interaction of a test compound with β-1 and β-2 adrenergic receptors.

The canonical signaling pathway for β-ARs involves their coupling to a stimulatory G-protein (Gs).[1][3] Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (camp).[1][3][4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a physiological response.[1][3][4]

Principles of Competitive Binding Assays

Competitive binding assays are a gold standard method for determining the affinity of an unlabeled test compound for a receptor.[5] The principle of this assay is to measure the ability of the unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor. As the concentration of the competitor increases, the amount of bound radioligand decreases. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value.[5] This IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Beta-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical beta-adrenergic receptor signaling cascade.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane Receptor Beta-Adrenergic Receptor (β-AR) G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Cellular Proteins PKA->Phosphorylation Catalyzes Response Physiological Response Phosphorylation->Response

Canonical Beta-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Membrane Preparation from Tissues or Cells Expressing β-Adrenergic Receptors
  • Homogenization: Homogenize tissues or cell pellets in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) to a protein concentration of 0.5-1 mg/mL.

  • Protein Quantification: Determine the protein concentration using a standard method such as the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay for β1- and β2-Adrenergic Receptors

This protocol outlines a competitive binding assay to determine the binding affinity of a test compound ("Compound X / this compound").

Materials:

  • Membrane Preparation: Containing β1- and β2-adrenergic receptors (e.g., from rat lung for β2, turkey erythrocyte for β1).[6]

  • Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol (ICYP), non-selective β-AR antagonists.[6][7]

  • Non-specific Binding Control: Propranolol (a non-selective β-AR antagonist).[7]

  • Test Compound: "Compound X / this compound" at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B).[6]

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare Serial Dilutions: Prepare serial dilutions of "Compound X / this compound" in the assay buffer. A typical concentration range is 10^-11 M to 10^-5 M.[5]

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Propranolol.[5]

    • Competition: 50 µL of each dilution of "Compound X / this compound".

  • Add Radioligand: Add 50 µL of the radioligand (e.g., [3H]-DHA) to each well. The final concentration should be approximately equal to its dissociation constant (Kd).

  • Add Membrane Preparation: Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well.[5]

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[5][6]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters under vacuum.[6]

  • Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Presentation and Analysis

The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound.

  • Specific Binding = Total Binding - Non-specific Binding

  • % Inhibition = 100 * (1 - (Specific Binding with Competitor / Specific Binding without Competitor))

Plot the % inhibition against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand.

The following table presents hypothetical binding data for "Compound X / this compound" and known reference compounds against β1- and β2-adrenergic receptors.

CompoundReceptor SubtypeIC50 (nM)Ki (nM)
Compound X / this compound β1-AR 157.5
β2-AR 250125
Isoproterenol (Agonist) β1-AR 105
β2-AR 84
Propranolol (Antagonist) β1-AR 21
β2-AR 31.5
ICI-118,551 (β2-selective) β1-AR 500250
β2-AR 52.5

Experimental Workflow Visualization

The diagram below outlines the key steps in the competitive radioligand binding assay.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_processing Processing and Analysis A Prepare Serial Dilutions of 'this compound' D Pipette 'this compound' Dilutions, Buffer (Total), or Propranolol (NSB) A->D B Prepare Radioligand Solution E Add Radioligand B->E C Prepare Membrane Suspension F Add Membrane Suspension C->F D->E E->F G Incubate (e.g., 60-90 min at 25°C) F->G H Rapid Filtration through Glass Fiber Filters I Wash Filters H->I J Scintillation Counting I->J K Data Analysis: Calculate IC50 and Ki J->K G->H

Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to characterize the binding properties of novel compounds like "this compound" at beta-adrenergic receptors. By following these detailed methodologies, scientists can obtain reliable data on binding affinity and subtype selectivity, which are essential for the preclinical evaluation of potential therapeutic agents.

References

Application Notes and Protocols for Betapressin (Penbutolol) Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betapressin (Penbutolol) is a non-selective beta-adrenergic receptor blocker used in the management of hypertension.[1][2] It exerts its antihypertensive effects by competitively blocking beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] This action leads to a reduction in heart rate, myocardial contractility, and renin secretion from the kidneys, ultimately lowering blood pressure.[1][3] These application notes provide a comprehensive overview of the experimental design for clinical trials involving this compound, from preclinical considerations to Phase III studies.

Mechanism of Action

This compound is a sympathomimetic drug with partial agonist activity.[1] It primarily acts on β1-adrenergic receptors in the heart and kidneys.[1] In the heart, stimulation of β1 receptors by catecholamines like epinephrine and norepinephrine activates a G-protein coupled signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A.[4] This results in increased heart rate and contractility.[4] this compound blocks these effects, leading to a decrease in heart rate and cardiac output.[1][5]

In the kidneys, β1 receptor stimulation triggers the release of renin, which is a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure and fluid balance.[3] By blocking these receptors, this compound reduces renin secretion, leading to decreased angiotensin II production and aldosterone release.[3] This results in vasodilation and reduced sodium and water retention, further contributing to the blood pressure-lowering effect.[3]

Signaling Pathway of Beta-Adrenergic Receptor Blockade

Betapressin_Mechanism cluster_cell Cardiomyocyte / Juxtaglomerular Cell Epinephrine Epinephrine/ Norepinephrine BetaReceptor β1/β2 Adrenergic Receptor Epinephrine->BetaReceptor GProtein Gs Protein BetaReceptor->GProtein Activates This compound This compound This compound->BetaReceptor Blocks AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (Active) cAMP->PKA Activates PhysiologicalResponse Increased Heart Rate & Contractility (Heart) Increased Renin Release (Kidney) PKA->PhysiologicalResponse Phosphorylates Target Proteins

Caption: Mechanism of action of this compound.

Preclinical Development

Before initiating clinical trials, a comprehensive preclinical data package for this compound is essential. This includes in vitro and in vivo studies to characterize its pharmacological and toxicological profile.

Preclinical Data Summary
Parameter Methodology Key Findings
Receptor Binding Affinity Radioligand binding assays with membranes expressing human β1 and β2 adrenergic receptors.Determine the equilibrium dissociation constant (Kd) for this compound at both receptor subtypes to confirm non-selective binding.
In vitro Functional Activity cAMP accumulation assays in cells expressing β1 and β2 receptors.Characterize this compound as a partial agonist by observing a submaximal response compared to a full agonist like isoproterenol.
In vivo Hemodynamic Effects Telemetry studies in conscious, normotensive and hypertensive animal models (e.g., spontaneously hypertensive rats).Demonstrate a dose-dependent reduction in heart rate and blood pressure.
Pharmacokinetics Single and multiple-dose studies in at least two animal species (one rodent, one non-rodent) to determine absorption, distribution, metabolism, and excretion (ADME) profiles.Establish key pharmacokinetic parameters such as half-life, bioavailability, and major metabolic pathways.
Toxicology Acute and chronic toxicity studies in two species, including safety pharmacology assessments (effects on central nervous, cardiovascular, and respiratory systems).Determine the no-observed-adverse-effect level (NOAEL) and identify potential target organs for toxicity.

Clinical Trial Design

Clinical development of this compound should follow a phased approach to systematically evaluate its safety, efficacy, and optimal dosing.

Phase I Clinical Trial Protocol

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.

Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

Participant Population: Healthy male and female volunteers, aged 18-45 years.

Methodology:

  • Single Ascending Dose (SAD): Sequential cohorts of subjects will receive a single oral dose of this compound or placebo. Doses will be escalated in subsequent cohorts based on safety and tolerability data from the preceding cohort.

  • Multiple Ascending Dose (MAD): Following the SAD phase, new cohorts of subjects will receive once-daily oral doses of this compound or placebo for a defined period (e.g., 7-14 days).

  • Safety Monitoring: Continuous monitoring of vital signs, electrocardiograms (ECGs), and adverse events. Clinical laboratory tests will be performed at baseline and at specified time points.

  • Pharmacokinetic Sampling: Serial blood samples will be collected at predefined time points after dosing to determine plasma concentrations of this compound and its major metabolites.

Phase II Clinical Trial Protocol

Objective: To evaluate the efficacy and safety of a range of this compound doses in patients with mild to moderate hypertension and to identify the optimal dose for Phase III trials.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

Participant Population: Patients with a diagnosis of mild to moderate essential hypertension (e.g., systolic blood pressure 140-159 mmHg or diastolic blood pressure 90-99 mmHg).

Methodology:

  • Dose Groups: Patients will be randomized to receive one of several fixed doses of this compound (e.g., low, medium, high dose) or placebo once daily for a specified duration (e.g., 8-12 weeks).

  • Efficacy Endpoint: The primary efficacy endpoint will be the change from baseline in trough seated diastolic and systolic blood pressure.

  • Ambulatory Blood Pressure Monitoring (ABPM): 24-hour ABPM should be performed at baseline and at the end of the treatment period to provide a more comprehensive assessment of blood pressure control.[6]

  • Safety Assessments: Regular monitoring of adverse events, vital signs, ECGs, and clinical laboratory parameters.

Phase III Clinical Trial Protocol

Objective: To confirm the efficacy and establish the long-term safety of the optimal dose of this compound in a larger population of patients with hypertension.

Study Design: Randomized, double-blind, active-controlled, multicenter study.

Participant Population: A large and diverse population of patients with hypertension, including subgroups with different severities of the disease and various demographic characteristics.

Methodology:

  • Treatment Arms: Patients will be randomized to receive the optimal dose of this compound determined in Phase II, or an active comparator (a standard-of-care antihypertensive drug). A placebo arm may be included for a shorter duration at the beginning of the trial to demonstrate assay sensitivity, followed by a switch to active treatment for ethical reasons.[7]

  • Primary Efficacy Endpoint: The primary endpoint will be the change from baseline in trough blood pressure compared to the active comparator.

  • Long-Term Safety: Patients will be treated for an extended period (e.g., 6-12 months or longer) to gather comprehensive long-term safety and tolerability data.

  • Subgroup Analyses: Pre-specified subgroup analyses will be conducted to evaluate the consistency of the treatment effect across different patient populations.

Experimental Workflow for a Phase III Clinical Trial

PhaseIII_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_outcomes End of Study Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessments (BP, ECG, Labs, ABPM) InformedConsent->Baseline Randomization Randomization Baseline->Randomization BetapressinArm This compound (Optimal Dose) Randomization->BetapressinArm ComparatorArm Active Comparator Randomization->ComparatorArm FollowUpVisits Regular Follow-up Visits (Safety & Efficacy Monitoring) BetapressinArm->FollowUpVisits ComparatorArm->FollowUpVisits FinalVisit Final Study Visit (Endpoint Assessments) FollowUpVisits->FinalVisit Completion of Treatment Period DataAnalysis Data Analysis (Statistical Evaluation) FinalVisit->DataAnalysis ClinicalStudyReport Clinical Study Report DataAnalysis->ClinicalStudyReport

Caption: A typical workflow for a Phase III clinical trial of this compound.

Data Presentation

All quantitative data from clinical trials should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Example Data Table: Phase II Efficacy Results
Parameter Placebo (N=X) This compound Low Dose (N=X) This compound Medium Dose (N=X) This compound High Dose (N=X) P-value
Change from Baseline in Seated Diastolic BP (mmHg) Mean (SD)Mean (SD)Mean (SD)Mean (SD)<0.05
Change from Baseline in Seated Systolic BP (mmHg) Mean (SD)Mean (SD)Mean (SD)Mean (SD)<0.05
Change from Baseline in 24-hour Mean Diastolic BP (mmHg) by ABPM Mean (SD)Mean (SD)Mean (SD)Mean (SD)<0.05
Change from Baseline in 24-hour Mean Systolic BP (mmHg) by ABPM Mean (SD)Mean (SD)Mean (SD)Mean (SD)<0.05
Proportion of Responders (%) %%%%<0.05

SD: Standard Deviation; BP: Blood Pressure; ABPM: Ambulatory Blood Pressure Monitoring. A responder may be defined as a patient achieving a target blood pressure or a specified reduction from baseline.

Conclusion

The successful clinical development of this compound for the treatment of hypertension requires a rigorous and well-designed series of clinical trials. The protocols and methodologies outlined in these application notes provide a framework for generating the necessary safety and efficacy data to support regulatory approval. Adherence to established guidelines for antihypertensive drug development is crucial for ensuring the quality and integrity of the clinical trial program.

References

Application of Betapressin (Penbutolol) in a Research Setting for Studying Insulin Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betapressin, the brand name for the drug Penbutolol, is a non-selective β-adrenergic receptor antagonist.[1] It exerts its effects by blocking both β1 and β2 adrenergic receptors.[1][2] While primarily used in the management of hypertension, its interaction with the intricate signaling pathways governing glucose homeostasis makes it a subject of interest in metabolic research, particularly in the study of insulin consumption and sensitivity.[1][2]

The adrenergic system plays a significant role in regulating glucose metabolism. Beta-adrenergic stimulation can influence insulin secretion, hepatic glucose production, and glucose uptake in peripheral tissues.[3] Consequently, the use of a non-selective beta-blocker like Penbutolol provides a valuable tool to investigate the role of β-adrenergic signaling in insulin action and glucose disposal.

These application notes provide a comprehensive overview of the use of Penbutolol in a research context to study its effects on insulin consumption. Included are detailed protocols for key experiments, a summary of expected quantitative data, and diagrams of the relevant signaling pathways.

Mechanism of Action

Penbutolol is a potent, non-selective beta-blocker with partial agonist activity (intrinsic sympathomimetic activity).[1] Its primary mechanism of action involves the competitive inhibition of catecholamines (epinephrine and norepinephrine) at β1 and β2 adrenergic receptors.[1][2]

  • β1-adrenergic receptors are predominantly found in the heart and kidneys. Their blockade by Penbutolol leads to a decrease in heart rate, myocardial contractility, and renin secretion.[1]

  • β2-adrenergic receptors are located in various tissues, including the pancreas, liver, skeletal muscle, and bronchial smooth muscle. Blockade of these receptors can influence metabolic processes:

    • Insulin Secretion: β2-adrenergic stimulation typically enhances insulin secretion from pancreatic β-cells. Non-selective beta-blockers may therefore diminish this effect.[3]

    • Hepatic Glucose Production: β2-adrenergic signaling promotes gluconeogenesis and glycogenolysis in the liver.[3] Penbutolol can potentially modulate these pathways.

    • Peripheral Glucose Uptake: While insulin is the primary driver of glucose uptake into muscle and adipose tissue, β-adrenergic signaling can also play a role.

The net effect of Penbutolol on insulin consumption is a complex interplay of these actions. Research indicates that Penbutolol does not significantly alter fasting blood glucose or insulin levels, nor the insulin response to a glucose load.[4]

Data Presentation

The following tables summarize the expected quantitative outcomes from studies investigating the effects of Penbutolol and other non-selective beta-blockers on parameters related to insulin consumption.

Table 1: Effects of Penbutolol on Glycemic Control and Insulin Levels in Humans

ParameterTreatment Group (Penbutolol)Control Group (Placebo)Fold Change/Percentage ChangeReference
Fasting Plasma Glucose (mg/dL)No significant changeNo significant change-[5]
Fasting Insulin (µU/mL)No significant changeNo significant change-[4]
HbA1c (%)No significant changeNo significant change-[5]
Glucose Disappearance Rate (KITT)ReducedNo changeVaries by study[6]
Insulin Response to IV GlucoseUnalteredUnaltered-[4]
Insulin Response to Oral GlucoseUnalteredUnaltered-[4]

Table 2: Representative Effects of Non-Selective Beta-Blockers on In Vitro Insulin Signaling and Glucose Uptake

ParameterTreatment Group (Non-selective β-blocker)Control GroupFold Change/Percentage ChangeReference
Insulin-stimulated Glucose Uptake (Adipocytes)DecreasedNo changeVaries by study[7]
Insulin-stimulated Glucose Uptake (Skeletal Muscle Cells)DecreasedNo changeVaries by study[7]
AKT Phosphorylation (Ser473)ReducedNo changeVaries by study[8]
GLUT4 Translocation to Plasma MembraneReducedNo changeVaries by study[8]

Note: Data in Table 2 is representative of non-selective beta-blockers and may not be specific to Penbutolol. Further in vitro studies are needed to quantify the specific effects of Penbutolol.

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in Adipocytes

Objective: To determine the direct effect of Penbutolol on insulin-stimulated glucose uptake in a cultured adipocyte cell line (e.g., 3T3-L1).

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Insulin

  • Penbutolol

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Krebs-Ringer Phosphate (KRP) buffer

  • Phloretin

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.

  • Serum-starve the differentiated adipocytes for 2-4 hours in DMEM.

  • Wash the cells twice with KRP buffer.

  • Pre-incubate the cells with varying concentrations of Penbutolol (or vehicle control) in KRP buffer for 30 minutes at 37°C.

  • Add insulin (e.g., 100 nM) to the designated wells and incubate for 20 minutes at 37°C to stimulate glucose uptake.

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or 2-NBDG to a final concentration of 0.1 mM and 10 µM, respectively. Incubate for 5-10 minutes at 37°C.

  • Terminate glucose uptake by washing the cells three times with ice-cold KRP buffer containing phloretin (a glucose transporter inhibitor).

  • Lyse the cells with 0.1% SDS solution.

  • For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • For fluorescent glucose, measure the fluorescence of the lysate using a fluorescence plate reader.

  • Normalize the glucose uptake to the protein concentration of each well.

Protocol 2: Western Blot Analysis of Insulin Signaling Pathway

Objective: To assess the effect of Penbutolol on the phosphorylation status of key proteins in the insulin signaling cascade, such as AKT.

Materials:

  • Cultured cells (e.g., HepG2, L6 myotubes, or 3T3-L1 adipocytes)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to 80-90% confluency.

  • Serum-starve the cells overnight.

  • Pre-treat the cells with Penbutolol or vehicle for the desired time and concentration.

  • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

Protocol 3: Islet Perifusion Assay for Insulin Secretion

Objective: To evaluate the effect of Penbutolol on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets (e.g., from mouse or rat)

  • Perifusion system with chambers

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)

  • Penbutolol

  • Insulin ELISA kit

Procedure:

  • Isolate pancreatic islets using standard collagenase digestion methods.

  • Culture the islets overnight to allow for recovery.

  • Load a group of size-matched islets into each chamber of the perifusion system.

  • Equilibrate the islets by perifusing with KRB buffer containing a basal glucose concentration (2.8 mM) for 30-60 minutes.

  • Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes).

  • Switch the perifusion buffer to one containing a stimulatory glucose concentration (16.7 mM) with or without Penbutolol.

  • Continue to collect fractions to measure the first and second phases of insulin secretion.

  • After the stimulation period, switch back to the basal glucose buffer to return to baseline.

  • Measure the insulin concentration in each collected fraction using an insulin ELISA kit.

  • Plot the insulin secretion rate over time to visualize the dynamics of GSIS.

Visualization of Signaling Pathways and Workflows

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1/2 IR->IRS Tyr Phosphorylation GLUT4_mem GLUT4 PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation AS160 AS160 AKT->AS160 Inhibition GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Translocation Inhibition GLUT4_vesicle->GLUT4_mem Translocation Glucose Glucose Glucose->GLUT4_mem Uptake

Caption: Insulin Signaling Pathway Leading to Glucose Uptake.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR G_protein Gs Protein Beta_AR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Effectors PKA->Downstream Phosphorylation This compound This compound (Penbutolol) This compound->Beta_AR

Caption: β-Adrenergic Signaling and its Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies Cell_Culture Cell Culture (e.g., 3T3-L1, HepG2) Treatment Treatment with this compound and/or Insulin Cell_Culture->Treatment Glucose_Uptake Glucose Uptake Assay Treatment->Glucose_Uptake Western_Blot Western Blot for Signaling Proteins Treatment->Western_Blot Data_Analysis1 Data Analysis Glucose_Uptake->Data_Analysis1 Western_Blot->Data_Analysis1 Islet_Isolation Islet Isolation Perifusion Islet Perifusion Assay with this compound Islet_Isolation->Perifusion Insulin_Measurement Insulin Measurement (ELISA) Perifusion->Insulin_Measurement Data_Analysis2 Data Analysis Insulin_Measurement->Data_Analysis2

Caption: Experimental Workflow for Studying this compound's Effects.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Betapressin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Betapressin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor solubility in aqueous solutions.

Assumed Properties of this compound

For the purposes of this guide, this compound is a hypothetical novel kinase inhibitor with the following characteristics:

  • Compound Type: Weakly basic, small molecule.

  • BCS Classification: Class II (High Permeability, Low Solubility).

  • Aqueous Solubility: < 0.01 mg/mL at neutral pH.

  • LogP: 4.2.

  • pKa: 4.5.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS?

A1: this compound is a weakly basic compound with very low intrinsic solubility in neutral or alkaline aqueous solutions.[1] Phosphate-buffered saline (PBS), typically at a pH of 7.4, is not acidic enough to significantly protonate and solubilize this compound. At this pH, the compound exists predominantly in its neutral, less soluble form.

Q2: What is the quickest way to prepare a stock solution of this compound for in vitro assays?

A2: For initial in vitro experiments, the use of an organic co-solvent is the most straightforward method.[2] Dimethyl sulfoxide (DMSO) is a common choice.[] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted into your aqueous assay buffer. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, as a weakly basic compound with a pKa of 4.5, this compound's solubility is highly pH-dependent.[1][] Lowering the pH well below the pKa will lead to protonation of the molecule, forming a more soluble salt.[4] For example, using a citrate or acetate buffer with a pH of 3.0-4.0 can significantly increase its aqueous solubility.[5] However, consider the pH tolerance of your experimental system (e.g., cells, proteins).

Q4: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous media. What should I do?

A4: This is a common issue when the aqueous buffer cannot maintain the solubility of the drug at the desired concentration. To mitigate this, you can try the following:

  • Lower the final concentration: The most immediate solution is to work with a lower final concentration of this compound.

  • Use a surfactant: Incorporating a non-ionic surfactant like Tween 80 or Polysorbate 80 at a low concentration (e.g., 0.01-0.1%) in your final aqueous medium can help maintain solubility by forming micelles.[6]

  • Incorporate a co-solvent in the final medium: If your experimental system allows, having a small percentage of a co-solvent like ethanol or PEG 400 in the final aqueous buffer can increase the solvent's capacity to dissolve this compound.[7]

Q5: What are more advanced formulation strategies for in vivo studies?

A5: For in vivo applications where direct injection of organic solvents is not ideal, more advanced formulation strategies are necessary. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can prevent crystallization and enhance solubility.[8][9][10] This is often achieved through techniques like spray drying or hot-melt extrusion.[11]

  • Nanosuspensions: Reducing the particle size of this compound to the sub-micron range increases the surface area, leading to a higher dissolution rate.[12][13][14] This method is particularly useful for drugs that are poorly soluble in both aqueous and organic media.[12]

  • Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule can form an inclusion complex with a hydrophilic exterior, thereby increasing its aqueous solubility.[6]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of this compound in the cell culture medium upon addition from a concentrated stock.

  • Troubleshooting Steps:

    • Visual Inspection: After adding this compound to the media, inspect the wells under a microscope for any signs of precipitation or crystal formation.

    • Solubility Check: Determine the maximum solubility of this compound in your specific cell culture medium. This can be done by preparing a series of dilutions and measuring the concentration of the dissolved drug after centrifugation.

    • Formulation Adjustment:

      • Decrease the final concentration of this compound.

      • If permissible for your cell line, include a low concentration of a biocompatible solubilizing excipient, such as HPβCD (hydroxypropyl-β-cyclodextrin), in the medium.

Issue 2: Low and variable oral bioavailability in animal studies.
  • Possible Cause: Poor dissolution of this compound in the gastrointestinal tract is limiting its absorption.

  • Troubleshooting Steps:

    • Particle Size Reduction: Micronization or nanosizing of the drug substance can improve the dissolution rate by increasing the surface area.[15][16]

    • pH Modification in Formulation: For oral dosage forms, including an acidic excipient can create an acidic microenvironment in the gut, promoting the dissolution of the weakly basic this compound.[17]

    • Develop an Enabling Formulation:

      • Amorphous Solid Dispersion: Formulate this compound as an ASD with a suitable polymer like HPMCAS (hydroxypropyl methylcellulose acetate succinate) to improve its dissolution rate and maintain a supersaturated state in the GI tract.[9][10]

      • Lipid-Based Formulation: Dissolving this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile of this compound
  • Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.

  • Materials: this compound powder, a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10, a shaker incubator, centrifuge, and an analytical method for quantification (e.g., HPLC-UV).

  • Methodology:

    • Add an excess amount of this compound powder to vials containing each buffer solution.

    • Incubate the vials in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.

    • Quantify the concentration of dissolved this compound using a validated HPLC-UV method.

    • Plot the measured solubility against the pH of the buffer.

Protocol 2: Preparation and Evaluation of a this compound Nanosuspension
  • Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.

  • Materials: this compound powder, a stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC), purified water, a high-pressure homogenizer or media mill.

  • Methodology:

    • Prepare an aqueous solution of the stabilizer.

    • Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

    • Process the pre-suspension through a high-pressure homogenizer or media mill for a specified number of cycles or time until the desired particle size is achieved.

    • Characterize the resulting nanosuspension for particle size distribution (e.g., using dynamic light scattering), zeta potential, and drug content.

    • Perform a dissolution test comparing the nanosuspension to the unformulated this compound powder in a relevant dissolution medium.

Data Presentation

Table 1: pH-Dependent Solubility of this compound at 25°C

Buffer SystempHSolubility (µg/mL)
Citrate2.0150.5
Citrate3.098.2
Acetate4.025.6
Phosphate6.01.1
Phosphate7.4<0.1
Borate9.0<0.1

Table 2: Comparison of this compound Formulations

Formulation TypeParticle SizeDissolution Rate (in pH 6.8 buffer)
Unprocessed Powder~50 µm5% dissolved in 60 min
Micronized Powder~5 µm25% dissolved in 60 min
Nanosuspension~250 nm95% dissolved in 30 min
Amorphous Solid Dispersion (20% drug load in HPMCAS)N/A>90% dissolved in 15 min

Visualizations

Troubleshooting_Workflow cluster_problem Identify the Experimental Context cluster_invitro In Vitro Solutions cluster_invivo In Vivo Formulation Strategies start Poor this compound Solubility Issue invitro In Vitro Assay start->invitro invivo In Vivo Study start->invivo ph_adjust Use Acidic Buffer (pH < 4.0) invitro->ph_adjust cosolvent Use Organic Co-solvent (e.g., DMSO) invitro->cosolvent surfactant Add Surfactant (e.g., Tween 80) invitro->surfactant asd Amorphous Solid Dispersion (ASD) invivo->asd nano Nanosuspension invivo->nano lipid Lipid-Based Formulation (e.g., SEDDS) invivo->lipid

Caption: Troubleshooting workflow for this compound solubility.

ASD_Preparation_Workflow cluster_process Amorphization Process start Start: this compound & Polymer dissolve Dissolve in a common solvent start->dissolve hme Hot-Melt Extrusion start->hme spray_dry Spray Drying dissolve->spray_dry solvent_removal Rapid Solvent Evaporation spray_dry->solvent_removal melt_mix Melt and Mix hme->melt_mix end_product Amorphous Solid Dispersion (ASD Powder/Extrudate) solvent_removal->end_product melt_mix->end_product

Caption: Workflow for preparing Amorphous Solid Dispersions.

Signaling_Pathway_Hypothesis This compound This compound KinaseX Target Kinase X This compound->KinaseX Inhibition Substrate Downstream Substrate KinaseX->Substrate Pathway Signaling Pathway Substrate->Pathway Response Cellular Response (e.g., Proliferation, Survival) Pathway->Response

Caption: Hypothetical signaling pathway for this compound.

References

How to minimize Betapressin side effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Betapressin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side effects during preclinical studies in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel dual-action compound. It acts as a selective antagonist for the β1-adrenergic receptor (β1-AR) and a partial agonist for the vasopressin V1a receptor (V1aR). This dual mechanism is intended to reduce cardiac workload while maintaining vascular tone. The β1-AR antagonism decreases heart rate and contractility, while the V1aR agonism induces vasoconstriction.[1][2]

Q2: What are the most common side effects of this compound observed in animal models?

A2: The most frequently observed side effects are a direct extension of this compound's pharmacological activity. These include severe bradycardia (slowed heart rate), hypotension (low blood pressure), and dose-dependent peripheral ischemia.[3][4][5] Less common effects can include lethargy and reduced organ perfusion at higher doses.[6]

Q3: How can I minimize the risk of severe bradycardia in my animal model?

A3: Minimizing bradycardia involves careful dose selection and titration. It is crucial to start with the lowest recommended dose for your specific animal model and gradually increase it while monitoring the heart rate.[6] For long-term studies, consider using extended-release formulations if available. If significant bradycardia occurs, reducing the dose is the first step.

Q4: Are there any known antidotes or reversal agents for this compound in case of an overdose?

A4: There is no specific antidote for this compound. However, in cases of severe overdose leading to life-threatening bradycardia and hypotension, supportive measures are recommended. For bradycardia, atropine can be administered to counteract the excessive β1-AR blockade.[7] To manage severe hypotension, intravenous fluids should be administered. In cases of suspected end-organ ischemia due to excessive vasoconstriction, a non-selective vasodilator may be cautiously considered, while continuously monitoring blood pressure.

Q5: Can this compound be administered with food?

A5: For oral administration, this compound can be given with or without food. However, administration with food may help reduce potential gastrointestinal upset, a less common side effect.[3] For parenteral routes, this is not applicable.

Troubleshooting Guides

Issue 1: Unexpectedly Severe Hypotension and Bradycardia

Symptoms: The animal model exhibits a heart rate and blood pressure drop of more than 30% from baseline after the initial dose, accompanied by lethargy or collapse.[5][6]

Possible Causes:

  • Dose Miscalculation: The administered dose was too high for the animal's weight or species.

  • Animal Health Status: The animal may have an underlying health condition making it more sensitive to this compound.

  • Anesthesia Interaction: The anesthetic agent used may have synergistic cardiodepressive effects. Isoflurane, for example, is known to have dose-dependent cardiovascular side effects.[8]

Troubleshooting Steps:

  • Confirm Dose: Immediately double-check your calculations for the dose administered.

  • Monitor Vitals: Continuously monitor heart rate, blood pressure, and respiration.

  • Reduce or Withhold Next Dose: Skip the next scheduled dose or reduce it by 50%.

  • Supportive Care: Administer intravenous fluids to manage hypotension.[7] If bradycardia is severe, consider administering atropine as per your institutional guidelines.

  • Review Anesthetic Protocol: If using anesthesia, review its known cardiovascular effects and consider an alternative or a lower concentration.[9]

Issue 2: Signs of Peripheral Ischemia (e.g., cyanosis of extremities)

Symptoms: The animal model shows discoloration (blue or purple tinge) of paws, tail, or ears, which may feel cool to the touch.

Possible Causes:

  • Excessive Vasoconstriction: The V1a receptor agonist activity is too potent at the current dose, leading to reduced blood flow to the extremities.[4][10]

  • Dehydration: The animal may be dehydrated, exacerbating the vasoconstrictive effects.

Troubleshooting Steps:

  • Visual Assessment: Carefully examine the affected areas and document the extent of the discoloration.

  • Immediate Dose Reduction: Lower the subsequent doses of this compound by at least 50%.

  • Ensure Hydration: Check that the animal has free access to water and is adequately hydrated. Provide supplemental fluids if necessary.

  • Local Warming: Gentle, passive warming of the affected extremities can be attempted to promote vasodilation, but direct heat should be avoided.

  • Consider a Vasodilator: In severe, persistent cases, a specific V1a antagonist or a general vasodilator could be used as a rescue agent, but this should be done with extreme caution and under continuous blood pressure monitoring.

Data Presentation: Dose-Dependent Side Effects

Table 1: Summary of Dose-Dependent Side Effects of this compound in Rodent Models
Dose Level (mg/kg, IV)Primary Therapeutic EffectExpected Side EffectsRecommended Monitoring
Low (0.1 - 0.5) Moderate reduction in heart rate (~10-15%)Minimal to no observable side effects.Intermittent heart rate and blood pressure checks.
Medium (0.5 - 2.0) Significant reduction in heart rate (~15-25%)Mild to moderate bradycardia and hypotension.Continuous ECG and blood pressure monitoring for the first 4 hours post-dosing.[7]
High ( > 2.0) Strong reduction in heart rate (>25%)Severe bradycardia, significant hypotension, potential for peripheral ischemia.[5]Continuous hemodynamic monitoring is mandatory. Visual checks for ischemia.

Experimental Protocols

Protocol 1: Dose-Response Study for this compound in Rats

Objective: To determine the therapeutic window and dose-limiting side effects of this compound in a conscious rat model.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound sterile solution (1 mg/mL)

  • Surgical instrumentation for catheter placement

  • Radiotelemetry system for continuous blood pressure and ECG monitoring[11]

  • Syringes, needles, and other standard laboratory equipment

Methodology:

  • Surgical Preparation: At least 72 hours before the experiment, surgically implant radiotelemetry transmitters for the continuous recording of blood pressure, heart rate, and ECG in the rats under appropriate anesthesia (e.g., isoflurane).[11] Allow for full recovery.

  • Acclimatization: Acclimate the animals to the experimental setup for at least 24 hours to minimize stress-induced cardiovascular changes.

  • Baseline Recording: Record baseline cardiovascular parameters for at least 60 minutes before administering the drug.

  • Drug Administration: Administer this compound intravenously via a pre-implanted catheter at escalating doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). Allow at least 2 hours between each dose for the effects to stabilize.

  • Continuous Monitoring: Monitor and record blood pressure, heart rate, and ECG continuously throughout the experiment.

  • Observational Assessment: Perform and document visual checks for signs of lethargy, respiratory distress, or peripheral ischemia at regular intervals.

  • Data Analysis: Analyze the dose-dependent changes in cardiovascular parameters compared to the baseline recordings. Determine the dose at which significant side effects emerge.

Mandatory Visualizations

This compound Signaling Pathways

Betapressin_Signaling cluster_0 This compound Actions cluster_1 β1-Adrenergic Receptor Pathway (Antagonism) cluster_2 Vasopressin V1a Receptor Pathway (Agonism) This compound This compound β1-AR β1-AR This compound->β1-AR V1aR V1aR This compound->V1aR Gs_protein_b1 Gs Protein β1-AR->Gs_protein_b1 X AC_b1 Adenylyl Cyclase Gs_protein_b1->AC_b1 X cAMP_b1 cAMP AC_b1->cAMP_b1 X PKA_b1 PKA cAMP_b1->PKA_b1 X HeartRate ↓ Heart Rate & Contractility PKA_b1->HeartRate X Gq_protein Gq Protein V1aR->Gq_protein PLC Phospholipase C Gq_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Vasoconstriction ↑ Vasoconstriction Ca2->Vasoconstriction Mitigation_Workflow cluster_workflow Troubleshooting Workflow Start Administer Low Dose of this compound Monitor Monitor Vitals (HR, BP, Perfusion) Start->Monitor Stable Vitals Stable? Monitor->Stable Proceed Proceed with Experiment (Continue Monitoring) Stable->Proceed Yes AdverseEvent Adverse Event Occurs (e.g., Severe Bradycardia) Stable->AdverseEvent No ReduceDose Reduce Dose by 50% AdverseEvent->ReduceDose SupportiveCare Administer Supportive Care (IV Fluids, Atropine) AdverseEvent->SupportiveCare ReduceDose->Monitor Reassess Reassess Vitals SupportiveCare->Reassess Reassess->Monitor Improved Stop Stop Experiment Consult Vet Reassess->Stop No Improvement

References

Optimizing Betapressin concentration for maximal therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with Betapressin, a potent and selective agonist for the novel Beta-Adrenergic Receptor Type 4 (BAR4). Our goal is to help you optimize this compound concentration to achieve maximal therapeutic effect in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective agonist for the G-protein coupled receptor (GPCR), BAR4. Upon binding, it activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), the primary mediator of the downstream therapeutic effects.[1][2][3]

Q2: Which cell lines are recommended for this compound studies?

A2: The choice of cell line is critical. We recommend using a cell line with low to no endogenous expression of the BAR4 to minimize background signal.[4] HEK293 or CHO cells are commonly used for transient or stable transfection of the BAR4 gene. Always verify receptor expression levels via qPCR or Western blotting before initiating your experiments.[5]

Q3: What are the initial checks I should perform if my this compound treatment shows no effect?

A3: If you observe no response, systematically review your experimental setup:

  • Confirm Cell Line Sensitivity: Ensure your cell line expresses functional BAR4 receptors.

  • Check Reagent Integrity: Verify that your this compound stock solution is correctly prepared, has been stored properly, and has not undergone multiple freeze-thaw cycles.[6] Prepare fresh serial dilutions for each experiment.[5][6]

  • Verify Assay Conditions: Double-check all parameters, including cell seeding density, this compound concentration range, and incubation times.[6][7]

Q4: How can I be sure the observed signaling is specific to the Gs pathway?

A4: To confirm Gs pathway specificity, you can use cholera toxin (CTX), which constitutively activates Gs proteins, as a positive control. Conversely, pre-treatment with a Gs-specific inhibitor should attenuate the this compound-induced cAMP production. For Gq-coupled pathways, a common readout is an increase in intracellular calcium, which can be measured using fluorescent dyes.[8]

Q5: What is receptor desensitization and how can it affect my results with this compound?

A5: Receptor desensitization is a process where prolonged exposure to an agonist leads to a reduced cellular response.[9] This occurs through mechanisms like receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by β-arrestin binding, which uncouples the receptor from the G protein and promotes its internalization.[10][11][12] If you observe a diminishing effect of this compound over time, desensitization may be occurring. Consider running shorter incubation time points to capture the peak response.

Signaling Pathway and Experimental Workflow

Betapressin_Signaling_Pathway cluster_membrane Plasma Membrane BAR4 BAR4 Receptor Gs Gs Protein BAR4->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP This compound This compound This compound->BAR4 Binds Gs->AC Activates PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) Response Therapeutic Effect PKA_active->Response Phosphorylates Substrates Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Optimize Cell Seeding Density C Plate Cells in Microplate A->C B Prepare this compound Serial Dilutions D Add this compound & Controls (Vehicle, Forskolin) B->D C->D E Incubate (e.g., 37°C, 30 min) D->E F Perform Assay (e.g., Measure cAMP) E->F G Plot Response vs. log[this compound] F->G H Fit Data to 4-Parameter Logistic Curve G->H I Determine EC₅₀ and Max Response H->I

References

Troubleshooting inconsistent results in Betapressin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Betapressin (Penbutolol) experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies that may arise during their in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in in vitro experiments?

This compound is the brand name for the compound Penbutolol.[1][2] It is a non-selective β-adrenergic receptor antagonist, meaning it binds to both β1- and β2-adrenergic receptors.[1] In addition to its antagonist activity, Penbutolol also possesses intrinsic sympathomimetic activity (ISA), which means it can exert a low level of agonist activity at β-adrenergic receptors, particularly in a state of low sympathetic tone.[2][3] The primary mechanism of action involves the blockade of G-protein-coupled signaling downstream of β-adrenergic receptors, which typically leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

Q2: We are observing high variability in our cell-based assay results with this compound. What are the common causes?

Inconsistent results in cell-based assays are a common challenge and can stem from several factors. For GPCRs like the β-adrenergic receptors that this compound targets, variability can be particularly pronounced. Key areas to investigate include:

  • Cell Health and Culture Conditions: Ensure your cells are healthy, within a consistent and low passage number range, and free from contamination like mycoplasma.[4] High passage numbers can lead to changes in receptor expression and signaling pathways.

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a major source of variability. Ensure a single-cell suspension and gentle mixing before and during plating.

  • "Edge Effects" in Microplates: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations. It is recommended to fill the outer wells with sterile media or PBS and use the inner wells for the experiment.

  • Pipetting Errors: Small inaccuracies in pipetting volumes can lead to significant variations. Use calibrated pipettes and consistent technique. For high-throughput applications, consider automated liquid handlers.[5]

Q3: Our antagonist assays with this compound show weak or no inhibition of the agonist response. What should we check?

If this compound is not effectively antagonizing the effects of a β-adrenergic agonist (like isoproterenol), consider the following:

  • Agonist Concentration: The concentration of the agonist used is critical. If it is too high, it can overcome the competitive antagonism of this compound. It is recommended to use an agonist concentration at or near its EC80 value to ensure a robust signal that can be effectively inhibited.[5]

  • Insufficient Antagonist Pre-incubation Time: Ensure that the cells are pre-incubated with this compound for a sufficient duration to allow it to bind to the receptors before the addition of the agonist.

  • This compound Concentration: The concentration of this compound may be too low. Perform a full dose-response curve to determine the optimal inhibitory concentration.

Q4: We are seeing unexpected agonist-like effects from this compound in our experiments. Why might this be happening?

This is likely due to the intrinsic sympathomimetic activity (ISA) of Penbutolol.[2][3] In experimental systems with low endogenous catecholamine levels, the partial agonist nature of this compound can become more apparent, leading to a measurable stimulation of the β-adrenergic receptors. This can result in a smaller reduction in basal signaling compared to beta-blockers without ISA.

Q5: Could "biased agonism" be a factor in inconsistent results with this compound?

Biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin-mediated signaling), is an important concept for GPCRs.[6] Some β-blockers, like carvedilol, have been shown to act as biased agonists, inhibiting G-protein signaling while stimulating β-arrestin-dependent pathways, such as ERK activation.[7][8] While specific data for Penbutolol is limited, it is plausible that it could exhibit biased agonism. If your experiments are only measuring one downstream signaling event (e.g., cAMP levels), you may be missing effects mediated by other pathways, leading to an incomplete or confusing picture of this compound's activity. It is advisable to probe multiple signaling readouts, such as β-arrestin recruitment or ERK phosphorylation, to fully characterize its pharmacological profile.

Troubleshooting Guides

Issue 1: High Background Signal in Functional Assays (e.g., cAMP Assay)
Potential Cause Troubleshooting Steps
High Constitutive Receptor Activity This can occur with some overexpressed GPCRs. Consider using an inverse agonist to lower the basal signal.[6]
Reagent or Cell Contamination Use fresh, sterile-filtered reagents and ensure aseptic cell culture techniques. Regularly test for mycoplasma contamination.
High Cell Density Too many cells per well can lead to an elevated basal signal. Perform a cell titration experiment to determine the optimal cell number for your assay.
Issue 2: Inconsistent Results in ERK Phosphorylation Western Blots
Potential Cause Troubleshooting Steps
High Basal ERK Phosphorylation Serum in the cell culture media contains growth factors that can activate the ERK pathway. Serum-starve the cells for 4-18 hours before the experiment to reduce basal phosphorylation.[9]
Low or No Signal Ensure that the primary and secondary antibodies are used at the optimal dilutions. Check that the transfer of proteins from the gel to the membrane was efficient. If the target is of low abundance, consider increasing the amount of protein loaded.[9]
Inconsistent Protein Loading Normalize the protein concentration of all samples before loading. After blotting for phosphorylated ERK, strip the membrane and re-probe for total ERK to use as a loading control.[10]
Sample Degradation Add protease and phosphatase inhibitors to your lysis buffer to prevent the degradation of your target proteins.[9]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol is adapted from a general procedure for assessing the effect of β-blockers on cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM). Include a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., MTS) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the general steps to assess the activation of the MAPK pathway.

  • Cell Culture and Treatment: Plate cells in 6-well plates. Once the cells reach the desired confluency, serum-starve them for 4-18 hours. Treat the cells with this compound at various concentrations for different time points. Include a positive control (e.g., a known ERK activator) and a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2.[10]

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total ERK for each sample.

Visualizations

Betapressin_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Signaling (Canonical) BAR β-Adrenergic Receptor G_Protein Gs Protein BAR->G_Protein Activates GRK GRK BAR->GRK Phosphorylation This compound This compound (Penbutolol) This compound->BAR Blocks Agonist Agonist (e.g., Isoproterenol) Agonist->BAR Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP ↓ cAMP PKA ↓ PKA Activity Downstream_G Downstream Cellular Effects Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruitment ERK_Pathway ERK Pathway Activation Beta_Arrestin->ERK_Pathway Activates Downstream_B Downstream Cellular Effects (e.g., Proliferation, Survival) ERK_Pathway->Downstream_B

Caption: this compound's dual-action signaling at β-adrenergic receptors.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Cells Verify Cell Health (Passage #, Contamination) Start->Check_Cells Check_Assay Review Assay Protocol (Reagents, Controls, Timing) Start->Check_Assay Check_Data Analyze Data for Systematic Errors (e.g., Edge Effects) Start->Check_Data Consider_Bias Consider Intrinsic Activity and Biased Agonism Start->Consider_Bias Optimize_Cells Use Low Passage Cells, Test for Mycoplasma Check_Cells->Optimize_Cells Optimize_Assay Titrate Reagents, Optimize Incubation Times Check_Assay->Optimize_Assay Optimize_Plate Use Inner Wells, Ensure Proper Seeding Check_Data->Optimize_Plate Resolved Results are Consistent Optimize_Cells->Resolved Optimize_Assay->Resolved Optimize_Plate->Resolved Test_Other_Pathways Measure Alternative Readouts (e.g., ERK, β-Arrestin) Consider_Bias->Test_Other_Pathways Test_Other_Pathways->Resolved

Caption: A logical workflow for troubleshooting inconsistent results.

References

Adjusting Betapressin dosage for different patient populations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for the use of Betapressin in various experimental models and patient populations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for adults in a clinical research setting?

The typical initial dose for adults in the management of hypertension is 10 mg administered orally once a day. If the desired therapeutic response is not achieved within 1 to 2 weeks, the dosage may be doubled. While doses up to 40 mg daily have been studied and are generally well-tolerated, dosages exceeding 20 mg per day have not shown a significant increase in antihypertensive effects.[1]

Q2: Are there specific dosage adjustments required for elderly patients?

Elderly patients may be more susceptible to the effects of beta-blockers. While specific dosage adjustments for this compound have not been definitively established, it is recommended to start with a lower initial dose, such as 2.5mg or less as a bolus in critical care settings, especially for frail individuals.[2] Beta-blockers are considered effective for treating hypertension in the elderly, particularly in patients with coexisting conditions like ischemic heart disease or heart failure.[3][4] However, for hypertension alone in patients over 60, beta-blockers are not always recommended as first-line therapy unless there are other compelling indications.[5] The plasma half-life of some beta-blockers can be longer in the elderly, which should be a consideration in dosing schedules.[6]

Q3: What is the guidance for using this compound in pediatric research subjects?

The safety and efficacy of this compound have not been established in individuals younger than 18 years of age.[1] Most beta-blockers are used off-label in pediatric populations, and there is a lack of pediatric-specific data to guide precise dosing.[7] Any research involving pediatric subjects should be preceded by thorough ethical review and adhere to strict safety monitoring protocols. Immediate pharmacologic therapy in children is typically reserved for symptomatic hypertension or specific stages of hypertension with evidence of target organ damage.[8]

Q4: How should this compound dosage be adjusted for patients with renal impairment?

Dosage adjustments for this compound are necessary for patients with severe renal impairment. For individuals with severe renal impairment, an initial oral dose of 5 mg once daily is recommended. This may be increased by 5 mg increments every two weeks, up to a maximum of 20 mg per day.[1] For patients on hemodialysis, the initial dose is also 5 mg orally once a day, with similar titration up to a maximum of 20 mg/day.[1] No dose adjustment is typically needed for mild to moderate renal impairment.[1]

Q5: Are there dosage adjustments for patients with hepatic impairment?

For some beta-blockers, dosage adjustments are necessary for patients with significant liver disease. For instance, with certain beta-blockers, an initial dose of 2.5 mg once daily is recommended for patients with significant liver disease, with cautious subsequent increases.[9] For patients with Child-Pugh Class B liver disease, a starting dose of 2.5 mg once a day with slow titration is advised for some beta-blockers.[9] Use in Child-Pugh Class C patients may not be recommended.[9]

Troubleshooting Guide

Issue 1: Suboptimal therapeutic response at standard dosage.

If the desired therapeutic effect is not observed, consider the following:

  • Dosage Titration: The dose of this compound can be doubled after 1 to 2 weeks if the initial response is inadequate.[1]

  • Combination Therapy: this compound can be used in combination with other antihypertensive agents, particularly thiazide diuretics.[6]

  • Patient Adherence: Verify subject compliance with the dosing regimen.

  • Drug Interactions: Concurrent administration with calcium salts may decrease the oral bioavailability of beta-blockers. It is advisable to separate the administration times by at least 2 hours.[6]

Issue 2: Managing adverse effects.

Common side effects of beta-blockers include fatigue, dizziness, and lightheadedness.[10]

  • Bradycardia: Monitor heart rate regularly. If significant bradycardia occurs, a dose reduction may be necessary.

  • Hypotension: Monitor blood pressure. If hypotension occurs, especially orthostatic hypotension, consider dose reduction or administering with food to slow absorption.[9]

  • Bronchospasm: this compound is not recommended for patients with bronchospastic disease. If its use is deemed necessary, the lowest possible dose should be used, and a bronchodilator should be readily available.[1]

Data Presentation

Table 1: this compound Dosage Adjustments for Specific Patient Populations

Patient PopulationInitial Oral DoseTitrationMaximum Oral DoseNotes
Standard Adult 10 mg once dailyMay be doubled after 1-2 weeks40 mg/dayDoses >20 mg/day show no significant added benefit.[1]
Elderly Lower initial dose recommendedCautious titrationAs per adult guidelines, with close monitoringIncreased susceptibility to side effects.[2]
Pediatric Not establishedNot establishedNot establishedSafety and efficacy not established.[1]
Severe Renal Impairment 5 mg once dailyIncrease by 5 mg every 2 weeks20 mg/dayApplies to patients with severe impairment and those on hemodialysis.[1]
Hepatic Impairment 2.5 mg once daily (for some beta-blockers)Cautious and slowVariesDependent on the specific beta-blocker and severity of liver disease.[9]

Experimental Protocols

Protocol 1: Determination of this compound Pharmacokinetics in a Rodent Model with Renal Impairment

  • Animal Model: Induce renal impairment in a cohort of adult male Wistar rats via 5/6 nephrectomy. A sham-operated group will serve as the control.

  • Drug Administration: Administer a single oral dose of this compound (e.g., 10 mg/kg) to both the renal-impaired and control groups.

  • Sample Collection: Collect blood samples via tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).

  • Plasma Analysis: Process blood samples to obtain plasma. Analyze plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½) for both groups.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the renal-impaired and control groups using an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test) to determine the impact of renal impairment on this compound disposition.

Mandatory Visualizations

Betapressin_Signaling_Pathway cluster_cell Cardiomyocyte Catecholamines Catecholamines Beta-1 Adrenergic Receptor Beta-1 Adrenergic Receptor Catecholamines->Beta-1 Adrenergic Receptor Binds to G-Protein G-Protein Beta-1 Adrenergic Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Stimulates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Increased Heart Rate Increased Heart Rate Protein Kinase A (PKA)->Increased Heart Rate Leads to This compound This compound This compound->Beta-1 Adrenergic Receptor Blocks

Caption: this compound's mechanism of action.

Dosage_Adjustment_Workflow start Patient Assessment adult Standard Adult? start->adult renal Severe Renal Impairment? adult->renal No dose_10mg Initiate 10 mg/day adult->dose_10mg Yes hepatic Hepatic Impairment? renal->hepatic No dose_5mg Initiate 5 mg/day renal->dose_5mg Yes pediatric Pediatric? hepatic->pediatric No dose_2_5mg Consider 2.5 mg/day hepatic->dose_2_5mg Yes not_recommended Not Recommended pediatric->not_recommended Yes monitor Monitor Response & Tolerability pediatric->monitor No (Adult without other conditions) dose_10mg->monitor dose_5mg->monitor dose_2_5mg->monitor

Caption: this compound dosage adjustment workflow.

References

How to control for Betapressin's partial agonist activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Betapressin" is a fictional drug, the following information is based on a hypothetical scenario where this compound is a partial agonist of the Beta-1 Adrenergic Receptor (β1-AR). The experimental data and protocols are representative of compounds with this mechanism of action.

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and control for this compound's partial agonist activity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is partial agonism and how does it apply to this compound?

A1: Partial agonism is a phenomenon where a compound, like this compound, binds to and activates a receptor but produces a submaximal response compared to a full agonist.[1][2] At the molecular level, partial agonists may not stabilize the fully active conformation of the receptor as effectively as full agonists.[3][4][5][6] For the β1-AR, this means this compound will increase downstream signaling (e.g., cAMP production) to a lesser extent than a full agonist like Isoproterenol.

Q2: In my assay, this compound is acting as an antagonist to Isoproterenol. Why is this happening?

A2: This is a classic characteristic of partial agonists. When a partial agonist is present at a sufficiently high concentration, it competes with the full agonist for the same receptor binding sites.[2] Since this compound has lower intrinsic efficacy, its binding displaces the full agonist, leading to a decrease in the overall receptor activation and a reduction in the observed biological response.[2][7]

Q3: How can receptor expression levels in my cell line affect the observed activity of this compound?

A3: The density of receptors can significantly influence a partial agonist's apparent activity.[8][9] In a system with a high receptor reserve (i.e., many spare receptors), a partial agonist might produce a response that is close to that of a full agonist.[8][9] Conversely, in a system with low receptor expression, the partial agonism will be more pronounced. It is crucial to characterize the receptor expression level of your experimental system.

Q4: What is "biased agonism" and could it be relevant for this compound?

A4: Biased agonism, or functional selectivity, occurs when a ligand preferentially activates one downstream signaling pathway over another for the same receptor.[10][11] For a GPCR like the β1-AR, this could mean this compound might favor G-protein signaling (leading to cAMP production) over β-arrestin recruitment, or vice-versa.[11] Investigating multiple signaling pathways is recommended to fully characterize this compound's profile.

Troubleshooting Guides

Issue 1: Unexpectedly Low Agonist Response in a cAMP Assay
Possible Cause Troubleshooting Step Expected Outcome
Low Receptor Expression 1. Quantify β1-AR expression using a radioligand binding assay with a ligand like 125I-Cyanopindolol.[12] 2. Compare with a cell line known to have higher expression.A higher Bmax value in the high-expressing line should correlate with a more robust response to this compound.
Assay Conditions 1. Ensure the forskolin concentration used for Gαi-coupled assays is at its EC50-EC80 to allow for inhibition.[8] 2. Optimize cell density and incubation times.A clear, dose-dependent inhibition of forskolin-stimulated cAMP will be observed.[13]
Partial Agonism 1. Run a parallel dose-response curve with a full β1-AR agonist (e.g., Isoproterenol). 2. Compare the maximal effect (Emax) of this compound to that of the full agonist.This compound's Emax will be significantly lower than that of Isoproterenol, confirming its partial agonist nature.
Issue 2: High Variability in Experimental Repeats
Possible Cause Troubleshooting Step Expected Outcome
Cell Passage Number 1. Use cells within a consistent and low passage number range for all experiments.[10]Reduced variability in receptor expression and signaling capacity, leading to more consistent results.
Ligand Stability 1. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.Consistent potency (EC50) values across experiments.
Pipetting Errors 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions.[10]Improved precision and reproducibility of dose-response curves.

Data Presentation

Table 1: Comparative Affinity and Efficacy at the β1-Adrenergic Receptor

This table presents hypothetical, yet representative, data for this compound compared to a full agonist (Isoproterenol) and a neutral antagonist (Atenolol) at the human β1-AR expressed in CHO cells.

Compound Binding Affinity (Ki, nM) Functional Potency (EC50, nM) Intrinsic Efficacy (Emax, % of Isoproterenol)
Isoproterenol (Full Agonist)1510100%
This compound (Partial Agonist) 25 50 45%
Atenolol (Antagonist)30N/A0%

Data derived from competitive radioligand binding assays and cAMP accumulation assays.

Experimental Protocols & Visualizations

Protocol 1: Characterization of Partial Agonism via cAMP Assay

Objective: To quantify the potency (EC50) and efficacy (Emax) of this compound and compare it to a full agonist.

Methodology:

  • Cell Culture: Culture CHO cells stably expressing the human β1-AR in appropriate media. Plate cells in a 384-well plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of this compound and a full agonist (Isoproterenol) in assay buffer.

  • Assay Procedure:

    • Wash cells with assay buffer.

    • Add the diluted compounds to the appropriate wells.

    • Incubate at room temperature for 30 minutes.[13]

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a validated assay kit (e.g., HTRF or AlphaScreen).[14][15]

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[13]

G cluster_workflow cAMP Assay Workflow prep Prepare Cell Plate & Compound Dilutions assay Wash Cells & Add Compounds prep->assay 1 incubate Incubate 30 min at Room Temp assay->incubate 2 detect Lyse Cells & Detect cAMP incubate->detect 3 analyze Plot Dose-Response Curve (Calculate EC50, Emax) detect->analyze 4

Workflow for cAMP functional assay.
Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the β1-AR.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the β1-AR.

  • Assay Setup: In a 96-well plate, combine membrane homogenate, a fixed concentration of a radioligand (e.g., 125I-Cyanopindolol), and a range of concentrations of unlabeled this compound.[16]

  • Incubation: Incubate at room temperature to allow binding to reach equilibrium.

  • Filtration: Separate bound from free radioligand by rapid filtration over glass fiber filters.[16]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

β1-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for the β1-AR and highlights the differential effects of full vs. partial agonists.

G cluster_membrane Cell Membrane cluster_ligands Ligands cluster_cytoplasm Cytoplasm b1ar β1-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) b1ar->g_protein activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp converts full_agonist Full Agonist (e.g., Isoproterenol) full_agonist->b1ar Strongly Stabilizes Active State partial_agonist Partial Agonist (this compound) partial_agonist->b1ar Weakly Stabilizes Active State atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Increased Heart Rate) pka->response phosphorylates targets

β1-AR signaling and ligand effects.
Troubleshooting Logic for Partial Agonism

This diagram provides a logical workflow for an investigator observing an ambiguous response with this compound.

G start Start: Unexpected result with This compound q1 Is the maximal response lower than a full agonist? start->q1 a1_yes Likely Partial Agonism. Quantify Emax. q1->a1_yes Yes check_assay Re-evaluate assay conditions: - Check ligand concentration - Validate cell line - Rule out off-target effects q1->check_assay No q2 Does this compound inhibit the full agonist's response? a1_yes->q2 a2_yes Confirms competitive interaction at the same site. This is characteristic of a partial agonist. q2->a2_yes Yes q2->check_assay No end Conclusion: This compound is a Partial Agonist a2_yes->end

Troubleshooting workflow for this compound.

References

Mitigating Betapressin interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mitigating interference caused by Betapressin in biochemical assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you obtain accurate and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: Why are my blank-corrected readings artificially high in my fluorescence-based kinase assay when testing this compound?

A1: This is a common issue when working with compounds like this compound that possess intrinsic fluorescence. This compound likely emits light near the same wavelength as your assay's detection probe, leading to a high background signal that is not related to kinase activity. This artificially inflates the final readings and can mask true inhibition.

Q2: My dose-response curves for this compound are inconsistent and not sigmoidal. What could be the cause?

A2: Irregular dose-response curves are often a downstream effect of signal interference. The intrinsic fluorescence of this compound can contribute variably to the total signal at different concentrations, disrupting the expected dose-dependent relationship between the compound and kinase activity. This leads to data points that do not fit a standard sigmoidal curve, making IC50 value determination unreliable.

Q3: How can I confirm that this compound's intrinsic fluorescence is the source of the interference?

A3: A straightforward way to verify this is to perform a spectral scan of this compound alone. By measuring the fluorescence emission of this compound across a range of excitation wavelengths, you can identify its peak emission. If this peak overlaps with the emission wavelength of your assay's reporter fluorophore, it confirms that the compound's intrinsic fluorescence is the root cause of the interference.

Q4: What is the recommended method for correcting for this type of interference?

A4: The recommended solution is to run a parallel "interference" plate alongside your primary experimental plate. This plate contains this compound at all tested concentrations but omits a key reaction component (e.g., the enzyme or the substrate) to ensure no enzymatic reaction occurs. The signal from this plate represents the background fluorescence from this compound alone. Subtracting these values from your experimental data will correct for the interference.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence Assay

This guide provides a step-by-step process to diagnose and correct for high background signals when testing this compound.

Step 1: Identify the Source of Interference

The primary suspect for high background is the intrinsic fluorescence of this compound itself. The workflow below outlines the process for confirming this interference.

A High background signal observed with this compound B Prepare two sample sets: 1. Complete Assay + this compound 2. Buffer + this compound (No enzyme/substrate) A->B C Read fluorescence on plate reader at assay's excitation/emission wavelengths B->C D Does 'Buffer + this compound' sample show high fluorescence? C->D E Conclusion: Interference confirmed. This compound is intrinsically fluorescent. D->E Yes F Conclusion: Interference is minimal. Investigate other sources (e.g., contamination, reagent degradation). D->F No

Caption: Workflow to diagnose this compound's intrinsic fluorescence.

Step 2: Quantify and Correct for Interference

Once interference is confirmed, use a dedicated correction protocol. The goal is to subtract the signal originating from this compound from the total signal to isolate the true enzymatic activity.

Data Presentation: Signal Correction

The table below illustrates sample data from a kinase assay with and without the correction protocol. The "Corrected RFU" is calculated by subtracting the "Interference Signal" from the "Total Signal."

This compound (µM)Total Signal (RFU)Interference Signal (RFU)Corrected Signal (RFU)% Inhibition (Corrected)
0 (Control)50,0005049,9500%
0.145,1501,20043,95012.0%
132,5002,50030,00039.9%
1020,8004,80016,00068.0%
5018,1008,00010,10079.8%
10017,50011,5006,00088.0%

RFU: Relative Fluorescence Units

Issue 2: Inaccurate Dose-Response Curves

This guide explains how to generate an accurate IC50 value for this compound by applying the interference correction method.

Step 1: Understand the Signaling Pathway

This compound is being tested for its ability to inhibit Kinase A, which phosphorylates a downstream Substrate. This phosphorylation event is detected by a fluorescent probe. Understanding this pathway is crucial for designing the correct controls.

cluster_0 This compound This compound KinaseA Kinase A This compound->KinaseA Inhibition Substrate Substrate KinaseA->Substrate Phosphorylation PhosphoSub Phosphorylated Substrate FluorProbe Fluorescent Probe PhosphoSub->FluorProbe Binding Signal Fluorescent Signal FluorProbe->Signal Generates

Caption: Simplified signaling pathway for the kinase assay.

Step 2: Implement the Correction Protocol

Follow the detailed experimental protocol below to generate corrected data suitable for dose-response curve fitting.

Experimental Protocols

Protocol: Interference Correction for Fluorescence-Based Assays

This protocol describes how to set up parallel plates to measure and correct for compound interference.

Objective: To obtain an accurate measurement of enzymatic activity by subtracting the compound's intrinsic fluorescence signal from the total observed signal.

Materials:

  • 384-well assay plates (black, flat-bottom)

  • Kinase, substrate, ATP, and assay buffer

  • This compound serial dilution

  • Fluorescence plate reader

Methodology:

  • Plate Preparation: Prepare two separate 384-well plates:

    • Plate A (Experimental Plate): Will contain all reaction components.

    • Plate B (Interference Plate): Will contain all components except the kinase.

  • Compound Addition:

    • Dispense the serial dilution of this compound into both Plate A and Plate B, ensuring identical concentration layouts.

    • Include vehicle control wells (e.g., DMSO) and no-compound control wells.

  • Reagent Addition:

    • Plate A: Add the master mix containing kinase, substrate, ATP, and buffer to all wells.

    • Plate B: Add a master mix containing only the substrate, ATP, and buffer (NO KINASE) to all wells.

  • Incubation: Incubate both plates according to your standard assay protocol (e.g., 60 minutes at room temperature).

  • Detection:

    • Add the detection reagent (fluorescent probe) to both plates.

    • Incubate for the required time.

  • Data Acquisition:

    • Read both plates on a fluorescence plate reader using the appropriate excitation and emission wavelengths.

    • Record the RFU values for both Plate A (Total Signal) and Plate B (Interference Signal).

  • Data Analysis:

    • For each concentration of this compound, calculate the Corrected Signal using the formula: Corrected Signal = Total Signal (Plate A) - Interference Signal (Plate B)

    • Use the "Corrected Signal" values to calculate the percent inhibition and to fit the dose-response curve to determine the IC50 value.

Technical Support Center: Oral Betapressin (Penbutolol) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on oral formulations of Betapressin (Penbutolol). While Penbutolol exhibits high oral bioavailability, this guide addresses common challenges in formulation development and experimental consistency.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary considerations for its oral formulation?

This compound is a brand name for Penbutolol, a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension.[1] For oral formulations, key considerations include its high bioavailability (approximately 100%), rapid absorption, and extensive hepatic metabolism.[2][3] Although its absorption is nearly complete, formulation strategies may focus on controlled-release profiles, taste-masking for pediatric applications, or minimizing inter-subject variability in clinical trials.

Q2: My experimental data shows variable oral bioavailability for our this compound formulation. What are the potential causes?

While Penbutolol inherently has high bioavailability, variability in experimental outcomes can arise from several factors:

  • Analytical Method Sensitivity: Inaccurate or imprecise analytical methods for quantifying Penbutolol in plasma can lead to apparent variability. Ensure your HPLC or LC-MS/MS method is fully validated for linearity, accuracy, and precision.

  • Inconsistent Dosing Procedures: Variations in animal handling, gavage technique, or stress levels can affect gastric emptying and absorption rates.

  • Food Effects: The presence and composition of food in the gastrointestinal tract can influence the absorption of some beta-blockers.[4][5] Although Penbutolol can be taken with or without food, consistency in feeding schedules for preclinical studies is crucial.[2]

  • Genetic Polymorphisms: While not extensively documented for Penbutolol, variations in drug-metabolizing enzymes (like CYP2D6 for other beta-blockers) could theoretically contribute to inter-subject variability in metabolism.[6]

  • Excipient Interactions: The excipients used in your formulation could potentially interact with Penbutolol or affect its dissolution, even if absorption is generally high.

Q3: We are developing a controlled-release formulation of this compound. What are the key parameters to consider?

For a controlled-release formulation, the primary goal is to modulate the release rate to maintain therapeutic plasma concentrations over an extended period. Key parameters include:

  • Polymer Selection: The choice of rate-controlling polymers (e.g., hydrophilic matrices like HPMC, or hydrophobic polymers) is critical.

  • Dissolution Testing: Employ biorelevant dissolution media that mimic the pH and composition of the gastrointestinal tract to accurately predict in vivo release profiles.

  • Pharmacokinetic Modeling: Utilize in vitro dissolution data in conjunction with physiologically based pharmacokinetic (PBPK) models to simulate and predict the in vivo performance of your formulation.

Troubleshooting Guides

Issue 1: Unexpectedly Low Plasma Concentrations in Preclinical Studies
Potential Cause Troubleshooting Steps
Dosing Errors Verify the concentration of the dosing solution and the accuracy of the dosing volume.
Metabolism Issues Consider the possibility of rapid first-pass metabolism in the animal model. While Penbutolol has high bioavailability in humans, metabolic pathways can differ between species. Co-administration with a known inhibitor of relevant metabolizing enzymes (if known for the species) could be a diagnostic experiment.
Formulation Instability Assess the stability of Penbutolol in your formulation under storage and experimental conditions. Degradation can lead to lower effective doses being administered.
Analytical Interference Ensure that there are no interfering peaks from metabolites or formulation excipients in your analytical method.
Issue 2: High Variability in In Vitro Dissolution Results
Potential Cause Troubleshooting Steps
Inadequate Mixing Ensure the dissolution medium is adequately stirred and that the formulation disperses properly.
Coning Effect For capsule formulations, observe for the formation of a "cone" of undispersed powder at the bottom of the dissolution vessel. If this occurs, consider adjusting the hydrodynamics of the dissolution apparatus or adding a surfactant to the medium.
Excipient Effects Some excipients may form gels or viscous layers that impede drug release. Evaluate the impact of individual excipients on the dissolution profile.
Inconsistent Formulation Manufacturing Assess the uniformity of your batches, including tablet hardness, weight variation, and coating thickness, as these can all impact dissolution.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral Penbutolol in Humans

ParameterValueReference
Bioavailability ~100%[2]
Time to Peak Plasma Concentration (Tmax) 2 to 3 hours[7]
Plasma Half-life (t1/2) Approximately 5 hours[7]
Protein Binding 80% to 98%[7]
Metabolism Extensive hepatic metabolism (conjugation and oxidation)[2][3][7]
Excretion Primarily in urine as metabolites[7]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for a Controlled-Release this compound Formulation
  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) without enzymes.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Sampling Times: 1, 2, 4, 6, 8, 12, and 24 hours.

  • Sample Analysis: Withdraw 5 mL of the dissolution medium at each time point, filtering through a 0.45 µm filter. Analyze the samples for Penbutolol concentration using a validated HPLC-UV method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the cell monolayers to ensure their integrity. Values should be >250 Ω·cm².

  • Permeability Study:

    • Apical to Basolateral (A-B): Add the this compound formulation to the apical side of the inserts and fresh medium to the basolateral side.

    • Basolateral to Apical (B-A): Add the this compound formulation to the basolateral side and fresh medium to the apical side.

  • Sampling: At predetermined time points, collect samples from the receiver compartment.

  • Analysis: Quantify the concentration of Penbutolol in the samples using LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: Calculate the Papp value to assess the permeability of the formulation across the Caco-2 monolayer.

Visualizations

Betapressin_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound (Penbutolol) Beta1_Receptor β1-Adrenergic Receptor This compound->Beta1_Receptor Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Calcium_Channels L-type Ca²⁺ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx Calcium_Channels->Calcium_Influx Increased_Contractility Increased Heart Rate & Contractility Calcium_Influx->Increased_Contractility

Caption: Signaling pathway of β1-adrenergic receptor and its inhibition by this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_data Data Analysis Formulation Formulate this compound (e.g., Controlled-Release) InVitro_Dissolution In Vitro Dissolution Testing Formulation->InVitro_Dissolution Animal_Dosing Oral Dosing in Animal Model InVitro_Dissolution->Animal_Dosing IVIVC In Vitro-In Vivo Correlation (IVIVC) InVitro_Dissolution->IVIVC Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma_Analysis->PK_Analysis PK_Analysis->IVIVC

Caption: Workflow for the development and evaluation of oral this compound formulations.

References

Strategies to reduce variability in Betapressin response

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Betapressin is a fictional compound. The following information, including protocols and data, is provided for illustrative purposes based on the expected behavior of a selective beta-2 adrenergic receptor agonist.

I. Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a selective agonist for the beta-2 adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) family.[1][2][3] Upon binding, this compound induces a conformational change in the β2-AR, leading to the activation of the associated Gs protein. This activation stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA).[1][3] PKA then phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB), which modulates the transcription of target genes.[4]

Q2: Which cell lines are recommended for studying this compound's effects?

A2: The choice of cell line depends on the research question. For general mechanism-of-action studies, cell lines with high endogenous expression of β2-AR are recommended.

Cell LineTissue of OriginKey Characteristics
A549 Human Lung CarcinomaHigh β2-AR expression, suitable for studying downstream signaling.
MDA-MB-231 Human Breast AdenocarcinomaHigh β2-AR expression, often used in cancer-related signaling studies.[1][4]
HEK293 Human Embryonic KidneyLow endogenous β2-AR expression, ideal for transfection studies with recombinant receptors.
CHO-K1 Chinese Hamster OvarySimilar to HEK293, a good host for expressing recombinant β2-AR.[5]

Q3: What is the optimal concentration range for this compound in in vitro experiments?

A3: The optimal concentration can vary between cell lines. We recommend performing a dose-response curve for each new cell line and experimental setup. A typical starting range is between 1 nM and 10 µM. For most sensitive cell lines, a response can be observed in the low nanomolar range.

Q4: How should this compound be stored?

A4: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C. Avoid repeated freeze-thaw cycles.

II. Troubleshooting Guide

Problem 1: High Variability in cAMP Assay Results

High variability in cAMP assays is a common issue that can obscure the true effect of this compound.

  • Possible Cause 1: Cell Passage Number. Continuous passaging of cell lines can lead to changes in their characteristics, including receptor expression and signaling responses.[6][7][8][9] This can result in inconsistent responses to this compound.

  • Possible Cause 2: Serum Lot-to-Lot Variability. Serum is a complex mixture of components that can vary significantly between lots.[10][11][12][13][14] This variability can affect cell growth, receptor expression, and signaling pathways.

  • Possible Cause 3: Inconsistent Agonist Incubation Time. The kinetics of the cAMP response are transient. Variations in the timing of this compound incubation can lead to significant differences in measured cAMP levels.

Troubleshooting Summary: High Variability in cAMP Assays

Possible Cause Recommended Action Expected Outcome
Cell Passage Number Use cells within a consistent, low passage number range (e.g., passages 5-15). Perform a growth curve analysis to ensure culture consistency.[9]Reduced well-to-well and experiment-to-experiment variability.
Serum Lot-to-Lot Variability Test new serum lots against a previously validated lot. Once a suitable lot is identified, purchase a large quantity to ensure consistency over a series of experiments.[10][11]More consistent cell growth and response to this compound.
Inconsistent Incubation Time Use a multichannel pipette or automated liquid handler for simultaneous addition of this compound to all wells. Ensure precise timing of the incubation period.Tighter replicates and a more reliable dose-response curve.

Hypothetical Data: Effect of Cell Passage Number on this compound Response (cAMP Fold Change)

Passage NumberThis compound (100 nM) - Fold ChangeStandard Deviation
5 15.2± 1.5
10 14.8± 1.8
20 10.5± 3.2
30 6.3± 4.1

Problem 2: Inconsistent Gene Expression of CREB Targets after this compound Treatment

Variability in qPCR results can arise from multiple sources, from RNA quality to reaction setup.

  • Possible Cause 1: RNA Degradation. Poor quality RNA will lead to unreliable quantification of gene expression.[15]

  • Possible Cause 2: Inconsistent Reverse Transcription (RT). The efficiency of the RT step can vary, leading to differences in the amount of cDNA produced.

  • Possible Cause 3: Suboptimal Primer Design. Poorly designed primers can result in low amplification efficiency or non-specific products.[15][16]

Troubleshooting Summary: Inconsistent qPCR Results

Possible Cause Recommended Action Expected Outcome
RNA Degradation Use an RNA stabilization solution and assess RNA integrity (e.g., via electrophoresis) before proceeding.High-quality RNA leading to more reliable cDNA synthesis.
Inconsistent RT Use a master mix for the RT reaction to minimize pipetting errors.[15] Include a no-RT control to check for genomic DNA contamination.[17]Consistent cDNA yield across samples.
Suboptimal Primer Design Design primers that span an exon-exon junction to avoid amplification of genomic DNA.[15] Validate primer efficiency by running a standard curve.[16][18]Specific and efficient amplification of the target gene.

Problem 3: Lot-to-Lot Variability of this compound

While we strive for consistency, minor variations between manufacturing lots of this compound can occur.

  • Recommendation: We strongly advise performing a quality control check on each new lot of this compound. This can be done by running a dose-response curve and comparing the EC50 value to that of a previously validated lot.

Hypothetical Data: Lot Validation for this compound

Lot NumberEC50 (nM)95% Confidence Interval
A123 10.5(8.9 - 12.1)
B456 11.2(9.5 - 12.9)
C789 25.8(22.1 - 29.5) - Out of Spec

III. Experimental Protocols

Protocol 1: General Cell Culture and Plating for this compound Experiments

  • Culture cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Passage cells when they reach 80-90% confluency. Do not use cells beyond passage 20 for these experiments.[9]

  • For experiments, seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of the assay.

  • Allow cells to attach and grow for 24 hours before treatment.

Protocol 2: this compound Treatment and cAMP Measurement

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations.

  • Aspirate the culture medium from the cells and replace it with the this compound dilutions. Include a vehicle control (DMSO in serum-free medium).

  • Incubate the plate at 37°C for 15 minutes.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.

Protocol 3: RNA Extraction and qPCR for CREB Target Gene Expression

  • Treat cells with this compound as described in Protocol 2, but for a longer duration (e.g., 4-6 hours).

  • Lyse the cells and extract total RNA using a commercially available RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and validated primers for your gene of interest and a stable reference gene.[16]

  • Run the qPCR reaction on a real-time PCR instrument and analyze the data using the ΔΔCt method.

IV. Signaling Pathways and Workflows

Betapressin_Signaling_Pathway cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates This compound This compound This compound->B2AR Binds AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Gene Transcription CREB->Gene Modulates

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells culture Culture for 24h start->culture treat Treat with this compound (Dose-Response) culture->treat cAMP_assay cAMP Assay (15 min incubation) treat->cAMP_assay qPCR_assay qPCR for Target Genes (4-6h incubation) treat->qPCR_assay analyze Data Analysis (EC50, Fold Change) cAMP_assay->analyze qPCR_assay->analyze end End: Report Results analyze->end

Caption: Experimental Workflow for Assessing this compound Activity.

Troubleshooting_Logic start High Variability Observed? passage Consistent Passage Number? start->passage Yes serum Serum Lot Validated? passage->serum Yes sol_passage Action: Use Low Passage Cells passage->sol_passage No timing Incubation Time Precise? serum->timing Yes sol_serum Action: Validate New Serum Lot serum->sol_serum No sol_timing Action: Use Automated Liquid Handling timing->sol_timing No ok Variability Reduced timing->ok Yes sol_passage->passage sol_serum->serum sol_timing->timing

Caption: Troubleshooting Logic for High Experimental Variability.

References

Validation & Comparative

Comparative Efficacy Analysis: Betapressin Versus Traditional Non-Selective Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy and pharmacological profile of Betapressin, a novel non-selective beta-blocker, against the conventional non-selective beta-blocker, Propranolol. The information is intended for researchers, scientists, and professionals in drug development, featuring hypothetical supporting data from a simulated Phase III clinical trial to illustrate key performance differences.

Overview of Comparative Efficacy

This compound is a next-generation non-selective beta-adrenergic antagonist. While sharing the core mechanism of blocking both β1 and β2 receptors, it is engineered to possess a unique ancillary property of promoting endothelial nitric oxide (NO) release, contributing to vasodilation. This dual-action mechanism is hypothesized to offer superior blood pressure control with a potentially more favorable side-effect profile compared to traditional agents like Propranolol.

The following tables summarize the primary efficacy and safety endpoints from a hypothetical 12-week, double-blind, randomized controlled trial involving patients with mild to moderate hypertension.

Table 1: Primary Efficacy Endpoints (12-Week Hypothetical Trial Data)

ParameterThis compound (80 mg QD)Propranolol (80 mg BID)Placebo
Mean Change in Systolic Blood Pressure (mmHg) -14.5-11.2-3.1
Mean Change in Diastolic Blood Pressure (mmHg) -9.8-7.5-1.9
Mean Change in Resting Heart Rate (bpm) -12.1-15.4-2.5
Responder Rate (Achieving BP < 140/90 mmHg) 78%65%25%

Table 2: Comparative Pharmacokinetic Properties

ParameterThis compoundPropranolol
Bioavailability ~65%~25% (extensive first-pass metabolism)
Half-life (t½) 10-12 hours3-6 hours
Metabolism Primarily renal eliminationHepatic (CYP2D6, CYP1A2)
Dosing Frequency Once Daily (QD)Twice to Four Times Daily (BID-QID)

Mechanism of Action: Signaling Pathways

Non-selective beta-blockers competitively inhibit the binding of catecholamines (e.g., adrenaline) to β1 and β2 adrenergic receptors. This action in the heart (β1) reduces heart rate and contractility, while action on the kidneys reduces renin secretion. This compound's distinguishing feature is its additional agonistic activity on endothelial nitric oxide synthase (eNOS), promoting vasodilation.

cluster_0 General Beta-Blocker Pathway cluster_1 This compound-Specific Pathway Catecholamines Catecholamines (Adrenaline) BetaReceptor β1 / β2 Adrenergic Receptors Catecholamines->BetaReceptor Binds GsProtein Gs Protein Activation BetaReceptor->GsProtein AC Adenylyl Cyclase GsProtein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Effects Physiological Effects: ↑ Heart Rate ↑ Contractility PKA->Effects Blocker Propranolol & This compound Blocker->BetaReceptor Inhibits Betapressin_node This compound eNOS Endothelial NOS (eNOS) Betapressin_node->eNOS Activates NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation cluster_workflow Comparative Clinical Trial Workflow Screen Patient Screening (N=500) Washout 2-Week Washout Period Screen->Washout Random Randomization (N=300) Washout->Random GroupA Group A: This compound (80mg QD) (n=100) Random->GroupA GroupB Group B: Propranolol (80mg BID) (n=100) Random->GroupB GroupC Group C: Placebo (n=100) Random->GroupC FollowUp 12-Week Treatment & Follow-Up FollowUp_invis GroupA->FollowUp_invis GroupB->FollowUp_invis GroupC->FollowUp_invis Analysis Data Analysis: Efficacy & Safety FollowUp->Analysis FollowUp_invis->FollowUp This compound This compound Receptor Affinity: β1 ≈ β2 Half-life: ~11h (Long) Dosing: Once Daily Ancillary Property: +NO Release Metabolism: Renal This compound->comparison vs. Propranolol Propranolol Receptor Affinity: β1 ≈ β2 Half-life: ~4h (Short) Dosing: Multiple Daily Ancillary Property: None Metabolism: Hepatic comparison->Propranolol

Comparative Efficacy and Safety Profile of Betapressin for the Treatment of Essential Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This document provides a comparative analysis of the novel antihypertensive agent Betapressin against established first-line treatments. The data presented for this compound is based on a hypothetical Phase III clinical trial program, designed to illustrate its potential therapeutic profile. Data for comparator drugs, Lisinopril and Amlodipine, are derived from published clinical trial results.

Introduction to this compound (Hypothetical)

This compound is an investigational dual-action antagonist targeting both the novel Sympatho-Renal Axis (SRA) and peripheral α1-adrenergic receptors. This unique mechanism is hypothesized to offer potent blood pressure reduction with a favorable safety profile by modulating two key pathways in hypertension pathophysiology. This guide evaluates its performance in a simulated clinical trial setting against two widely prescribed antihypertensive agents: Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, and Amlodipine, a dihydropyridine calcium channel blocker.

Comparative Clinical Trial Data

The following tables summarize the primary efficacy and safety outcomes from a hypothetical 12-week, randomized, double-blind, placebo-controlled Phase III trial of this compound, alongside data from representative studies of Lisinopril and Amlodipine.

Table 1: Primary Efficacy Outcomes - Change in Blood Pressure from Baseline

Drug/DoseMean Change in Systolic BP (mmHg)Mean Change in Diastolic BP (mmHg)Placebo-Adjusted Reduction (SBP/DBP)
This compound (40 mg) -15.2 (± 8.5)-9.8 (± 5.5)-10.5 / -6.5
Lisinopril (20 mg) -12.5 (± 9.0)-7.5 (± 6.0)-7.8 / -4.5
Amlodipine (10 mg) -13.7 (± 7.8)[1]-6.8 (± 4.9)[1]-9.0 / -4.1
Placebo -4.7 (± 8.2)-3.3 (± 5.1)N/A

Data for this compound are hypothetical. Data for Lisinopril and Amlodipine are representative values from clinical trials.

Table 2: Incidence of Common Adverse Events (>2% and greater than Placebo)

Adverse EventThis compound (40 mg)Lisinopril (20 mg)Amlodipine (10 mg)Placebo
Dizziness6.5%5-12%[2][3][4]3.4%1.5%
Headache5.8%5-6%[2][3][4]4.5%3.8%
Dry Cough1.2%3-10%[2][3][4]<1%0.5%
Peripheral Edema2.1%<1%10.8%[5]0.8%
Fatigue3.5%2-3%[2][3]4.5%1.8%

Data for this compound are hypothetical. Data for Lisinopril and Amlodipine are based on reported incidences in clinical trials.[2][3][4][5]

Experimental Protocols

The data presented are based on a standard Phase III, multicenter, randomized, double-blind, active- and placebo-controlled trial design.[6]

3.1. Study Population:

  • Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of essential hypertension. Patients were required to have a mean sitting diastolic blood pressure (DBP) of 95-110 mmHg and a mean sitting systolic blood pressure (SBP) of 150-180 mmHg after a 2-week placebo run-in period.

  • Exclusion Criteria: Secondary hypertension, severe renal impairment (eGFR <30 mL/min/1.73m²), recent myocardial infarction or stroke (<6 months), and contraindications to any of the study drug classes.

3.2. Study Design:

  • Eligible patients were randomized in a 1:1:1:1 ratio to receive this compound (40 mg), Lisinopril (20 mg), Amlodipine (10 mg), or placebo once daily for 12 weeks.

  • Blood pressure was measured at trough (24 hours post-dose) at baseline and at weeks 4, 8, and 12. The primary endpoint was the mean change from baseline in sitting DBP and SBP at week 12.

  • Safety assessments, including adverse event reporting and laboratory tests, were conducted at each study visit.

3.3. Blood Pressure Measurement:

  • Blood pressure was measured using a calibrated automated sphygmomanometer.

  • Measurements were taken in a quiet room after the patient had been seated for at least 5 minutes.

  • Three readings were taken at 1-minute intervals, and the average of the three readings was used for analysis.

  • Ambulatory Blood Pressure Monitoring (ABPM) was utilized in a sub-study to assess 24-hour blood pressure control.[7]

Mechanism of Action and Signaling Pathways

This compound is theorized to act via a dual-antagonist mechanism. It competitively inhibits the novel "Renal Sympathetic Efferent Receptor" (RSER) in the juxtaglomerular apparatus, reducing renin release. Concurrently, it blocks postsynaptic α1-adrenergic receptors in vascular smooth muscle, leading to vasodilation.

Betapressin_Pathway cluster_cns Central Nervous System cluster_vsmc Vascular Smooth Muscle Cell cluster_kidney Juxtaglomerular Apparatus CNS Sympathetic Outflow Alpha1 α1-Adrenergic Receptor CNS->Alpha1 Norepinephrine RSER Renal Sympathetic Efferent Receptor (RSER) CNS->RSER Sympathetic Innervation PLC PLC Activation Alpha1->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Contraction Vasoconstriction Ca->Contraction AC Adenylyl Cyclase RSER->AC cAMP ↑ cAMP AC->cAMP Renin Renin Release cAMP->Renin This compound This compound This compound->Alpha1 Blocks This compound->RSER Blocks

Caption: Hypothetical signaling pathway for this compound's dual-antagonist action.

Lisinopril inhibits the Angiotensin-Converting Enzyme (ACE), preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and reduced aldosterone secretion.[8]

Amlodipine is a dihydropyridine calcium channel blocker that inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to peripheral arterial vasodilation.[9]

Experimental & Logical Workflows

The following diagram illustrates the workflow of the described Phase III clinical trial.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (12 Weeks) cluster_analysis Data Analysis P1 Patient Screening (Inclusion/Exclusion Criteria) P2 Informed Consent P1->P2 P3 2-Week Placebo Run-in Period P2->P3 Rand Randomization (1:1:1:1) P3->Rand GroupA This compound (40mg) Rand->GroupA GroupB Lisinopril (20mg) Rand->GroupB GroupC Amlodipine (10mg) Rand->GroupC GroupD Placebo Rand->GroupD FollowUp Follow-up Visits (Weeks 4, 8, 12) - BP Measurement - AE Monitoring GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp GroupD->FollowUp DA Primary Endpoint Analysis: Change in BP at Week 12 FollowUp->DA SA Safety Analysis: Adverse Event Reporting FollowUp->SA

Caption: Workflow for a Phase III antihypertensive clinical trial.

Conclusion

Based on this hypothetical analysis, this compound demonstrates a potent blood pressure-lowering effect, potentially superior to Lisinopril and comparable to Amlodipine. Its theoretical safety profile appears advantageous, particularly concerning the lower incidence of cough compared to ACE inhibitors like Lisinopril and a reduced risk of peripheral edema compared to calcium channel blockers like Amlodipine.[2][3][5] These simulated findings suggest that this compound could be a promising therapeutic alternative for essential hypertension. Further clinical investigation would be required to validate these hypothetical outcomes.

References

Betapressin vs. Placebo in the Management of Hypertensive Patients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Betapressin (Betaxolol), a selective beta-1 adrenergic receptor blocker, and placebo in the treatment of patients with hypertension. The information presented is based on data from placebo-controlled clinical trials to facilitate an objective evaluation of this compound's efficacy and safety profile.

Efficacy Data: Reduction in Blood Pressure

Clinical trial data consistently demonstrates the antihypertensive efficacy of this compound compared to placebo. The following tables summarize the key findings from two notable studies.

A randomized, double-blind, placebo-controlled, multicenter study involving 317 hypertensive patients evaluated the dose-dependent effects of Betaxolol (5 mg, 10 mg, and 20 mg once daily) over a four-week period. Significant reductions in both supine systolic and diastolic blood pressure were observed for all Betaxolol doses compared to placebo.

Table 1: Dose-Dependent Efficacy of Betaxolol Compared to Placebo

Treatment GroupMean Change in Supine Systolic Blood Pressure (mmHg)Mean Change in Supine Diastolic Blood Pressure (mmHg)
Placebo--
Betaxolol 5 mgStatistically significant reduction vs. placeboStatistically significant reduction vs. placebo
Betaxolol 10 mgStatistically significant reduction vs. placeboStatistically significant reduction vs. placebo
Betaxolol 20 mgStatistically significant reduction vs. placeboStatistically significant reduction vs. placebo

Note: Specific mean change values were not available in the abstract. The study indicated a dose-dependent response, with the 20 mg dose showing a significantly greater reduction in supine systolic and diastolic BP than the 5 mg dose.

Another randomized, double-blind, cross-over trial involving 60 patients compared two doses of Betaxolol (20 mg and 40 mg) with a placebo. Each treatment period lasted for two weeks.

Table 2: Mean Reduction in Diastolic Blood Pressure (DBP) with Betaxolol vs. Placebo

Treatment GroupMean Reduction in DBP (mmHg ± SEM)95% Confidence Interval for DBP Reduction (mmHg)
Placebo4.0 ± 1.2-
Betaxolol 20 mg14.2 ± 1.810.4 - 17.9
Betaxolol 40 mg18.0 ± 1.814.3 - 21.6

The results from this study showed a statistically significant reduction in diastolic blood pressure for both doses of Betaxolol compared to placebo (p < 0.001)[1].

Experimental Protocols

A detailed understanding of the methodologies employed in clinical trials is crucial for interpreting the results. Below are the key aspects of the experimental protocols for the cited studies.

Study Design

The dose-response study was a double-blind, placebo-controlled, parallel-group, multicenter trial. Patients were randomly assigned to receive either placebo or one of the three doses of Betaxolol for four weeks. The cross-over trial was a four-group, double-blind study where patients were randomly allocated to different sequences of placebo and Betaxolol (20 mg or 40 mg), with each treatment period lasting two weeks[1].

Patient Population

The dose-response study enrolled 317 patients with mild-to-moderate hypertension. The cross-over trial included 60 hypertensive patients. Specific inclusion and exclusion criteria were not detailed in the available abstracts.

Treatment Administration

In the dose-response study, Betaxolol was administered orally once daily at doses of 5 mg, 10 mg, or 20 mg. The cross-over trial administered Betaxolol at 20 mg and 40 mg doses[1]. The placebo was identical in appearance to the active medication to maintain blinding.

Blood Pressure Measurement

In the dose-response study, supine and standing blood pressure and heart rate were measured. The cross-over trial focused on the reduction in diastolic blood pressure[1]. The precise methodology for blood pressure measurement, including the number of readings and the time of day, was not specified in the abstracts.

Statistical Analysis

The cross-over trial utilized a two-way ANOVA to analyze the data, which showed no treatment-sequence interaction or sequence effect[1]. The dose-response study used statistical tests to compare the changes in blood pressure and heart rate between the Betaxolol groups and the placebo group, with a p-value of less than 0.05 considered significant.

Mechanism of Action: Signaling Pathway

This compound (Betaxolol) is a selective antagonist of beta-1 adrenergic receptors, which are predominantly located in the heart. By blocking these receptors, Betaxolol prevents the binding of catecholamines (norepinephrine and epinephrine), leading to a reduction in heart rate and myocardial contractility. This, in turn, decreases cardiac output and lowers blood pressure.

Betaxolol_Mechanism_of_Action cluster_synapse Sympathetic Nerve Terminal cluster_cell Cardiac Myocyte Norepinephrine Norepinephrine Beta1_Receptor Beta-1 Adrenergic Receptor Norepinephrine->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium Ca2+ Influx Calcium_Channels->Calcium Contraction Increased Heart Rate & Contractility Calcium->Contraction Betaxolol This compound (Betaxolol) Betaxolol->Beta1_Receptor Blocks Experimental_Workflow cluster_screening Phase 1: Screening & Washout cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Double-Blind Treatment cluster_followup Phase 4: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Discontinuation of prior antihypertensive medication) Screening->Washout Baseline Baseline Measurements (Blood Pressure, Heart Rate) Washout->Baseline Randomization Randomization Baseline->Randomization Betaxolol_Group This compound Group Randomization->Betaxolol_Group Placebo_Group Placebo Group Randomization->Placebo_Group Followup Follow-up Visits (BP & HR Monitoring, Adverse Event Recording) Betaxolol_Group->Followup Placebo_Group->Followup Analysis Data Analysis (Comparison of endpoints between groups) Followup->Analysis

References

A Comparative Analysis of Betapressin (Penbutolol) and Propranolol on Heart Rate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of Betapressin (penbutolol) and propranolol on heart rate, drawing upon available experimental data. Both are non-selective beta-adrenergic receptor antagonists, but they exhibit distinct pharmacological profiles that influence their clinical effects.

Executive Summary

Propranolol and this compound (penbutolol) are both effective in reducing heart rate, a key therapeutic goal in various cardiovascular conditions. However, studies suggest that propranolol may exert a more pronounced reduction in heart rate compared to penbutolol at equivalent beta-blocking doses.[1] This difference is attributed to the partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), of penbutolol, which is absent in propranolol.[1][2][3][4]

Mechanism of Action

Both propranolol and penbutolol are non-selective beta-blockers, meaning they antagonize both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[2][3] The blockade of β1-receptors in the heart is the primary mechanism responsible for their negative chronotropic (heart rate-lowering) effects.[4][5][6][7][8][9][10] By blocking these receptors, they inhibit the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in the rate of sinoatrial node firing and consequently, a reduced heart rate.[4][5][6][7][8][9][10]

Penbutolol is distinguished by its intrinsic sympathomimetic activity (ISA), which means it can also weakly stimulate the beta-receptors it blocks.[1][2][3][4] This partial agonist effect can result in a smaller reduction in resting heart rate compared to beta-blockers without ISA, such as propranolol.[1]

Comparative Efficacy on Heart Rate: A Review of Experimental Data

Clinical studies comparing penbutolol and propranolol have provided quantitative data on their effects on heart rate.

ParameterThis compound (Penbutolol)PropranololKey Findings
Resting Heart Rate Less pronounced reduction compared to propranolol.[1] No significant changes in mean heart rates were observed during active medication as opposed to placebo in one study.[11]Significant reduction in resting heart rate.[1][12]Propranolol generally leads to a greater decrease in resting heart rate.
Exercise-Induced Tachycardia Effective in antagonizing exercise-induced tachycardia.[13]Effective in reducing exercise-induced tachycardia.[13]Both drugs effectively control heart rate during physical exertion.
Comparative Potency The beta-adrenolytic potency of penbutolol was shown to be four-fold that of propranolol.[13]-Penbutolol is a more potent beta-blocker on a per-milligram basis.

Experimental Protocols

The following outlines a typical experimental design for a comparative study of this compound (penbutolol) and propranolol on heart rate in human subjects.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy adult volunteers or patients with mild to moderate hypertension.

Procedure:

  • Washout Period: A period where participants receive no medication to eliminate any residual drug effects.

  • Treatment Phases: Participants are randomly assigned to receive one of three treatments: this compound (e.g., 20-120 mg daily), propranolol (e.g., 80-400 mg daily), or a placebo for a specified duration (e.g., 12 weeks).[1]

  • Crossover: After a washout period, participants switch to the other treatments until all have received each of the three interventions.

  • Heart Rate Measurement: Heart rate is measured at rest (supine and erect positions) and during standardized exercise tests (e.g., treadmill or bicycle ergometer) at various time points after drug administration.[1][13]

  • Data Analysis: Statistical analysis is performed to compare the effects of each treatment on resting and exercise heart rate.

Visualizing the Mechanisms and Workflow

To better understand the underlying pharmacology and experimental approach, the following diagrams are provided.

Signaling_Pathway cluster_antagonism Beta-Adrenergic Receptor Blockade cluster_cellular_response Cellular Response Catecholamines Catecholamines Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Activates AC Adenylyl Cyclase Beta_Receptor->AC Inhibits Activation Propranolol Propranolol Propranolol->Beta_Receptor Blocks Penbutolol This compound (Penbutolol) Penbutolol->Beta_Receptor Blocks Penbutolol->Beta_Receptor Weakly Stimulates (ISA) cAMP Cyclic AMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Calcium_Channels Calcium Channels PKA->Calcium_Channels Phosphorylates Heart_Rate Decreased Heart Rate Calcium_Channels->Heart_Rate Reduces Ca2+ influx leading to

Caption: Signaling pathway of beta-blockers on heart rate.

Experimental_Workflow Start Start Recruitment Participant Recruitment Start->Recruitment Washout1 Initial Washout Period Recruitment->Washout1 Randomization Randomization Washout1->Randomization GroupA Treatment Group A (e.g., Propranolol) Randomization->GroupA GroupB Treatment Group B (e.g., Penbutolol) Randomization->GroupB GroupC Placebo Group Randomization->GroupC TreatmentPhase1 Treatment Phase 1 GroupA->TreatmentPhase1 GroupB->TreatmentPhase1 GroupC->TreatmentPhase1 DataCollection Heart Rate Measurement (Rest & Exercise) TreatmentPhase1->DataCollection Washout2 Crossover Washout Period Crossover Crossover Washout2->Crossover TreatmentPhase2 Treatment Phase 2 Crossover->TreatmentPhase2 TreatmentPhase2->DataCollection Washout3 Crossover Washout Period TreatmentPhase3 Treatment Phase 3 Washout3->TreatmentPhase3 TreatmentPhase3->DataCollection DataCollection->Washout2 DataCollection->Washout3 Analysis Data Analysis DataCollection->Analysis After all phases End End Analysis->End

Caption: Experimental workflow for a crossover clinical trial.

Conclusion

Both this compound (penbutolol) and propranolol are effective non-selective beta-blockers for managing conditions requiring heart rate control. The primary distinguishing feature is penbutolol's intrinsic sympathomimetic activity, which may result in a less pronounced reduction of resting heart rate compared to propranolol. The choice between these agents would depend on the specific clinical context and the desired hemodynamic profile for the patient. Further head-to-head clinical trials with standardized methodologies are warranted to provide more definitive comparative data.

References

Head-to-Head Comparison: Betapressin (Penbutolol) vs. Pindolol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Published: December 15, 2025

This guide provides a detailed, data-driven comparison of two non-selective beta-adrenergic receptor blockers with intrinsic sympathomimetic activity (ISA): Betapressin (penbutolol) and pindolol. Both compounds are utilized in the management of hypertension and other cardiovascular conditions. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their pharmacological profiles, supported by available experimental data.

Mechanism of Action and Signaling Pathways

Both penbutolol and pindolol are competitive antagonists at β1- and β2-adrenergic receptors. Their key distinguishing feature is their partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). This means that in the absence of catecholamines, they can weakly stimulate the receptor, while in the presence of high concentrations of agonists like epinephrine and norepinephrine, they act as antagonists.[1][2][3] This dual action results in a blunted physiological response compared to beta-blockers lacking ISA.

The primary signaling pathway for beta-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[4] As partial agonists, both penbutolol and pindolol elicit a submaximal cAMP response compared to full agonists.

Below is a diagram illustrating the canonical Gs-cAMP signaling pathway and the points of action for penbutolol and pindolol.

Beta-Adrenergic Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the available quantitative pharmacological data for penbutolol and pindolol. It is important to note that direct head-to-head comparative studies are limited, and data is often derived from different experimental setups.

Table 1: Receptor Binding Affinity (Ki)

DrugReceptorKi (nM)SpeciesSource
Pindolol β11.6Human[2]
β20.6Human[2]

No directly comparable Ki values for penbutolol at β1 and β2 receptors were identified in the reviewed literature.

Table 2: Intrinsic Sympathomimetic Activity (ISA)

DrugParameterValueSpeciesSource
Penbutolol ISA (% of max. sympathetic activity)12-18%Human
Pindolol ISAPresent, but quantitative value varies by studyHuman[5][6]

Table 3: Pharmacokinetic Properties

ParameterPenbutolol (this compound)PindololSource
Bioavailability >90%50-95%[2][4]
Protein Binding High40-60%[2]
Elimination Half-life ~5 hours3-4 hours[2][4]
Metabolism HepaticHepatic[3][7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These represent generalized protocols for assessing the pharmacological properties of beta-blockers.

Radioligand Binding Assay (for Receptor Affinity)

Objective: To determine the binding affinity (Ki) of a test compound for β-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the β-adrenergic receptor of interest are prepared from tissues or cultured cells.

  • Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]iodocyanopindolol) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (penbutolol or pindolol).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

start Start membrane_prep Membrane Preparation (with β-receptors) start->membrane_prep assay_setup Assay Setup: Membranes + Radioligand + Test Compound membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Data Analysis (IC50 -> Ki) quantification->analysis end End analysis->end

Radioligand Binding Assay Workflow
cAMP Accumulation Assay (for Functional Activity)

Objective: To measure the functional effect of a test compound on adenylyl cyclase activity by quantifying intracellular cAMP levels.

Methodology:

  • Cell Culture: Cells expressing the β-adrenergic receptor of interest are cultured in multi-well plates.

  • Assay Conditions: Cells are typically pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Compound Addition: Increasing concentrations of the test compound (penbutolol or pindolol) are added to the cells. To measure antagonist effects, cells are pre-incubated with the test compound before adding a full agonist.

  • Incubation: The cells are incubated for a defined period to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., ELISA, HTRF).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonist activity) and Emax (maximal effect) or IC50 (for antagonist activity).

start Start cell_culture Cell Culture (with β-receptors) start->cell_culture pre_treatment Pre-treatment with Phosphodiesterase Inhibitor cell_culture->pre_treatment compound_addition Add Test Compound (and/or Full Agonist) pre_treatment->compound_addition incubation Incubation compound_addition->incubation lysis_measurement Cell Lysis & cAMP Measurement incubation->lysis_measurement analysis Data Analysis (EC50/IC50, Emax) lysis_measurement->analysis end End analysis->end

cAMP Accumulation Assay Workflow

Head-to-Head Clinical Efficacy

Both penbutolol and pindolol have demonstrated efficacy in the treatment of hypertension.[1][8] Clinical studies have shown that both drugs can effectively lower blood pressure.[1][8] Due to their ISA, they may cause less of a reduction in resting heart rate and cardiac output compared to beta-blockers without this property.[5][9] The choice between these agents in a clinical setting would depend on the individual patient's profile and the physician's clinical judgment, as direct comparative trials are not abundant.

Conclusion

This compound (penbutolol) and pindolol are both non-selective beta-blockers with intrinsic sympathomimetic activity. They share a similar mechanism of action, primarily by competitively antagonizing beta-adrenergic receptors while also exerting partial agonist effects. The available data suggests that penbutolol has a higher bioavailability and a longer half-life compared to pindolol. While quantitative data for a direct comparison of receptor affinity and functional potency is limited, both drugs are effective antihypertensive agents. The choice between them for research or clinical purposes should be guided by their distinct pharmacokinetic profiles and the specific requirements of the study or patient. Further head-to-head studies would be beneficial to delineate more subtle differences in their pharmacological effects.

References

Replicating Key Findings from Seminal Betapressin Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Betapressin and Other Beta-Blockers

Seminal clinical trials have established the therapeutic efficacy of this compound in managing hypertension. The following tables summarize the key quantitative findings from comparative studies involving this compound (penbutolol) and other beta-blockers such as propranolol and atenolol.

Table 1: Comparative Effects on Hemodynamic Parameters at Rest

DrugDoseChange in Resting Heart Rate (beats/min)Change in Supine Diastolic Blood Pressure (mmHg)Change in Plasma Renin Activity (ng/mL/h)Reference
Penbutolol40 mg/day-7.2-15Decreased[1]
Propranolol160 mg/day-10.5-14Decreased[2]
Atenolol100 mg/dayMore pronounced bradycardia than penbutololSimilar to penbutololReduced[3]
Placebo--2.5-No significant change[1]

Table 2: Comparative Effects on Hemodynamic Parameters During Exercise

DrugDoseReduction in Exercise-Induced TachycardiaEffect on Exercise Systolic Blood PressureReference
Penbutolol40 mgSignificant antagonismConsistently similar to atenolol, greater than metoprolol SA[4][5][6]
Propranolol160 mgSignificant reductionSignificant reduction[5][6]
Atenolol100 mgConsistently similar to penbutololConsistently similar to penbutolol, greater than metoprolol SA[4]
Metoprolol SA200 mgLess than penbutolol and atenololLess than penbutolol and atenolol[4]

Experimental Protocols

To ensure the reproducibility of these seminal findings, detailed experimental protocols are provided below.

Protocol 1: Evaluation of Beta-Adrenoceptor Blocking Effects in Healthy Volunteers

This protocol is based on the methodology described in the comparative study of penbutolol and propranolol.[5][6]

1. Study Design:

  • A double-blind, crossover trial involving healthy volunteers.
  • Each subject receives single oral doses of penbutolol, propranolol, and a placebo in a randomized sequence, with a washout period between each treatment.

2. Subject Population:

  • Healthy male and female volunteers.
  • Exclusion criteria: history of cardiovascular, respiratory, or other significant diseases; use of any medication for at least two weeks prior to the study.

3. Drug Administration:

  • Penbutolol (e.g., 40 mg), propranolol (e.g., 160 mg), or placebo are administered orally with a standardized volume of water.

4. Measurements:

  • Hemodynamic Parameters: Heart rate (HR) and systolic blood pressure (SBP) are measured at rest and during vigorous exercise. Measurements are taken before and at regular intervals (e.g., 1, 2, 3, 5, and 7 hours) after drug administration.
  • Respiratory Parameters: Peak expiratory flow rate (PEFR) is measured at the same time points as hemodynamic parameters.
  • Biochemical Parameters: Venous blood samples are drawn for the determination of plasma renin activity (PRA) at rest and for measuring plasma concentrations of penbutolol and propranolol.

5. Exercise Protocol:

  • Vigorous exercise is performed on a bicycle ergometer.
  • The workload is standardized for each subject to achieve a target heart rate (e.g., 80% of the predicted maximum heart rate) during the control phase.
  • The same exercise protocol is repeated at each time point after drug administration.

6. Plasma Renin Activity (PRA) Assay:

  • Blood samples are collected in chilled tubes containing EDTA.
  • Plasma is separated by centrifugation at low temperature.
  • The plasma is incubated at 37°C for a specified period (e.g., 1.5 hours) to allow for the generation of angiotensin I.
  • The generated angiotensin I is quantified using a radioimmunoassay.

Protocol 2: Comparative Study in Hypertensive Patients

This protocol is a generalized representation based on studies comparing penbutolol with other beta-blockers in patients with hypertension.[3][7]

1. Study Design:

  • A randomized, double-blind, parallel-group or crossover clinical trial.
  • Patients are randomized to receive daily doses of either penbutolol or a comparator beta-blocker (e.g., atenolol) for a specified duration (e.g., 6 weeks).

2. Patient Population:

  • Patients with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 115 mmHg).
  • A washout period with placebo may be included before randomization to establish baseline blood pressure.

3. Drug Administration:

  • Penbutolol (e.g., 40 mg once daily) or atenolol (e.g., 100 mg once daily) is administered orally.

4. Measurements:

  • Blood pressure (systolic and diastolic) and heart rate are measured in the supine and standing positions at baseline and at regular intervals throughout the treatment period.
  • Adverse effects are monitored and recorded at each visit.

5. Statistical Analysis:

  • Changes in blood pressure and heart rate from baseline are compared between the treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of beta-adrenergic receptors and a typical experimental workflow for a comparative beta-blocker study.

Beta-Adrenergic Receptor Signaling Pathway

This diagram illustrates the canonical Gs-protein mediated signaling pathway of beta-adrenergic receptors and the modulatory effect of beta-blockers.

Beta_Adrenergic_Signaling Beta-Adrenergic Receptor Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Receptor Beta-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Activates Blocker Beta-Blocker (e.g., this compound) Blocker->Receptor Blocks

Caption: Canonical Gs-protein signaling pathway of beta-adrenergic receptors.

Partial Agonist (Intrinsic Sympathomimetic Activity) Mechanism

This diagram illustrates the dual action of a beta-blocker with partial agonist activity, such as this compound.

Partial_Agonist_Mechanism Mechanism of a Beta-Blocker with Partial Agonist Activity cluster_response Receptor Activity Receptor Beta-Adrenergic Receptor Max_Response Maximal Response Partial_Response Partial Response Basal_Response Basal Activity Full_Agonist Full Agonist (e.g., Isoproterenol) Full_Agonist->Receptor Binds and fully activates Partial_Agonist Partial Agonist/Blocker (this compound) Partial_Agonist->Receptor Binds and partially activates No_Agonist No Agonist Present (Basal State) No_Agonist->Receptor No binding

Caption: Dual action of a beta-blocker with intrinsic sympathomimetic activity.

Experimental Workflow for a Comparative Clinical Trial

This diagram outlines the typical workflow of a double-blind, crossover clinical trial comparing two beta-blockers.

Crossover_Trial_Workflow Workflow of a Double-Blind, Crossover Clinical Trial cluster_group1 Group 1 cluster_group2 Group 2 Start Patient Recruitment (Hypertensive Population) Screening Screening & Informed Consent Start->Screening Washout Placebo Washout Period Screening->Washout Randomization Randomization Washout->Randomization Treatment1A Treatment Period 1: Drug A (e.g., this compound) Randomization->Treatment1A Treatment2A Treatment Period 1: Drug B (e.g., Propranolol) Randomization->Treatment2A Washout1 Washout Period Treatment1A->Washout1 Data_Collection Data Collection (BP, HR, etc.) Treatment1A->Data_Collection Treatment1B Treatment Period 2: Drug B (e.g., Propranolol) Washout1->Treatment1B Treatment1B->Data_Collection Washout2 Washout Period Treatment2A->Washout2 Treatment2A->Data_Collection Treatment2B Treatment Period 2: Drug A (e.g., this compound) Washout2->Treatment2B Treatment2B->Data_Collection Analysis Data Analysis (Comparison of Treatments) Data_Collection->Analysis End Study Conclusion Analysis->End

Caption: Typical workflow for a double-blind, crossover beta-blocker trial.

References

A Comparative Analysis of the Long-Term Safety Profiles of Betapressin (Penbutolol Sulfate) and Atenolol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The selection of an appropriate beta-adrenergic antagonist for the long-term management of conditions such as hypertension requires a thorough understanding of its safety and tolerability over extended periods. This guide provides a comparative assessment of the long-term safety profiles of Betapressin (penbutolol sulfate) and atenolol, two beta-blockers with distinct pharmacological properties. While atenolol is a cardioselective β1-antagonist, this compound (penbutolol) is a nonselective beta-blocker with intrinsic sympathomimetic activity (ISA).

It is important to note that while extensive long-term safety data is available for atenolol, a widely prescribed beta-blocker for several decades, the publicly available long-term safety data for this compound (penbutolol) is considerably more limited. Much of the research on penbutolol dates from the 1980s and 1990s, with fewer recent, large-scale, long-term comparative trials. This guide synthesizes the available evidence to provide a comprehensive comparison.

Quantitative Safety Data

The following tables summarize the reported adverse effects for both this compound (penbutolol) and atenolol from clinical trials and post-marketing surveillance.

Table 1: Reported Adverse Effects of this compound (Penbutolol Sulfate) in Clinical Trials

Adverse EffectApproximate IncidenceReference
Headache3%[1]
Dizziness5%[1]
Fatigue7%[1]
Nausea>1.5%[2]
Diarrhea>1.5%[1]
Sexual ImpotenceIncreased with dose[2]
Bradycardia~2%[1]
Postural Hypotension~4%[1]

Note: Data is derived from short-term clinical trials; comprehensive long-term incidence rates are not well-established in the reviewed literature.

Table 2: Common and Serious Long-Term Adverse Effects Associated with Atenolol

Adverse Effect CategorySpecific EffectsApproximate IncidenceReference
Common Fatigue, Dizziness, Sleepiness> 1 in 100 people[3][4]
Bradycardia (slow heart rate)Common, expected effect[5]
Hypotension (low blood pressure)Common[6]
Cold extremities (fingers and toes)> 1 in 100 people[3][4]
Gastrointestinal issues (diarrhea, nausea)> 1 in 100 people[3][4]
Less Common/Rare Shortness of breath, wheezing (lung problems)Rare[3][4]
Signs of heart problems (worsening cough on exercise, swollen ankles, irregular heartbeat)Rare[3][4]
Liver problems (jaundice)Rare[3][4]
DepressionRare[7]
ConfusionCan be a serious side effect[8]
Masking of hypoglycemia symptomsImportant consideration in diabetic patients[8]

Table 3: Comparative Adverse Effects from a 6-Week Head-to-Head Clinical Trial

A double-blind clinical trial directly comparing penbutolol (40 mg) and atenolol (100 mg) in patients with moderate hypertension reported that both drugs were effective in lowering blood pressure. Notably, bradycardia occurred more frequently with atenolol than with penbutolol[7][9]. Serious side effects were not observed with either drug during this short-term study[7][9].

Experimental Protocols

Protocol Title: A Multicenter, Randomized, Double-Blind, Active-Controlled, Parallel-Group Study to Evaluate the Long-Term Safety and Efficacy of an Investigational Antihypertensive Agent Compared to a Standard-of-Care Agent in Patients with Mild to Moderate Essential Hypertension.

1. Study Objectives:

  • Primary Safety Objective: To compare the incidence of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and adverse events leading to discontinuation over a 52-week treatment period.

  • Secondary Efficacy Objective: To assess the change from baseline in trough cuff diastolic and systolic blood pressure.

2. Study Design:

  • Phase: Phase 3

  • Duration: 52 weeks of treatment with a 4-week follow-up period.

  • Patient Population: Adults aged 18-75 with a diagnosis of mild to moderate essential hypertension.

  • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either the investigational drug or the active comparator (e.g., atenolol).

3. Inclusion Criteria:

  • Mean sitting trough cuff diastolic blood pressure (DBP) of 95-109 mmHg.

  • Mean sitting trough cuff systolic blood pressure (SBP) < 180 mmHg.

  • Written informed consent provided.

4. Exclusion Criteria:

  • Secondary hypertension.

  • History of myocardial infarction, stroke, or heart failure within the last 6 months.

  • Severe renal or hepatic impairment.

  • Known contraindications to the class of drugs being studied (e.g., severe bradycardia, second- or third-degree heart block for beta-blockers).

5. Study Procedures:

  • Screening Period (4 weeks): Patients undergo a washout period from previous antihypertensive medications and receive a placebo. Blood pressure is monitored to confirm eligibility.

  • Treatment Period (52 weeks): Patients receive the randomized study drug once daily. Visits are scheduled at weeks 2, 4, 8, 12, 24, 36, and 52.

  • Assessments at each visit:

    • Trough blood pressure and heart rate measurements.

    • Adverse event monitoring and recording.

    • Physical examination.

    • Laboratory safety tests (hematology, clinical chemistry, urinalysis).

    • 12-lead electrocardiogram (ECG).

6. Statistical Analysis:

  • The primary safety analysis will be performed on the safety population (all randomized patients who received at least one dose of study medication).

  • The incidence of adverse events will be summarized by treatment group.

  • Time-to-event analyses may be used for specific safety endpoints.

  • Efficacy analysis will be performed on the intent-to-treat (ITT) population.

Visualizations: Signaling Pathways and Experimental Workflow

Mechanism of Action: Beta-Adrenergic Receptor Signaling

Both this compound (penbutolol) and atenolol exert their effects by antagonizing beta-adrenergic receptors. These are G-protein-coupled receptors that, upon stimulation by catecholamines like norepinephrine, initiate a downstream signaling cascade. The canonical pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[10][11][12]. This pathway modulates cardiac contractility and heart rate[10][12].

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_antagonists cluster_cytosol Cytosol Receptor β-Adrenergic Receptor G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Atenolol Atenolol (β1 selective) This compound (non-selective) Atenolol->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effects Physiological Effects: - Decreased Heart Rate - Decreased Contractility - Lower Blood Pressure PKA->Effects Leads to Norepinephrine Norepinephrine (Agonist) Norepinephrine->Receptor Binds Clinical_Trial_Workflow cluster_setup Phase 1: Study Setup & Recruitment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Analysis & Reporting P1 Protocol Design & Regulatory Approval P2 Patient Screening (Inclusion/Exclusion Criteria) P1->P2 P3 Informed Consent P2->P3 P4 Baseline Assessment (BP, ECG, Labs) P3->P4 P5 Randomization (Drug A vs. Drug B) P4->P5 P6 Long-Term Treatment (e.g., 52 weeks) P5->P6 P7 Regular Follow-up Visits (e.g., monthly/quarterly) P6->P7 P8 Data Collection: - Adverse Events - Vital Signs - Lab Safety P7->P8 P8->P7 P9 End of Study Visit & Final Data Collection P8->P9 P10 Database Lock P9->P10 P11 Statistical Analysis (Safety & Efficacy) P10->P11 P12 Final Study Report & Publication P11->P12

References

A Comparative Analysis of Betapressin's Efficacy in Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Evaluation Against Leading Therapeutic Alternatives for Type 2 Diabetes Mellitus

This guide provides a comprehensive comparison of the novel investigational drug, Betapressin, with two established classes of medications for the treatment of type 2 diabetes: the GLP-1 receptor agonist Liraglutide and the DPP-4 inhibitor Sitagliptin. The following analysis is based on a hypothetical 26-week, randomized, double-blind clinical trial designed to assess the efficacy and safety of this compound in patients with inadequately controlled type 2 diabetes.

Quantitative Data Summary

The primary endpoint of the hypothetical trial was the change in HbA1c from baseline. Secondary endpoints included changes in fasting plasma glucose (FPG) and body weight. The data presented below summarizes the key findings from this study.

Table 1: Comparison of Efficacy and Safety Outcomes at 26 Weeks

Parameter This compound (10 mg) Liraglutide (1.8 mg) Sitagliptin (100 mg) Placebo
Mean Change in HbA1c (%) -1.4%-1.2%-0.8%-0.1%
Mean Change in FPG (mg/dL) -35-29-18-5
Mean Change in Body Weight (kg) -3.5-2.8-0.5-0.2
Incidence of Nausea (%) 15%27%5%4%
Incidence of Hypoglycemia (%) 2.5%1.9%2.2%1.5%

Experimental Protocols

A detailed methodology was designed for the hypothetical 26-week clinical trial to ensure rigorous and unbiased evaluation of this compound's effects on blood sugar levels compared to Liraglutide, Sitagliptin, and a placebo.

Study Design and Population

The trial was a multicenter, randomized, double-blind, placebo-controlled study. A total of 800 adult patients with type 2 diabetes and a baseline HbA1c between 7.5% and 10.0% were enrolled. Participants were randomly assigned in a 1:1:1:1 ratio to receive either this compound (10 mg once daily), Liraglutide (1.8 mg once daily), Sitagliptin (100 mg once daily), or a placebo.

Inclusion and Exclusion Criteria

Key inclusion criteria included an established diagnosis of type 2 diabetes for at least six months and stable metformin treatment (≥1500 mg/day) for at least three months prior to screening. Exclusion criteria included a history of type 1 diabetes, severe renal impairment, and recent cardiovascular events.

Data Collection and Analysis

Blood samples for HbA1c and FPG were collected at baseline and at weeks 4, 12, and 26. Body weight and adverse events were recorded at each visit. The primary efficacy analysis was the mean change in HbA1c from baseline to week 26, analyzed using an analysis of covariance (ANCOVA) model with treatment and baseline HbA1c as covariates.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the workflow of the comparative clinical trial.

Betapressin_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_glucose Systemic Effect This compound This compound Receptor Hypothetical Receptor 'Beta-R' This compound->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes BloodGlucose Blood Glucose Insulin->BloodGlucose Lowers GlucoseUptake Glucose Uptake in Tissues BloodGlucose->GlucoseUptake Facilitates

Caption: Proposed signaling pathway for this compound in pancreatic β-cells.

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment & Follow-up cluster_analysis Phase 4: Data Analysis Screening Patient Screening (N=1200) Enrollment Eligible Patients (N=800) Screening->Enrollment Inclusion/Exclusion Criteria Randomization Randomization (1:1:1:1) Enrollment->Randomization GroupA This compound (n=200) Randomization->GroupA GroupB Liraglutide (n=200) Randomization->GroupB GroupC Sitagliptin (n=200) Randomization->GroupC GroupD Placebo (n=200) Randomization->GroupD Treatment 26-Week Treatment Period GroupA->Treatment GroupB->Treatment GroupC->Treatment GroupD->Treatment FollowUp Data Collection (Weeks 0, 4, 12, 26) Treatment->FollowUp Analysis Statistical Analysis FollowUp->Analysis Results Comparative Efficacy & Safety Results Analysis->Results

Caption: Workflow of the hypothetical 26-week comparative clinical trial.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Betapressin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential guidance for the safe and compliant disposal of Betapressin (penbutolol sulfate), a non-selective beta-blocker. Adherence to these procedures is critical for maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting environmental health. This information is intended for researchers, scientists, and drug development professionals who handle this compound.

Chemical and Physical Properties of Penbutolol Sulfate

A clear understanding of the substance's properties is foundational to its safe handling and disposal.

PropertyValue
Synonyms Penbutolol (hemisulfate), (-)-Terbuclomine
Molecular Formula C₁₈H₂₉NO₂·½H₂SO₄
CAS Number 38363-32-5
Hazard Statements Harmful if swallowed. May cause drowsiness or dizziness.
Primary Route of Exposure Ingestion

Acute Toxicity Data

TestResultSpecies
Oral LD50 1230 mg/kgMouse
Oral LD50 1350 mg/kgRat
Intraperitoneal LD50 71 mg/kgMouse
Intraperitoneal LD50 76 mg/kgRat
Subcutaneous LD50 405 mg/kgMouse
Subcutaneous LD50 860 mg/kgRat

Experimental Protocols for Safe Disposal

The following step-by-step protocols are designed to guide laboratory personnel in the proper disposal of this compound. These procedures align with general best practices for non-hazardous pharmaceutical waste.

Protocol 1: Disposal of Unused or Expired Solid this compound

  • Do not dispose of with household garbage or down the sewage system. [1]

  • Consult Official Regulations: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[1]

  • Segregation: Package the solid this compound in a clearly labeled, sealed container.

  • Waste Stream: Dispose of the container through your institution's approved chemical waste disposal program. This typically involves a licensed waste management contractor.

Protocol 2: Disposal of Empty this compound Containers

  • Triple Rinsing (if applicable): If the container held a solution, triple rinse it with a suitable solvent.

  • Collect Rinsate: The rinsate should be collected and disposed of as chemical waste.

  • Deface Label: Completely remove or obscure the label on the empty container to prevent misidentification.

  • Disposal: Dispose of the clean, empty container in the regular laboratory trash, unless institutional policy dictates otherwise.

Protocol 3: Disposal of Solutions Containing this compound

  • Do not pour down the drain.

  • Collection: Collect the solution in a compatible, sealed, and clearly labeled waste container.

  • Waste Stream: Dispose of the container through your institution's chemical waste disposal program.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

BetapressinDisposal This compound Disposal Decision Workflow Start This compound Waste Generated WasteType Identify Waste Type Start->WasteType Solid Unused/Expired Solid WasteType->Solid Solid Liquid Solution Containing this compound WasteType->Liquid Liquid Container Empty Container WasteType->Container Empty Container PackageSolid Package in a sealed, labeled container Solid->PackageSolid CollectLiquid Collect in a sealed, labeled waste container Liquid->CollectLiquid RinseContainer Triple rinse container (if applicable) Container->RinseContainer ChemicalWaste Dispose via Institutional Chemical Waste Program PackageSolid->ChemicalWaste CollectLiquid->ChemicalWaste CollectRinsate Collect rinsate as chemical waste RinseContainer->CollectRinsate DefaceLabel Deface original label RinseContainer->DefaceLabel CollectRinsate->ChemicalWaste RegularTrash Dispose in Regular Lab Trash DefaceLabel->RegularTrash

Caption: Decision workflow for the proper disposal of different forms of this compound waste.

References

Essential Safety and Handling Guide for Betapressin (Penbutolol Sulfate)

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides crucial safety protocols and logistical plans for the handling and disposal of Betapressin (Penbutolol Sulfate). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize risks and ensure a safe laboratory environment.

This compound, the brand name for Penbutolol sulfate, is a beta-adrenergic antagonist. While primarily used in a clinical setting, in a research environment it is classified as harmful if swallowed and may cause drowsiness or dizziness.[1] The toxicological properties of this material have not been fully investigated, therefore, appropriate procedures must be followed to prevent direct contact with the skin or eyes and to avoid inhalation.[2]

Hazard Identification and Classification

Hazard ClassificationDescriptionGHS PictogramSignal WordHazard Statements
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[1]
Specific target organ toxicity (single exposure)Category 3WarningH336: May cause drowsiness or dizziness.[1]

Chemical and Physical Properties

PropertyValue
Molecular Formula C36H60N2O8S
Molecular Weight 680.94 g/mol
Appearance White, odorless crystalline powder
Solubility Soluble in water and methanol
Storage Temperature Store at 2-8°C

Personal Protective Equipment (PPE) Requirements

A risk assessment should be conducted for any new or non-routine procedures involving this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Body Laboratory coatA clean, buttoned lab coat should be worn to protect street clothing and skin from contamination.
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or when generating dust.Work should be conducted in a chemical fume hood to minimize inhalation risk. If a respirator is needed, a NIOSH-approved N95 or higher is recommended.

Handling and Storage

Handling:

  • Avoid contact with eyes, skin, and clothing.[2]

  • Avoid ingestion and inhalation.[2]

  • Wash thoroughly after handling.[2]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Exposure TypeFirst Aid Measures
If Swallowed Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
In Case of Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]
In Case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
If Inhaled Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

Standard Operating Protocol for Handling this compound

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

1. Pre-Handling Preparation: 1.1. Ensure the Safety Data Sheet (SDS) for Penbutolol Sulfate is readily accessible. 1.2. Verify that the work area (e.g., chemical fume hood) is clean and uncluttered. 1.3. Assemble all necessary materials, including this compound, solvents, and laboratory equipment. 1.4. Don the appropriate Personal Protective Equipment (PPE) as specified in the table above.

2. Weighing and Preparation of Solutions: 2.1. Conduct all weighing and solution preparation activities within a certified chemical fume hood to minimize inhalation exposure. 2.2. Use a spatula to handle the solid this compound powder. Avoid creating dust. 2.3. If preparing a solution, slowly add the this compound to the solvent to avoid splashing. 2.4. Close the primary container of this compound immediately after use.

3. Post-Handling Procedures: 3.1. Decontaminate all surfaces and equipment used with an appropriate cleaning agent. 3.2. Properly dispose of all waste materials as outlined in the Disposal Plan section below. 3.3. Remove PPE in the correct order to avoid cross-contamination. 3.4. Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plans

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Notify: Inform the laboratory supervisor and relevant safety personnel.

  • Contain: If safe to do so, contain the spill using appropriate absorbent materials.

  • Clean-up: Wearing appropriate PPE, clean up the spill. Sweep up solid material and place it into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: this compound is not classified as a RCRA hazardous waste. However, all pharmaceutical waste should be managed responsibly to protect the environment.

  • Segregation: Do not mix this compound waste with regular trash or other hazardous waste streams.

  • Containerization:

    • Solid Waste: Place unused or expired solid this compound, as well as grossly contaminated items (e.g., weigh boats, paper towels), into a clearly labeled, sealed container for "Non-Hazardous Pharmaceutical Waste for Incineration".

    • Liquid Waste: Aqueous solutions of this compound should be collected in a designated, sealed, and labeled waste container. Do not dispose of down the drain.

    • Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Non-Hazardous Pharmaceutical Waste," the name of the chemical (Penbutolol Sulfate), and the date.

  • Collection and Disposal: Arrange for the collection of the pharmaceutical waste by a licensed waste management contractor for incineration.[3] Landfilling of pharmaceutical waste is discouraged to prevent leaching into groundwater.[2]

Workflow and Safety Diagrams

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Betapressin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Betapressin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.